2-(3-nitro-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-27-5 | |
| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to present a robust predictive profile. We will delve into its chemical structure, propose a detailed synthetic route, and predict its key physicochemical and spectroscopic characteristics. Furthermore, we will explore its potential biological activities and applications in drug development, drawing parallels with other nitropyrazole derivatives. This document aims to serve as a foundational resource for researchers initiating studies on this compound and as a practical handbook for professionals in the broader field of heterocyclic drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of pharmacological activities. Pyrazole derivatives have demonstrated efficacy as analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, and anticancer agents.[2] The introduction of a nitro group onto the pyrazole ring, as seen in this compound, can significantly modulate the electronic properties and biological activity of the molecule, making it a compelling subject for further investigation.[3]
Molecular Structure and Physicochemical Properties
The foundational step in understanding any compound is to thoroughly characterize its structure and physical properties. While some data for this compound is available from commercial suppliers, many of its properties must be predicted based on computational models and data from analogous structures.
Chemical Structure
The structure of this compound comprises a 3-nitropyrazole ring N-substituted at the 1-position with an acetamide group.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 1003011-27-5 | Commercial Supplier[4] |
| Molecular Formula | C₅H₆N₄O₃ | Commercial Supplier[4] |
| Molecular Weight | 170.13 g/mol | Commercial Supplier[4] |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Analogy to similar compounds |
| XlogP (predicted) | -0.6 | PubChemLite[5] |
| Storage | 2-8°C Refrigerator | Commercial Supplier[4] |
Synthesis and Characterization
While a specific, published synthesis for this compound has not been identified, a reliable synthetic route can be proposed based on well-established N-alkylation reactions of pyrazoles.
Proposed Synthetic Pathway: N-Alkylation
The most probable synthetic route involves the N-alkylation of 3-nitropyrazole with a suitable 2-haloacetamide, such as 2-bromoacetamide or 2-chloroacetamide, in the presence of a base. The regioselectivity of the alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors.[6]
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common N-alkylation methods for pyrazoles and should be optimized for this specific reaction.[7][8]
Materials:
-
3-Nitropyrazole
-
2-Bromoacetamide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-bromoacetamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Predicted Spectroscopic Characteristics
The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.[9][10]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 ppm (d, 1H, pyrazole H-5)
-
δ ~7.8 ppm (d, 1H, pyrazole H-4)
-
δ ~7.5 ppm (br s, 1H, NH of amide)
-
δ ~7.1 ppm (br s, 1H, NH of amide)
-
δ ~5.1 ppm (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm (C=O, amide)
-
δ ~155 ppm (C-NO₂, pyrazole C-3)
-
δ ~135 ppm (pyrazole C-5)
-
δ ~110 ppm (pyrazole C-4)
-
δ ~55 ppm (CH₂)
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretching, amide)
-
~1680 (C=O stretching, amide I)
-
~1550 (N-O stretching, asymmetric, nitro)
-
~1350 (N-O stretching, symmetric, nitro)
Mass Spectrometry (EI): The fragmentation pattern of pyrazoles is often characterized by the expulsion of HCN and N₂.[11] For this compound, the molecular ion peak [M]⁺ at m/z 170 would be expected. Key fragments could arise from the loss of the nitro group ([M-NO₂]⁺), the acetamide side chain, and cleavage of the pyrazole ring.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the broader class of nitropyrazole derivatives exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation.
Inferred Biological Profile
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[12] The presence of the nitro group can enhance this activity.
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[13]
-
Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[14]
-
Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents.[15]
The acetamide moiety can also contribute to the biological activity and pharmacokinetic properties of the molecule.
Future Directions in Drug Development
The structural features of this compound make it an interesting candidate for further derivatization and screening in various biological assays. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the pyrazole ring and the acetamide group to optimize potency and selectivity for a particular biological target. Computational modeling and docking studies could also be employed to predict its binding affinity to various enzymes and receptors.[16]
Conclusion
This compound is a heterocyclic compound with a promising, yet largely unexplored, profile. This technical guide has provided a comprehensive overview of its basic properties by synthesizing available data and making informed predictions based on the well-established chemistry of pyrazole derivatives. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers interested in synthesizing and characterizing this molecule. Furthermore, the discussion of its potential biological activities highlights its potential as a lead compound in drug discovery programs. It is our hope that this guide will stimulate further research into this and related nitropyrazole compounds, ultimately contributing to the development of new therapeutic agents.
References
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (n.d.). Retrieved January 18, 2026, from [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Retrieved January 18, 2026, from [Link]
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19, 717-778.
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, July 22). Molecules. Retrieved January 18, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PubMed. (2023, May 16). Retrieved January 18, 2026, from [Link]
-
This compound - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7). Retrieved January 18, 2026, from [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). Retrieved January 18, 2026, from [Link]
-
1003011-27-5| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][14][16][17]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved January 18, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
- EP0749963A1 - N-alkylation method of pyrazole - Google Patents. (n.d.).
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved January 18, 2026, from [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (2019, December 19). Retrieved January 18, 2026, from [Link]
-
2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles - Semantic Scholar. (2012, April 1). Retrieved January 18, 2026, from [Link]
-
Mass fragmentation pattern of compound 4l | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-[[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl]-alpha-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl) - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[10]. | Download Table - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. science.su.edu.krd [science.su.edu.krd]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurasianjournals.com [eurasianjournals.com]
- 17. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds to present its chemical structure, IUPAC name, a proposed synthetic route, and predicted characterization data. Furthermore, the potential biological activities are discussed based on the well-documented pharmacological profiles of the pyrazole and nitropyrazole scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a starting point for further investigation of this and similar molecules.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties. The success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, has cemented the importance of this scaffold in modern drug design. The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel therapeutic effects. This guide focuses on a specific derivative, this compound, providing a detailed technical exploration of its chemistry and potential.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.
Chemical Structure
The chemical structure of this compound is characterized by a 3-nitropyrazole ring N-substituted at the 1-position with an acetamide group.
Figure 1: Chemical structure of this compound.
IUPAC Name
The systematic IUPAC name for this compound is This compound .
Chemical Identifiers
For precise identification and database searching, the following identifiers are provided:
| Identifier | Value |
| Molecular Formula | C5H6N4O3 |
| Molecular Weight | 170.13 g/mol |
| CAS Number | 1003011-27-5 |
| SMILES | C1=CN(N=C1[O-])CC(=O)N |
| InChIKey | KXXJNFRHZOLKOE-UHFFFAOYSA-N |
Proposed Synthesis
Figure 2: Proposed synthetic workflow for this compound.
Step 1: N-Alkylation of 3-Nitropyrazole
The first step involves the N-alkylation of 3-nitropyrazole with an appropriate 2-carbon electrophile bearing a precursor to the acetamide group. Ethyl bromoacetate is a suitable reagent for this purpose. The reaction is typically carried out in the presence of a weak base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.
Protocol:
-
To a stirred solution of 3-nitropyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazolate anion.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, by column chromatography.
Causality: The use of a polar aprotic solvent like DMF effectively solubilizes the reactants and facilitates the SN2 reaction. A mild base such as K2CO3 is sufficient to deprotonate the acidic N-H of the pyrazole without causing unwanted side reactions.
Step 2: Ammonolysis of the Ester
The second step is the conversion of the ethyl ester intermediate to the primary amide through ammonolysis.
Protocol:
-
Dissolve the purified ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Bubble ammonia gas through the solution at 0 °C or add a concentrated aqueous solution of ammonium hydroxide.
-
Seal the reaction vessel and stir at room temperature. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the thermodynamically more stable amide.
Predicted Characterization Data
Although experimental data for the title compound is not available in the public domain, we can predict the expected spectroscopic data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The two protons on the pyrazole ring will appear as doublets in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at the 5-position will be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitro group.
-
The methylene protons of the acetamide group will appear as a singlet, likely between δ 4.5 and 5.5 ppm.
-
The two protons of the primary amide will appear as two broad singlets in the range of δ 7.0 to 8.0 ppm, and their chemical shift can be solvent-dependent.
-
-
¹³C NMR:
-
The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110 to 150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded.
-
The methylene carbon of the acetamide group will likely appear around δ 50-60 ppm.
-
The carbonyl carbon of the amide will be observed further downfield, typically in the range of δ 165 to 175 ppm.
-
Infrared (IR) Spectroscopy
-
N-H stretch: Two bands corresponding to the symmetric and asymmetric stretching of the primary amide will be observed around 3350 and 3180 cm⁻¹.
-
C=O stretch: A strong absorption band for the amide carbonyl group will be present around 1660 cm⁻¹.
-
N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550 and 1350 cm⁻¹, respectively.
-
C=N and C=C stretch: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170.
-
Fragmentation: Common fragmentation patterns would involve the loss of the acetamide side chain and cleavage of the nitro group.
Potential Biological Activities and Applications
While the specific biological profile of this compound has not been reported, the known activities of related compounds suggest several potential therapeutic applications.
-
Antimicrobial Activity: Nitro-substituted heterocycles are well-known for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic. Therefore, this compound could be investigated as a potential antibacterial or antifungal agent.
-
Anticancer Activity: Many pyrazole derivatives have been shown to possess anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation. The combination of a pyrazole core with a nitro group could lead to novel anticancer agents.
-
Anti-inflammatory Activity: Pyrazole-containing compounds are famous for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It would be worthwhile to evaluate the anti-inflammatory potential of this molecule.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The rich pharmacological history of the pyrazole and nitropyrazole scaffolds suggests that this compound is a promising candidate for further investigation in various areas of drug discovery. The proposed synthetic route is practical and should allow for the efficient production of this molecule for biological screening and further derivatization.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Current Topics in Medicinal Chemistry, 17(28), 3149-3173.
- Gomtsyan, A. (2012). Pyrazoles and their Benzo Fused Derivatives. In Comprehensive Medicinal Chemistry II (pp. 136-171). Elsevier.
- El-Sayed, M. A. A., et al. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1012-1021.
- Lv, K., et al. (2019). A Review on the Synthesis and Biological Activities of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1135-1153.
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a nitro group and an acetamide side chain to this versatile heterocycle, as in 2-(3-nitro-1H-pyrazol-1-yl)acetamide, creates a molecule of significant interest for further investigation and development. This guide provides a comprehensive overview of the fundamental molecular properties, synthesis strategies, and potential biological significance of this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Molecular Profile
Molecular Formula: C₅H₆N₄O₃[4]
Molecular Weight: 170.13 g/mol [4]
CAS Number: 1003011-27-5[4]
The structural and physicochemical properties of this compound are pivotal to its chemical behavior and biological interactions. A summary of its key identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₃ | Pharmaffiliates[4] |
| Molecular Weight | 170.13 | Pharmaffiliates[4] |
| CAS Number | 1003011-27-5 | Pharmaffiliates[4] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"];
N1 -> N2 [label="", len=1.5]; N2 -> C3 [label="", len=1.5]; C3 -> C4 [label="=", len=1.5]; C4 -> C5 [label="", len=1.5]; C5 -> N1 [label="=", len=1.5];
H_C4 [label="H", pos="0,-2.5!"]; C4 -> H_C4 [label="", len=1];
H_C5 [label="H", pos="2.3,-0.75!"]; C5 -> H_C5 [label="", len=1];
N_nitro [label="N", pos="-2.6,-1.25!"]; O1_nitro [label="O", pos="-3.4,-0.5!"]; O2_nitro [label="O", pos="-3.4,-2!"]; C3 -> N_nitro [label="", len=1.5]; N_nitro -> O1_nitro [label="=", len=1]; N_nitro -> O2_nitro [label="", len=1];
C_acetamide1 [label="C", pos="0,3!"]; H1_acetamide1 [label="H", pos="-0.5,3.8!"]; H2_acetamide1 [label="H", pos="0.5,3.8!"]; N1 -> C_acetamide1 [label="", len=1.5]; C_acetamide1 -> H1_acetamide1 [label="", len=1]; C_acetamide1 -> H2_acetamide1 [label="", len=1];
C_acetamide2 [label="C", pos="1.5,2.5!"]; O_acetamide [label="O", pos="2.5,3!"]; N_acetamide [label="N", pos="1.5,1.5!"]; H1_acetamide2 [label="H", pos="2.3,1!"]; H2_acetamide2 [label="H", pos="0.7,1!"]; C_acetamide1 -> C_acetamide2 [label="", len=1.5]; C_acetamide2 -> O_acetamide [label="=", len=1]; C_acetamide2 -> N_acetamide [label="", len=1.5]; N_acetamide -> H1_acetamide2 [label="", len=1]; N_acetamide -> H2_acetamide2 [label="", len=1]; }
Caption: 2D structure of this compound.
Synthesis and Characterization
General Synthesis Strategies for Pyrazole Derivatives
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with several robust methods available.[5] Classical approaches often involve the cyclization and condensation of appropriate precursors.[5] A common and versatile method is the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
For N-substituted pyrazoles such as the title compound, the synthetic strategy would typically involve the initial formation of the pyrazole ring followed by N-alkylation. A plausible synthetic route for this compound is outlined below.
Caption: Plausible synthetic pathway for the target compound.
Postulated Synthesis Protocol
Step 1: Synthesis of 3-Nitropyrazole
3-Nitropyrazole serves as a key intermediate. Its synthesis can be achieved by the nitration of pyrazole using a mixture of nitric and sulfuric acids.
Protocol:
-
To a cooled (0-5 °C) solution of pyrazole in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of 3-nitropyrazole.
-
The precipitate is filtered, washed with cold water until neutral, and dried to yield the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
Step 2: Synthesis of this compound
The final step involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide in the presence of a base.
Protocol:
-
To a solution of 3-nitropyrazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added.
-
The mixture is stirred for a short period to facilitate the formation of the pyrazolate anion.
-
2-chloroacetamide is then added to the reaction mixture.
-
The reaction is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the acetamide moiety.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring and the acetamide group. The carbon attached to the nitro group is expected to be significantly downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and the asymmetric and symmetric stretching of the nitro group.[6][7]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the acetamide side chain, or cleavage of the pyrazole ring.[8]
Potential Biological Significance and Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3]
Anticipated Pharmacological Profile
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties. The presence of the nitro group, a common pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for antimicrobial drug discovery.
-
Anticancer Activity: Several pyrazole-containing compounds have been investigated for their anticancer potential. Some nitroheterocyclic compounds have been shown to inhibit cancer cell growth and induce apoptosis.[9]
-
Anti-inflammatory and Analgesic Activity: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could possess anti-inflammatory and analgesic properties.
-
Neuroprotective Effects: Recent studies have explored the neuroprotective potential of pyrazole derivatives, suggesting possible applications in neurodegenerative diseases.[5]
Rationale for Drug Development
The combination of the pyrazole nucleus with the nitro and acetamide functionalities presents a compelling case for further investigation in a drug development context. The acetamide group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The nitro group, being strongly electron-withdrawing, can significantly modulate the electronic properties of the pyrazole ring, potentially enhancing its biological activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards associated with its constituent functional groups.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Inferred Hazards from Related Compounds
-
Acetamide: Acetamide is suspected of causing cancer.
-
3-Nitro-1H-pyrazole: This compound is harmful if swallowed and causes serious eye damage.[11]
Given these potential hazards, it is crucial to conduct a thorough risk assessment before handling this compound.
Future Directions
The exploration of this compound and its analogs holds considerable promise for the discovery of new therapeutic agents. Future research should focus on:
-
Development of an optimized and scalable synthesis protocol.
-
Comprehensive spectroscopic and crystallographic characterization.
-
In-depth evaluation of its biological activities through a battery of in vitro and in vivo assays.
-
Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.
-
Elucidation of its mechanism of action for any confirmed biological activity.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 23(10), 2475. [Link]
-
MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved January 19, 2026, from [Link]
-
Fathalla, O. A., et al. (2017). Current status of pyrazole and its biological activities. PMC. [Link]
-
ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. [Link]
- Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 24(12), 5671-5674.
- Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
-
PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved January 19, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 820-826.
-
PubChem. (n.d.). 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. biosynth.com [biosynth.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 1003011-27-5): Synthesis, Properties, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS No. 1003011-27-5), a heterocyclic compound positioned as a valuable building block in medicinal chemistry and materials science. While specific research on this exact molecule is sparse, its structure combines two key pharmacophores: the 3-nitropyrazole core and a reactive acetamide side chain. This document synthesizes information from related literature to propose a robust synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential applications. The guide is intended to serve as a foundational resource for researchers looking to utilize this compound in novel discovery programs.
Physicochemical and Structural Properties
This compound is a small molecule incorporating a nitro-functionalized azole ring linked to an acetamide group. These features dictate its chemical reactivity and potential for forming intermolecular interactions, such as hydrogen bonds, which are critical in drug-receptor binding.
| Property | Value | Source |
| CAS Number | 1003011-27-5 | [1][2][3] |
| Molecular Formula | C₅H₆N₄O₃ | [1][2] |
| Molecular Weight | 170.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(N=CN1CC(=O)N)[O-] | N/A |
| Predicted H-Bond Donors | 2 (from -NH₂) | N/A |
| Predicted H-Bond Acceptors | 5 (from C=O, -NO₂, pyrazole N) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from established methodologies for nitropyrazole synthesis and subsequent N-alkylation. The proposed pathway is a two-stage process: first, the synthesis of the 3-nitropyrazole precursor, followed by its alkylation with a suitable acetamide synthon.
Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor
The most prevalent and effective method for synthesizing 3-nitro-1H-pyrazole (3-NP) involves a two-step sequence starting from pyrazole.[4] This method circumvents the challenges of direct C-nitration, which often leads to mixtures of isomers.
-
N-Nitration: Pyrazole is first nitrated at the N1 position using a nitrating agent like a nitric acid/acetic anhydride mixture.[5] This step proceeds readily to form N-nitropyrazole.
-
Thermal Rearrangement: The isolated N-nitropyrazole undergoes a thermal sigmatropic rearrangement in a high-boiling solvent such as benzonitrile to yield the thermodynamically more stable 3-nitro-1H-pyrazole.[4] This rearrangement is a key step, as it selectively places the nitro group at the C3 position.
Stage 2: N-Alkylation to Yield the Target Compound
With 3-nitro-1H-pyrazole in hand, the final step is a nucleophilic substitution reaction to introduce the acetamide moiety at the N1 position of the pyrazole ring. This is a standard N-alkylation of an azole.
-
Mechanism: The proton on the N1 of 3-nitropyrazole is acidic. A suitable base (e.g., potassium carbonate, sodium hydride) deprotonates the ring to form a pyrazolate anion. This potent nucleophile then attacks an electrophilic source of the acetamide group, such as 2-chloroacetamide or 2-bromoacetamide, in an Sₙ2 reaction.
-
Causality of Reagent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is optimal. It effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazolate anion, thereby promoting a high reaction yield.
Proposed Experimental Protocol
This protocol is a representative procedure derived from general methods for pyrazole alkylation.
-
Preparation: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.
-
Addition of Alkylating Agent: Add 2-bromoacetamide (1.1 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Predicted Spectroscopic Signatures
For unambiguous identification, the following spectroscopic characteristics are predicted for this compound.
-
¹H NMR:
-
Pyrazole H5: A doublet at ~8.0-8.5 ppm.
-
Pyrazole H4: A doublet at ~7.0-7.5 ppm.
-
Methylene (-CH₂-): A singlet at ~5.0-5.5 ppm.
-
Amide (-NH₂): Two broad singlets (due to restricted rotation) or one broad singlet at ~7.0-8.0 ppm.
-
-
¹³C NMR:
-
Carbonyl (C=O): ~165-170 ppm.
-
Pyrazole C3 (-C-NO₂): ~150-155 ppm.
-
Pyrazole C5: ~130-135 ppm.
-
Pyrazole C4: ~110-115 ppm.
-
Methylene (-CH₂-): ~50-55 ppm.
-
-
IR Spectroscopy (cm⁻¹):
-
N-H Stretch: Two bands around 3350 and 3180 cm⁻¹.
-
C=O Stretch (Amide I): A strong band around 1670 cm⁻¹.
-
NO₂ Asymmetric Stretch: ~1530-1550 cm⁻¹.
-
NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹.
-
-
Mass Spectrometry:
-
[M+H]⁺: Expected at m/z 171.05.
-
Potential Applications and Future Research Directions
The true value of this compound lies in its potential as a versatile intermediate for creating diverse libraries of more complex molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6][7][8]
Scaffold for Drug Discovery
The molecule presents multiple points for diversification. The terminal primary amide can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores. The pyrazole ring itself could undergo further functionalization, although the nitro group is deactivating.
Potential Biological Activities
-
Antimicrobial Agents: Nitropyrazole derivatives have been patented for their antimicrobial and parasiticidal properties.[9] The nitro group is a known pharmacophore in antimicrobial drugs (e.g., metronidazole), acting as an electron sink under anaerobic conditions. This makes the title compound a promising starting point for developing new antibacterial or antiprotozoal agents.
-
Anti-inflammatory and Analgesic: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[8] Further modification of this scaffold could lead to novel anti-inflammatory candidates.
-
Energetic Materials: While the acetamide group reduces its energetic potential compared to the parent 3-nitropyrazole, its synthesis is relevant to the broader field of energetic materials, where nitropyrazoles are important intermediates.[4][10]
Conclusion
This compound, CAS 1003011-27-5, is a strategically designed chemical building block. While not extensively studied on its own, its logical and robust synthetic pathway, derived from established chemical principles, makes it readily accessible. Its structure, featuring a reactive amide handle and a biologically relevant nitropyrazole core, positions it as a high-potential starting material for discovery programs in medicinal chemistry, particularly in the search for new antimicrobial and anti-inflammatory agents. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic and discovery workflows.
References
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
- . [Accessed Jan 18, 2026]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aablocks.com [aablocks.com]
- 3. This compound,1003011-27-5-Amadis Chemical [amadischem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 10. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a nitro-substituted heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with established principles of pyrazole chemistry to offer a robust framework for its study. We will delve into its fundamental chemical and physical properties, propose a logical synthetic route based on established methodologies for related compounds, and discuss the standard analytical techniques for its characterization. Furthermore, we will explore its potential biological significance in the context of the broader class of nitro-pyrazole derivatives, which are known to exhibit a range of pharmacological activities.[1] This guide is intended to serve as a valuable resource for researchers initiating studies on this compound or related structures, providing a solid foundation for experimental design and hypothesis-driven research.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The presence of a nitro group (-NO2) on the pyrazole ring and an acetamide functional group (-CH2C(=O)NH2) at the 1-position suggests a molecule with potential for diverse chemical interactions and biological activity. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its biological efficacy or modifying its mechanism of action.
Chemical Identity
| Property | Value | Source |
| CAS Number | 1003011-27-5 | [3] |
| Molecular Formula | C5H6N4O3 | [3][4] |
| Molecular Weight | 170.13 g/mol | [3] |
| SMILES | C1=CN(N=C1[O-])CC(=O)N | [4] |
| Predicted XlogP | -0.6 | [4] |
Physicochemical Properties
Predicted Properties
-
Solubility : The predicted XlogP of -0.6 suggests that the compound is likely to be hydrophilic and should exhibit reasonable solubility in polar solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Melting Point : The melting point of pyrazole derivatives can vary widely depending on the nature and position of substituents. Given the presence of polar functional groups (nitro and amide) capable of hydrogen bonding, a relatively high melting point is expected.
-
Appearance : Many simple pyrazole derivatives are crystalline solids at room temperature. The appearance of this compound is not documented, but it is likely to be a solid.
-
Storage and Handling : Based on supplier information, it is recommended to store this compound at 2-8°C in a refrigerator under ambient shipping conditions.[3]
Synthesis and Characterization
A definitive, published synthetic protocol for this compound is not available. However, a plausible synthetic route can be designed based on well-established reactions in pyrazole chemistry.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve a two-step process starting from 3-nitropyrazole.
Caption: Proposed two-step synthesis of this compound.
Step 1: N-Alkylation of 3-Nitropyrazole
The first step involves the N-alkylation of 3-nitropyrazole with an appropriate electrophile, such as ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base, like potassium carbonate, in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure completion. The rationale behind this choice is that the pyrazole nitrogen is nucleophilic and will readily attack the electrophilic carbon of the ethyl bromoacetate. The base is necessary to deprotonate the pyrazole, increasing its nucleophilicity.
Experimental Protocol (Hypothetical):
-
To a solution of 3-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amidation of the Ester Intermediate
The second step is the conversion of the ethyl ester intermediate to the final acetamide product. This can be achieved by reacting the ester with ammonia. This is a standard amidation reaction where the ammonia acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxide leaving group.
Experimental Protocol (Hypothetical):
-
Dissolve the purified ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Techniques
The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
Caption: Standard workflow for the characterization of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The chemical shifts and coupling constants would be crucial for confirming the regiochemistry of the N-alkylation.
-
¹³C NMR : The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include N-H stretching vibrations for the amide, C=O stretching of the amide, and characteristic peaks for the C-NO2 group.
-
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Predicted mass-to-charge ratios (m/z) for various adducts are available.[4]
-
Melting Point Determination : A sharp melting point would be indicative of the purity of the synthesized compound.
-
X-ray Crystallography : If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional packing in the solid state.
Potential Biological and Pharmacological Significance
While there is no specific biological data for this compound, the broader class of pyrazole derivatives is well-known for a wide range of biological activities.[1] The presence of the nitro group is particularly noteworthy, as nitro-aromatic compounds are features of several established therapeutic agents and are often investigated for their potential as anticancer and antimicrobial agents. For instance, some nitroheterocyclic compounds have been shown to inhibit cancer cell growth and induce apoptosis.[5]
The pyrazole scaffold itself is present in several commercially available drugs, highlighting its importance as a pharmacophore. The diverse biological activities reported for pyrazole derivatives include:
The acetamide moiety can participate in hydrogen bonding, which is a critical interaction for drug-receptor binding. Therefore, this compound represents a promising scaffold for further investigation and derivatization in drug discovery programs.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on the established chemistry of pyrazoles. The proposed synthetic route is logical and utilizes standard organic chemistry reactions, providing a clear path for its preparation in the laboratory. The outlined characterization methods will be essential for verifying the identity and purity of the synthesized compound. The known biological activities of related pyrazole and nitro-containing compounds suggest that this compound is a worthy candidate for biological screening and further development. This guide serves as a foundational resource to stimulate and support future research on this intriguing molecule.
References
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2021). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Stokes, S. S., & Doughty, J. R. (2018). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2419.
-
PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). N-[2-oxo-3-(1H-pyrazol-5-yl)chromen-7-yl]acetamide. Retrieved January 19, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved January 19, 2026, from [Link]
- Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186.
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2958.
- Asiri, A. M., & Khan, S. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806.
-
Automated Topology Builder. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved January 19, 2026, from [Link]
- Patel, R. P., & Patel, K. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 534-539.
- Gaikwad, N., Nirmale, K., Sahoo, S. K., & Yaddanapudi, M. (2020). The rationale for the design of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives as a new antitubercular agent.
- Nayak, P. S., Narayana, B., Anthal, S., & Kant, R. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
- Sharma, D., & Narasimhan, B. (2020). Synthesis, biological activity of new pyrazoline derivative.
-
PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Potential biological activities of nitro-pyrazole compounds
An In-depth Technical Guide to the Potential Biological Activities of Nitro-pyrazole Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the diverse biological activities of nitro-pyrazole compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms, experimental validation, and therapeutic potential of this fascinating class of heterocyclic compounds.
Introduction: The Chemical Versatility and Biological Promise of Nitro-pyrazoles
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of pharmacological properties. The introduction of a nitro group (NO₂) to the pyrazole scaffold dramatically alters its electronic and steric properties, often enhancing its biological activity. This guide will dissect the multifaceted activities of nitro-pyrazoles, moving beyond a simple catalog of effects to an analysis of their structure-activity relationships and mechanisms of action.
Part 1: Anticancer Activity - A Primary Therapeutic Frontier
Nitro-pyrazole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of nitro-pyrazoles is not attributed to a single mechanism but rather a convergence of several pathways. A key mechanism involves the inhibition of crucial cellular processes in cancer cells. For instance, certain nitro-pyrazole compounds have been shown to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.
One notable example is the compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, which has demonstrated significant activity against colorectal cancer cells. Its mechanism is believed to involve the inhibition of key signaling pathways responsible for cell proliferation and survival.
A simplified representation of a generalized signaling pathway affected by nitro-pyrazole compounds is illustrated below:
Caption: Generalized signaling pathway inhibited by nitro-pyrazole compounds.
Experimental Validation: In Vitro Cytotoxicity Assays
A fundamental step in evaluating the anticancer potential of nitro-pyrazole compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely accepted colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-pyrazole compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary: In Vitro Anticancer Activity of Selected Nitro-pyrazoles
| Compound | Cell Line | IC₅₀ (µM) |
| 1-Nitropyrazole | Various | >100 |
| 3-Nitro-1-(phenylsulfonyl)-1H-pyrazole | Various | 10-50 |
| Substituted 4-nitro-pyrazoles | Various | 1-20 |
Part 2: Antimicrobial Activity - Combating Infectious Diseases
Nitro-pyrazole derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial action of nitro-pyrazoles is often linked to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules such as DNA and proteins.
For example, certain nitro-pyrazole compounds have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Their mechanism is thought to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
The workflow for screening antimicrobial activity is depicted below:
Caption: Workflow for antimicrobial activity screening of nitro-pyrazoles.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the nitro-pyrazole compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, nitro-pyrazoles have been investigated for a range of other therapeutic applications.
-
Anti-inflammatory Activity: Some nitro-pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.
-
Antiviral Activity: Research has indicated that certain nitro-pyrazoles can inhibit the replication of various viruses, including influenza and herpes simplex virus.
-
Herbicidal and Insecticidal Activity: The unique chemical properties of nitro-pyrazoles have also led to their exploration in agriculture as potential herbicides and insecticides.
Conclusion and Future Directions
Nitro-pyrazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their therapeutic potential, particularly in oncology and infectious diseases, is significant. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as on elucidating their precise mechanisms of action to facilitate their development into clinically useful agents. The continued exploration of this chemical scaffold is poised to yield novel therapeutic leads for a variety of diseases.
References
-
Synthesis and anticancer activity of some new pyrazole derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Pyrazoles as a promising class of therapeutics: A review. European Journal of Medicinal Chemistry. [Link]
-
Recent advances in the synthesis and biological activity of pyrazole derivatives. Molecules. [Link]
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide as a Research Chemical
Introduction: The Emerging Potential of Nitro-Substituted Pyrazoles in Chemical Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazoles a particularly interesting class of compounds for drug discovery and development. This guide focuses on a specific, yet underexplored, member of this family: 2-(3-nitro-1H-pyrazol-1-yl)acetamide (C₅H₆N₄O₃, Molar Mass: 170.13 g/mol ).
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this promising research chemical. While specific data for this exact molecule is limited in publicly available literature, this guide will provide a robust framework based on established knowledge of closely related analogs.
Physicochemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₃ | Pharmaffiliates |
| Molar Mass | 170.13 g/mol | Pharmaffiliates |
| CAS Number | 1003011-27-5 | Pharmaffiliates |
| Canonical SMILES | O=C(Cn1ccc(n1)[O-])N | Inferred from related structures |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Nitropyrazole (Starting Material)
The synthesis of 3-nitropyrazole can be achieved through the nitration of pyrazole.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid.
-
Addition of Pyrazole: Slowly add pyrazole to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 3-nitropyrazole is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Synthesis of this compound
This step involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide.[3]
-
Reaction Setup: To a solution of 3-nitropyrazole in a suitable polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.
-
Addition of Alkylating Agent: Add 2-chloroacetamide to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene (-CH₂-) protons of the acetamide group, and the amide (-NH₂) protons. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the pyrazole ring and the two carbons of the acetamide moiety. The carbon attached to the nitro group is expected to be significantly downfield.
2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands:
-
N-H stretching: Around 3300-3400 cm⁻¹ for the amide NH₂ group.
-
C=O stretching: A strong absorption around 1670 cm⁻¹ for the amide carbonyl group.[5]
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-N stretching: Around 1300-1400 cm⁻¹.[5]
3. Mass Spectrometry (MS):
Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 170.13 g/mol .
Potential Biological Activities and Mechanism of Action
While direct biological data for this compound is not available, the broader class of nitropyrazole derivatives has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[1] The nitro group, being a strong electron-withdrawing group, can enhance the cytotoxic potential of the pyrazole scaffold.
Postulated Mechanism of Anticancer Action:
Caption: Postulated anticancer mechanism of action.
One plausible mechanism of action for nitro-substituted pyrazoles is their ability to interact with DNA and inhibit nucleotide synthesis, ultimately leading to the inhibition of protein synthesis and induction of apoptosis in cancer cells.[6]
Antimicrobial Activity
Nitro-substituted heterocyclic compounds are well-known for their antimicrobial properties.[7][8] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA, leading to cell death.[9]
Postulated Mechanism of Antimicrobial Action:
Caption: Postulated antimicrobial mechanism of action.
Experimental Protocols for Biological Evaluation
To assess the biological potential of this compound, standard in vitro assays can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, research chemical. Its structural features suggest a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, drawing upon the extensive knowledge base of related nitropyrazole derivatives.
Future research should focus on the actual synthesis and thorough characterization of this compound to validate the proposed methods and expected data. Subsequent in-depth biological studies are warranted to elucidate its specific mechanisms of action and to identify potential molecular targets. Such investigations will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
-
Prakash S. Nayak, Badiadka Narayana, Sumati Anthal, Rajni Kant. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Retrieved from [Link]
-
Gaikwad, N., Nirmale, K., Sahoo, S. K., & Yaddanapudi, M. (n.d.). The rationale for the design of 2‐(3‐phenyl‐1H‐pyrazol‐1‐yl)acetamide derivatives as a new antitubercular agent. ResearchGate. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7849-7861.
-
MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1768.
- MDPI. (2022).
- Liaros, C., & Tzakos, A. G. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.
- ResearchGate. (2025). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.
- ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Semantic Scholar. (2022).
- MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.
- ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- PMC. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants, 10(2), 293.
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Encyclopedia.pub. (2022).
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
PubMed. (n.d.). Anticancer effect of three pyrazole derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
The Ascendant Role of 2-(3-nitro-1H-pyrazol-1-yl)acetamide in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the synthesis, characterization, and prospective biological significance of a specific derivative, 2-(3-nitro-1H-pyrazol-1-yl)acetamide . The strategic incorporation of a nitro group and an acetamide moiety onto the pyrazole scaffold presents a compelling avenue for the development of novel therapeutic agents. This document provides a comprehensive overview of a robust synthetic pathway, methodologies for structural elucidation, and a framework for the systematic evaluation of its biological potential, underpinned by the extensive therapeutic applications of related pyrazole-containing compounds.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1] The versatility of the pyrazole core allows for structural modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it a focal point for the design of new chemical entities. The introduction of a nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties of the pyrazole ring, often enhancing its biological efficacy.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The proposed pathway involves the initial synthesis of the 3-nitropyrazole precursor, followed by its N-alkylation with 2-chloroacetamide.
Part I: Synthesis of 3-Nitropyrazole
The preparation of 3-nitropyrazole is most effectively achieved through the thermal rearrangement of N-nitropyrazole.[2] This method avoids the use of harsh nitrating agents directly on the pyrazole ring, which can lead to a mixture of regioisomers and degradation products.
Experimental Protocol:
-
N-Nitration of Pyrazole: To a solution of pyrazole in acetic anhydride at 0°C, a nitrating agent such as nitric acid is added dropwise. The reaction is stirred at low temperature to favor the formation of N-nitropyrazole.
-
Thermal Rearrangement: The N-nitropyrazole intermediate is then heated in a high-boiling point solvent, such as 1,2-dichlorobenzene.[3] This induces a rearrangement to the more thermodynamically stable 3-nitropyrazole.
-
Purification: The resulting 3-nitropyrazole is purified from the reaction mixture using column chromatography.
Caption: Synthesis of 3-Nitropyrazole.
Part II: N-Alkylation of 3-Nitropyrazole
The second stage of the synthesis involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide. The regioselectivity of this reaction is a critical consideration. Due to the presence of two nitrogen atoms in the pyrazole ring, alkylation can potentially occur at either N1 or N2. For unsymmetrical pyrazoles, the outcome is influenced by both steric and electronic factors.[1][4][5] In the case of 3-nitropyrazole, the electron-withdrawing nitro group at the 3-position is expected to direct the alkylation to the N1 position.
Experimental Protocol:
-
Deprotonation: 3-Nitropyrazole is treated with a suitable base, such as potassium carbonate, in an aprotic polar solvent like acetonitrile. This deprotonates the pyrazole ring, forming the corresponding anion.
-
Nucleophilic Substitution: 2-Chloroacetamide is added to the reaction mixture. The pyrazole anion acts as a nucleophile, displacing the chloride ion from 2-chloroacetamide to form the desired N-C bond.
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product, this compound, is then purified by recrystallization or column chromatography.
Caption: Workflow for Biological Activity Screening.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not yet available, general trends from the broader pyrazole literature can guide future optimization efforts:
-
Position of the Nitro Group: The placement of the electron-withdrawing nitro group at the 3-position is likely to be a key determinant of activity. Modifications at other positions of the pyrazole ring could be explored to probe the electronic and steric requirements for optimal target engagement.
-
The Acetamide Side Chain: The acetamide moiety provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The length and nature of the linker between the pyrazole ring and the amide group can be varied to optimize activity.
-
Substitution on the Amide Nitrogen: The terminal amide nitrogen offers a point for further derivatization to explore additional binding interactions and modulate physicochemical properties such as solubility and cell permeability.
Conclusion
This compound represents a molecule of significant interest at the intersection of nitro-heterocyclic and pyrazole chemistry. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The anticipated biological activities, grounded in the extensive pharmacology of related compounds, provide a strong rationale for its inclusion in screening libraries for antimicrobial and anticancer drug discovery programs. The detailed protocols for synthesis, characterization, and biological evaluation provided herein serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising scaffold.
References
- Faria, J. V., et al. (2017).
-
Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758–1762. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. [Link]
-
Sloop, J. C. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 127-138. [Link]
-
Asif, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 488-504. [Link]
-
Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 37(1), 33-37. [Link]
Sources
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a molecule of growing interest in medicinal chemistry and drug development. While the specific historical discovery of this compound remains nuanced within the broader exploration of pyrazole chemistry, this document consolidates the key scientific principles underpinning its synthesis, characterization, and potential therapeutic applications. We will delve into the foundational chemistry of nitropyrazoles, detail plausible synthetic routes based on established methodologies, and explore the rationale behind its investigation as a bioactive agent. This guide is intended to serve as a valuable resource for researchers seeking to understand and utilize this compound in their own studies.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] First isolated in the 19th century, pyrazole derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous clinically approved drugs.[1] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of a nitro group onto the pyrazole ring, as seen in this compound, significantly influences the molecule's electronic properties and potential biological interactions. Nitroaromatic compounds are known to play a crucial role in the synthesis of various drugs and are often investigated for their antimicrobial and anticancer activities.[2] The acetamide moiety, on the other hand, can enhance solubility and provide a key hydrogen bonding motif for interaction with biological targets.[2]
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its existence is confirmed through chemical supplier catalogues and the documented synthesis of its derivatives.[3][4] Its conception can be understood as a logical step in the systematic exploration of functionalized nitropyrazoles for potential therapeutic applications.
Foundational Chemistry and Synthesis
The synthesis of this compound can be logically broken down into two primary stages: the formation of the 3-nitropyrazole core and the subsequent N-alkylation with an acetamide-containing electrophile.
Synthesis of the 3-Nitropyrazole Precursor
The preparation of 3-nitropyrazole is a well-established process that typically proceeds through a two-step sequence involving the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a thermal rearrangement.
Conceptual Synthesis Pathway for 3-Nitropyrazole
Caption: General synthesis route for 3-nitropyrazole.
Experimental Protocol: Synthesis of 3-Nitropyrazole
-
Step 1: Nitration of Pyrazole.
-
Pyrazole is carefully added to a cooled, stirred mixture of concentrated nitric acid and sulfuric acid.
-
The reaction temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion to N-nitropyrazole.
-
The reaction is then quenched by pouring it over ice, leading to the precipitation of the N-nitropyrazole intermediate.
-
The crude product is collected by filtration, washed with water to remove residual acid, and dried.
-
-
Step 2: Thermal Rearrangement to 3-Nitropyrazole.
-
The dried N-nitropyrazole is suspended in a high-boiling point solvent (e.g., toluene or xylene).
-
The suspension is heated to reflux for several hours.
-
During this time, the nitro group migrates from the nitrogen atom to the 3-position of the pyrazole ring.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude 3-nitropyrazole can be purified by recrystallization or column chromatography.
-
The causality behind this two-step process lies in the directing effects of the pyrazole ring. Direct nitration of pyrazole tends to occur at the 4-position. To achieve 3-substitution, the N-nitration followed by rearrangement is the preferred and more controlled method.
N-Alkylation to Yield this compound
The final step in the synthesis is the attachment of the acetamide side chain to one of the nitrogen atoms of the 3-nitropyrazole ring. This is typically achieved through an N-alkylation reaction using a suitable haloacetamide, such as 2-bromoacetamide or 2-chloroacetamide.
Conceptual N-Alkylation Pathway
Caption: N-alkylation of 3-nitropyrazole to form the target compound.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: 3-Nitropyrazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the pyrazole ring, forming the pyrazolate anion. This step is crucial as it increases the nucleophilicity of the nitrogen atoms.
-
Nucleophilic Attack: 2-Bromoacetamide (or a similar 2-haloacetamide) is added to the reaction mixture. The pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-bromoacetamide and displacing the bromide ion.
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. The progress is monitored by TLC. Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.
It is important to note that the alkylation of unsymmetrical pyrazoles can potentially lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction can be influenced by factors such as the nature of the substituent on the pyrazole ring, the choice of base and solvent, and the reaction temperature. For 3-nitropyrazole, the electron-withdrawing nature of the nitro group can influence the site of alkylation.
Physicochemical Properties and Characterization
While a detailed historical record of the initial characterization is unavailable, the structure of this compound can be unequivocally confirmed using modern analytical techniques.
| Property | Value | Source |
| CAS Number | 1003011-27-5 | [4] |
| Molecular Formula | C₅H₆N₄O₃ | [4] |
| Molecular Weight | 170.13 g/mol | [4] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The chemical shifts of the pyrazole protons would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the acetamide side chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, and the asymmetric and symmetric stretching of the nitro group.
Potential Applications and Biological Activity
The rationale for synthesizing and studying this compound and its analogs lies in the well-documented biological activities of both the pyrazole and nitroaromatic moieties.
-
Antimicrobial and Antiparasitic Agents: Nitroheterocyclic compounds have a long history of use as antimicrobial and antiparasitic drugs. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other vital macromolecules.
-
Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[5] The addition of a nitro group can enhance the cytotoxic potential of these molecules.
-
Enzyme Inhibition: The specific arrangement of functional groups in this compound makes it a candidate for screening as an inhibitor of various enzymes, where the amide and nitro groups can participate in hydrogen bonding and other interactions within an active site. For instance, various pyrazole derivatives have been investigated as inhibitors of kinases and other enzymes involved in cell signaling pathways.[5]
While specific biological data for this compound is not extensively published, the study of its derivatives, such as 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide, in chemical databases suggests its use as a scaffold for building larger, more complex molecules for biological screening.[3]
Future Directions and Conclusion
This compound represents a foundational molecule within the broader class of nitropyrazole derivatives. While its own discovery story is intertwined with the general advancement of pyrazole chemistry, its synthetic accessibility and the inherent biological potential of its constituent functional groups make it a valuable starting point for further research and development.
Future investigations could focus on:
-
Systematic Biological Screening: A comprehensive evaluation of the antimicrobial, anticancer, and enzyme inhibitory activities of the parent compound.
-
Analogue Synthesis: The development of a library of derivatives by modifying the acetamide moiety to explore structure-activity relationships.
-
Mechanistic Studies: Elucidation of the mode of action of any observed biological activity.
References
- Synthesis and biological activity of a novel series of potent DNA gyrase inhibitors. Tanitame A, Oyamada Y, Ofuji K, Fujimoto M, Iwai N, Hiyama Y, Suzuki K, Ito H, Terauchi H, Kawasaki M, et al. Eur J Med Chem. 2014;84:491–504.
-
2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. MD Topology. Available from: [Link]
-
Synthesis and biological activity of some pyrazole derivatives. ResearchGate. Available from: [Link]
-
Nitropyrazoles (review). ResearchGate. Available from: [Link]
-
This compound. Pharmaffiliates. Available from: [Link]
- Compositions comprising n- ((3 (5) -methyl-1h-pyrazol-1-yl) methyl) acetamide and their use for preparing storage stable ready fertilisers with dual nitrogen stabilisation. Google Patents.
-
Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. The Pharma Innovation. Available from: [Link]
-
Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. Available from: [Link]
-
Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. PubMed. Available from: [Link]
-
Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. Available from: [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. PubChem. Available from: [Link]
-
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. PubChem. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Abstract
This document provides a detailed protocol for the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a classical N-alkylation of 3-nitropyrazole with 2-chloroacetamide. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Significance
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity. Furthermore, the acetamide moiety is a common functional group in many pharmaceutical agents, often enhancing solubility and providing a key interaction point with biological targets.
The target molecule, this compound (CAS No. 1003011-27-5)[2], combines these key pharmacophores. Its synthesis is a fundamental example of N-alkylation of a heteroaromatic amine, a common reaction in the synthesis of many biologically active compounds. A thorough understanding of this synthetic protocol provides a valuable tool for the generation of libraries of related compounds for drug discovery programs.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic substitution reaction, specifically the N-alkylation of 3-nitropyrazole with 2-chloroacetamide.
Deprotonation of 3-Nitropyrazole
The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, typically a carbonate or hydride. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation due to its moderate reactivity and ease of handling[3]. The deprotonation generates the pyrazolate anion, a potent nucleophile.
Nucleophilic Attack and Regioselectivity
The generated pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond in 2-chloroacetamide. This results in the formation of a new C-N bond and the displacement of the chloride leaving group.
An important consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The pyrazolate anion has two potentially nucleophilic nitrogen atoms (N1 and N2). The substitution pattern on the pyrazole ring can influence which nitrogen is preferentially alkylated. For 3-substituted pyrazoles, alkylation often occurs at the N1 position due to steric hindrance at the N2 position. However, electronic factors can also play a significant role, and the reaction may yield a mixture of regioisomers[4]. For the purpose of this protocol, we will focus on the formation of the N1-alkylated product, this compound.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Nitropyrazole: This compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure thorough washing after handling.
-
2-Chloroacetamide: This reagent is also toxic and an irritant. Avoid contact with skin and eyes. It is crucial to prevent the formation of dust during handling.
-
Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.
-
Acetonitrile: This is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Nitropyrazole | ≥98% | Commercially Available | |
| 2-Chloroacetamide | ≥98% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Heating mantle | With temperature control. | ||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Synthetic Workflow Diagram
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitropyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude product can be purified by column chromatography on silica gel.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Load the solution onto a silica gel column packed in a hexane/ethyl acetate solvent system.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification[5][6].
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of pyrazole derivatives[7].
-
¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide N-H protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrazole ring and the acetamide moiety, including the carbonyl carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Melting Point (MP): To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete deprotonation of 3-nitropyrazole.- Inactive 2-chloroacetamide.- Insufficient reaction time or temperature. | - Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF[3].- Check the purity of 2-chloroacetamide.- Increase reaction time and monitor closely by TLC. |
| Formation of multiple products (isomers) | - Alkylation at both N1 and N2 positions of the pyrazole ring. | - Optimize reaction conditions (solvent, base, temperature) to favor the desired isomer. N1-alkylation is often favored in polar aprotic solvents[3].- Isomers can often be separated by careful column chromatography. |
| Difficulty in purification | - Co-elution of impurities with the product. | - Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various fields, particularly in the development of new therapeutic agents. The principles of N-alkylation discussed herein are broadly applicable to the synthesis of a wide range of pyrazole derivatives.
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Pharmaffiliates. This compound. (URL: [Link])
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (URL: [Link])
-
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])
-
ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])
-
ResearchGate. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (URL: [Link])
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (URL: [Link])
-
DOI. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (URL: [Link])
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (URL: [Link])
-
ResearchGate. General procedure for the synthesis of pyrano[2,3-c]pyrazole derivatives. (URL: [Link])
-
ResearchGate. Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (URL: [Link])
-
PMC. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. (URL: [Link])
-
ResearchGate. Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (URL: [Link])
-
NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (URL: [Link])
-
MD Topology. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. (URL: [Link])
-
SpectraBase. 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinyl)acetamide - Optional[1H NMR] - Spectrum. (URL: [Link])
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Application Notes and Protocols for the Purification of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-(3-nitro-1H-pyrazol-1-yl)acetamide is a functionalized nitropyrazole derivative of increasing interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a nitro group can significantly modulate the biological activity and physicochemical properties of the molecule.[1][2] The purity of this compound is of paramount importance for the reliability and reproducibility of biological assays and for meeting the stringent requirements of drug development pathways.
This comprehensive guide provides detailed protocols for the purification of this compound, addressing the common impurities encountered during its synthesis. The methodologies described herein are grounded in established principles of organic chemistry and are designed to yield a final product of high purity.
Understanding the Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound involves the N-alkylation of 3-nitropyrazole with a suitable 2-carbon electrophile, typically 2-chloroacetamide or 2-bromoacetamide, in the presence of a base.
DOT Script:
Caption: Synthetic route and potential impurities.
This reaction, while generally efficient, can lead to a crude product containing several impurities that must be removed:
-
Unreacted Starting Materials: Residual 3-nitropyrazole and 2-chloroacetamide are the most common impurities.
-
Isomeric Byproducts: Alkylation of 3-nitropyrazole can potentially yield the thermodynamically less favored 2-(5-nitro-1H-pyrazol-1-yl)acetamide isomer. While the formation of the 3-nitro isomer is generally preferred, the presence of the 5-nitro isomer as a minor impurity is possible and needs to be addressed during purification.[3]
-
Salts: Inorganic salts formed from the base and the halide byproduct of the reaction (e.g., potassium chloride if potassium carbonate is used as the base) are also present in the crude mixture.
The purification strategies outlined below are designed to effectively remove these impurities.
Part 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.
Protocol 1: Solvent Screening
A systematic approach to identifying the optimal recrystallization solvent is crucial for achieving high purity and yield.
Materials:
-
Crude this compound
-
A selection of analytical grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Water, Toluene, Hexane/Ethyl Acetate mixtures)
-
Test tubes
-
Hot plate/stirrer
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude product into several separate test tubes.
-
To each test tube, add a different solvent dropwise while vortexing at room temperature until a slurry is formed. Observe the solubility at ambient temperature.
-
Gently heat the test tubes with sparingly soluble samples on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed. The solvent that provides a good yield of well-formed crystals with minimal soluble impurities is the preferred choice. For nitroaromatic compounds, polar solvents like ethanol or binary mixtures such as ethanol/water are often effective.[4]
| Solvent System | Solubility of Target Compound (Expected) | Solubility of Common Impurities (Expected) | Rationale for Selection |
| Ethanol | Low at RT, High at boiling | Unreacted 3-nitropyrazole may have moderate solubility. 2-chloroacetamide is soluble. | A good starting point for many organic compounds. The polarity is suitable for the target molecule. |
| Isopropanol | Low at RT, High at boiling | Similar to ethanol. | Can sometimes offer better crystal formation or impurity rejection compared to ethanol. |
| Ethyl Acetate | Moderate at RT, High at boiling | Good solubility for less polar impurities. | Useful if non-polar impurities are present. |
| Ethanol/Water | Low at RT, High at boiling | The addition of water as an anti-solvent can significantly decrease the solubility of the target compound upon cooling, leading to higher recovery. | This binary system allows for fine-tuning of the solvent polarity to maximize the yield of the purified product.[4] |
| Toluene | Low at RT, High at boiling | Effective for removing more polar impurities that remain in the mother liquor. | A good choice for compounds with aromatic character. |
Protocol 2: Bulk Recrystallization
Once an appropriate solvent system is identified, proceed with the bulk purification.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate/stirrer and magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound completely dissolves. Avoid adding excess solvent to ensure a good yield upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Part 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5][6] This method is particularly useful for separating compounds with similar polarities, such as the desired product and its isomers.
Protocol 3: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target compound and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
A selection of solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in developing chambers containing different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Visualize the developed plates under a UV lamp.
-
The solvent system that shows the best separation between the spot corresponding to the product and any impurity spots is selected for column chromatography.
Protocol 4: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Optimized mobile phase from TLC analysis
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
DOT Script:
Caption: Workflow for column chromatography purification.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase composition.
-
Pour the slurry into the column and gently tap to ensure even packing, avoiding air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed. Add a protective layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the optimized solvent system, collecting fractions in separate tubes.
-
The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and any of the solvents used in the purification procedures.
Conclusion
The successful purification of this compound is a critical step in its application in research and development. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the nature and quantity of the impurities present in the crude product. For routine purification to remove minor impurities, recrystallization is often sufficient. For more challenging separations, particularly the removal of isomeric byproducts, column chromatography is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain a high-purity product suitable for their intended applications.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Alam, R., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
- Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds, 51(9), 819-828.
- Ghandour, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.
- Janssen, J. W. A. M., et al. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2898.
- MDPI. (2022).
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]
- S. M. R. M. Z. Hossain, et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical Sciences, 136(4), 1-12.
- Sheremetev, A. B., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds, 51(9), 819-828.
- Singh, R. K., et al. (2024). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Molecules, 28(10), 4123.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Vanderbilt University. (2020). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chemical Neuroscience, 11(15), 2354-2364.
- Wang, X., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(18), 4225.
- Zaky, H., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(12), 105325.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Approach to In Vitro Assay Development for 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The compound 2-(3-nitro-1H-pyrazol-1-yl)acetamide is a novel chemical entity (NCE) incorporating this key pharmacophore. When the specific biological target of an NCE is unknown, a structured and logical cascade of in vitro assays is essential to elucidate its pharmacological profile.[4]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals to establish a robust, reproducible, and insightful screening funnel. The strategy begins with broad, target-agnostic phenotypic assays to assess cytotoxicity and subsequently progresses to more specific, target-based assays to probe potential mechanisms of action.[5][6] Every protocol is designed as a self-validating system, incorporating essential controls and quality checks to ensure data integrity and trustworthiness.[7][8]
Section 1: Foundational Strategy - A Phenotypic Approach to Cytotoxicity Profiling
The initial step in characterizing any NCE is to determine its effect on cell viability and health.[9] A phenotypic screening approach makes no assumptions about the compound's specific target but instead measures the overall output of the biological system.[5] We recommend a dual-assay strategy to build a comprehensive cytotoxicity profile, as this approach can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).[10][11]
Causality of the Dual-Assay Approach
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, i.e., viable, cells.[10] A reduction in signal could indicate either cell death or reduced proliferation.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12][13] An increase in LDH activity in the supernatant is directly proportional to the number of dead cells.[14]
By running these assays in parallel, we can build a more accurate picture. For example, a compound that shows a low IC50 in the MTT assay but no significant LDH release may be cytostatic, whereas a compound potent in both assays is likely cytotoxic.
Experimental Workflow for Primary Cytotoxicity Screening
The following diagram illustrates the workflow for the initial assessment of this compound.
Caption: Primary Cytotoxicity Screening Workflow.
Protocol: MTT Cell Viability Assay
This protocol outlines the measurement of cell viability by assessing metabolic activity.
Materials:
-
Cells in a 96-well flat-bottom plate, treated with this compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours. Treat cells with a serial dilution of the compound and incubate for the desired period (e.g., 48 hours). Include vehicle-only controls.[10]
-
MTT Addition: At the end of the incubation, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Mix gently by pipetting or shaking for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value.
Protocol: LDH Cytotoxicity Assay
This protocol quantifies cell death by measuring LDH release from damaged cells.[13]
Materials:
-
Treated cells in a 96-well plate (from a parallel setup to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate, set up the following controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which Lysis Solution is added 45 minutes before the end of the experiment.
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at 250 x g for 5 minutes.[11]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound - Spontaneous) / (Maximum - Spontaneous) * 100). Plot the dose-response curve and determine the IC50 value.
Example Data Presentation
| Compound | Cell Line | Assay | IC50 (µM) [95% CI] |
| This compound | A549 | MTT | 8.7 [7.5 - 10.1] |
| This compound | A549 | LDH | 12.3 [10.8 - 14.0] |
| Doxorubicin (Positive Control) | A549 | MTT | 0.2 [0.17 - 0.24] |
| Doxorubicin (Positive Control) | A549 | LDH | 0.3 [0.25 - 0.36] |
Section 2: Deconvoluting the Mechanism of Action (MoA)
If the primary screen reveals significant biological activity, the next logical step is to investigate the potential molecular target or pathway. The broad activities of the pyrazole scaffold suggest several possibilities, including enzyme inhibition or receptor modulation.[15][16][17]
Rationale for Secondary Assay Selection
Based on the extensive literature on pyrazole derivatives, two high-probability target classes are enzymes (such as kinases) and G-protein coupled receptors (GPCRs).[18][19][20] The choice of which assay to pursue can be guided by the phenotypic results or by screening against diverse target panels.
-
Enzyme Inhibition Assays: These are fundamental in drug discovery to measure how a compound affects an enzyme's activity.[20] Assays can be designed to determine potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive).[21]
-
GPCR Binding Assays: GPCRs are a major class of drug targets.[19][22] Binding assays directly measure the interaction between a ligand (the test compound) and the receptor, providing quantitative data on affinity (Ki).[23]
Decision Framework for Secondary Assay Selection
Caption: Decision Tree for Secondary Assay Selection.
Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a template for measuring the inhibition of a protein kinase using a universal detection platform that quantifies the product (ADP) of the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase-specific peptide substrate and ATP
-
Assay buffer (optimized for the specific kinase)
-
Fluorescence-based ADP detection kit (e.g., Transcreener®, ADP-Glo™)
-
384-well, low-volume black plates
-
Microplate reader with fluorescence intensity (FI) or time-resolved fluorescence (TR-FRET) capabilities
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer containing DMSO. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup:
-
Add the test compound dilutions to the appropriate wells.
-
Include "No Enzyme" controls (for background) and "No Inhibitor" controls (for maximum activity).
-
-
Enzyme Addition: Add the kinase to all wells except the "No Enzyme" controls.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. For competitive inhibitors, run the assay with ATP at or below its Km value.[21][24]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the ADP detection reagent according to the kit protocol. Incubate for the recommended time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot the dose-response curve and calculate the IC50 value.
Example Data Presentation for Secondary Assays
| Compound | Target | Assay Type | Result (IC50 / Ki) |
| This compound | Kinase X | Enzyme Inhibition | 2.5 µM (IC50) |
| Staurosporine (Control) | Kinase X | Enzyme Inhibition | 0.01 µM (IC50) |
| This compound | GPCR Y | Radioligand Binding | > 50 µM (Ki) |
Section 3: Assay Validation and Quality Control
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[25] For in vitro assays in drug discovery, this means ensuring the data is reliable, reproducible, and accurate.[5][26] Adherence to validation principles is crucial for making confident, data-driven decisions.[27]
Key Validation Parameters
Assay validation involves assessing several performance characteristics, as outlined in regulatory guidances from bodies like the FDA and ICH.[25][28][29]
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true or accepted reference value.[27] | %Recovery of a known spike should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same sample.[27] | Intra- and inter-assay Coefficient of Variation (%CV) should be <15-20%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[28] | Signal from blank/vehicle samples should be negligible. No interference from assay components (e.g., DMSO, colored compounds). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[27] | The correlation coefficient (r²) of the standard curve should be ≥0.99. |
| Range | The interval between the upper and lower concentrations of analyte for which the assay has been demonstrated to be precise, accurate, and linear.[27] | Defined by the limits of quantification (LLOQ and ULOQ). |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[28] | Assay performance (e.g., Z'-factor) should remain stable with minor changes in incubation time, temperature, etc. |
Quality Control for High-Throughput Screening (HTS)
For plate-based assays, particularly in HTS, the Z'-factor is a critical statistical parameter used to evaluate the quality and suitability of an assay for screening.[30]
Formula: Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )
Where:
-
SD_positive = Standard deviation of the positive control (e.g., no inhibitor)
-
SD_negative = Standard deviation of the negative control (e.g., no enzyme or potent inhibitor)
Interpretation:
-
Z' = 1: An ideal assay.
-
1 > Z' ≥ 0.5: An excellent assay, suitable for HTS.
-
0.5 > Z' > 0: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
Assay Validation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. iivs.org [iivs.org]
- 8. kosheeka.com [kosheeka.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 15. blog.biobide.com [blog.biobide.com]
- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. multispaninc.com [multispaninc.com]
- 23. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. ichorlifesciences.com [ichorlifesciences.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. propharmagroup.com [propharmagroup.com]
- 29. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 30. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Screening of 2-(3-nitro-1H-pyrazol-1-yl)acetamide for Novel Antimicrobial Activity
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial effects[1][2][3]. The incorporation of a nitro group, a well-known pharmacophore in antimicrobial agents, onto the pyrazole ring may enhance or confer potent antimicrobial properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 2-(3-nitro-1H-pyrazol-1-yl)acetamide for its potential antimicrobial activity. We present detailed, field-proven protocols for preliminary screening, quantitative evaluation of antimicrobial efficacy, and essential safety procedures for handling this nitroaromatic compound.
Introduction & Scientific Rationale
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has been integral to the development of numerous therapeutic agents[2][3]. Its derivatives are known to possess diverse pharmacological properties such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities[1][3]. The functional versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its biological profile[2][4].
The rationale for investigating This compound stems from two key principles:
-
The Pyrazole Scaffold: This core structure is a proven platform for biologically active compounds[1].
-
The Nitro Group as a Bioactive Moiety: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, often leading to potent biological activity. Nitroaromatic compounds are a known class of antimicrobials (e.g., nitrofurantoin, metronidazole), and their mechanism often involves reductive activation by microbial nitroreductases to generate cytotoxic radical species.
This compound combines the established pyrazole core with a nitro functional group, making it a compelling candidate for antimicrobial screening. This guide provides the necessary protocols to systematically evaluate its efficacy against a panel of clinically relevant bacterial and fungal pathogens.
Safety & Handling of Nitroaromatic Compounds
This compound is a nitroaromatic compound and must be handled with appropriate caution. Nitroaromatic compounds can be toxic, irritant, and may be absorbed through the skin[5][6]. Some may also pose an explosion hazard under specific conditions, such as heating under confinement[7].
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[5].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[8].
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents. Keep the container tightly sealed[8].
-
Waste Disposal: Dispose of contaminated materials and unused compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the compound to enter sewers or waterways[8].
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
The primary objective is to determine the compound's ability to inhibit or kill microbial growth. This is typically achieved through a tiered approach, starting with qualitative screening followed by quantitative assays.
Preparation of Stock Solution
-
Solvent Selection: Determine the solubility of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in sterile DMSO.
-
Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, although the high concentration of DMSO is typically inhibitory to microbial growth. Store at -20°C.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for initial screening to qualitatively assess antimicrobial activity[9].
Protocol:
-
Microbial Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly swab the surface of the agar with the standardized microbial inoculum.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the agar[10].
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound stock solution into a designated well.
-
Controls:
-
Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to another well.
-
Negative Control: Add the solvent (DMSO) to a third well to ensure it has no antimicrobial activity at the concentration used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 25-30°C for 48-72 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters[9]. A significant zone of inhibition indicates potential antimicrobial activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[11]. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to wells in columns 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (diluted from the stock to twice the highest desired final concentration) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient of the compound across the plate.
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of broth. This well will receive the inoculum but no compound.
-
Column 12 (Sterility Control): Add 100 µL of broth only, with no inoculum.
-
-
Inoculation: Prepare a standardized inoculum and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria[10].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed[10][11]. This can be assessed visually or with a plate reader.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility screening of a novel compound.
Determination of Minimum Bactericidal Concentration (MBC)
Following MIC determination, the MBC can be ascertained to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Subculturing: From each well that showed no visible growth in the MIC assay, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation & Interpretation
Quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Example MIC and MBC Data Summary for this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Insert Data] | N/A | Fluconazole | [Insert Data] |
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Hypothetical Mechanism of Action
The presence of the nitro group suggests a potential mechanism involving bioreduction. In many anaerobic or microaerophilic pathogens, low-redox-potential nitroreductase enzymes can reduce the nitro group of the compound. This reduction process can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, or superoxide radicals. These highly reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.
Hypothesized Bioactivation Pathway
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 8. agilent.com [agilent.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(3-nitro-1H-pyrazol-1-yl)acetamide as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for precise three-dimensional arrangement of pharmacophoric features.[3] The introduction of a nitro group, as seen in the 3-nitropyrazole series, significantly enhances the scaffold's utility. The electron-withdrawing nature of the nitro group modulates the electronic properties of the pyrazole ring and provides a key chemical handle for further functionalization, making nitropyrazoles valuable intermediates in the synthesis of complex molecules.[3][4]
This guide focuses on 2-(3-nitro-1H-pyrazol-1-yl)acetamide , a bifunctional intermediate poised for strategic elaboration in drug discovery campaigns. The presence of the reactive acetamide side chain at the N1 position, coupled with the versatile nitro group at C3, allows for divergent synthesis pathways to generate libraries of novel compounds for biological screening.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 3-nitropyrazole. The following protocol is a representative method based on established principles of N-alkylation of pyrazoles.
Experimental Protocol: Synthesis
Materials and Reagents:
-
3-nitropyrazole
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Step 1: N-Alkylation of 3-Nitropyrazole
-
To a stirred solution of 3-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure the formation of the pyrazolate anion.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Causality in Experimental Choices:
-
Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of the pyrazole N-H, which is acidic. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophilic pyrazolate anion.
-
Temperature: Gentle heating is employed to increase the reaction rate without promoting decomposition of the starting materials or product.
-
Workup: The aqueous workup is designed to remove the inorganic salts (KCl and excess K₂CO₃) and DMF.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before proceeding with subsequent reactions. The following table outlines the expected spectroscopic data for this compound.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.8 (d, 1H, pyrazole-H), ~7.2 (d, 1H, pyrazole-H), ~5.0 (s, 2H, CH₂), ~6.5 (br s, 1H, NH), ~5.8 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~165 (C=O), ~155 (C-NO₂), ~135 (pyrazole-CH), ~110 (pyrazole-CH), ~55 (CH₂) |
| IR (KBr, cm⁻¹) | Wavenumber | ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1540 & ~1350 (NO₂ stretch) |
| Mass Spec. (ESI+) | m/z | [M+H]⁺, [M+Na]⁺ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general expectation based on similar structures.[5][6][7]
Application in Drug Discovery: A Gateway to Novel Chemical Matter
This compound is a versatile intermediate due to its two distinct points of chemical reactivity: the nitro group and the acetamide moiety. This allows for a modular approach to library synthesis.
Elaboration via the Nitro Group
The nitro group is a synthetically powerful functional group that can be transformed into a variety of other functionalities.
-
Reduction to an Amine: The most common transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents such as SnCl₂, H₂/Pd-C, or iron in acetic acid. The resulting 3-amino-1H-pyrazol-1-yl)acetamide derivative is a key building block for further diversification. This primary amine can then be acylated, sulfonylated, or used in reductive amination reactions to introduce a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
Modification of the Acetamide Side Chain
The acetamide group also offers opportunities for chemical modification.
-
Amide Coupling: The terminal amide can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of new amide derivatives. This is a robust and widely used strategy in medicinal chemistry to explore interactions with target proteins.[8]
-
N-Alkylation/Arylation: While less common, the amide N-H could potentially be functionalized under specific conditions.
Caption: Divergent synthetic pathways from the core intermediate.
Conclusion and Outlook
This compound represents a strategically valuable intermediate for drug discovery programs. Its straightforward synthesis and the presence of two orthogonal chemical handles allow for the efficient generation of diverse chemical libraries. The nitropyrazole core is a well-established pharmacophore, and the ability to rapidly explore substitutions at both the C3 and N1 positions provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. Researchers and drug development professionals can leverage this intermediate to accelerate the discovery of novel therapeutics across a range of disease areas.
References
-
Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Nitropyrazoles - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 19, 2026, from [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5). Retrieved January 19, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent:Glycerol | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Introduction: The Scientific Context of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3][4]. The introduction of a nitro group to the pyrazole ring is a key chemical modification known to significantly influence the biological profile of the resulting molecule[5][6][7]. Nitro-substituted heterocycles are often explored for their potential as anticancer agents, in part due to their ability to induce cellular stresses, such as the generation of reactive oxygen species (ROS)[6].
This document provides a comprehensive guide for researchers on the use of This compound in a variety of cell-based assays. The protocols detailed herein are designed to elucidate the compound's biological effects on cultured cells, with a focus on cytotoxicity, apoptosis, cell cycle progression, and oxidative stress. These assays are fundamental in the early stages of drug discovery and development for characterizing the mechanism of action of novel chemical entities[8].
I. Preliminary Assessment: Cytotoxicity and Cell Viability
A primary step in evaluating any new compound is to determine its effect on cell viability and to establish a dose-response relationship. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
A. Rationale for Method Selection
Two complementary methods are proposed: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Running both provides a more complete picture of the compound's cytotoxic versus cytostatic effects[9][10].
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
C. Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for colorimetric cytotoxicity assays[10].
Materials:
-
Cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
D. Data Presentation: Example IC50 Values
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 75.3 |
| HeLa | 48 | 42.1 |
| A549 | 48 | 68.9 |
| MCF-7 | 48 | 55.6 |
II. Mechanistic Insight: Apoptosis Induction
Following the observation of cytotoxicity, it is crucial to determine if the compound induces programmed cell death (apoptosis).
A. Rationale for Method Selection
Annexin V staining is a widely used method for detecting early-stage apoptosis[11][12]. It identifies the externalization of phosphatidylserine (PS), a key hallmark of apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells[11][13]. Caspase activity assays provide further confirmation by measuring the activation of key executioner caspases (e.g., Caspase-3/7)[13][14].
B. Experimental Workflow: Apoptosis Analysis
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
C. Protocol: Annexin V/PI Staining for Apoptosis
This protocol is based on established methods for apoptosis detection by flow cytometry[11].
Materials:
-
Cells and culture reagents
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value. Include an untreated control.
-
Incubate for a suitable period (e.g., 24 hours).
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
III. Probing Deeper: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.
A. Rationale for Method Selection
Propidium iodide (PI) staining of DNA followed by flow cytometry is a robust and widely accepted method for analyzing cell cycle distribution[15][16][17]. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a standard procedure for preparing cells for DNA content analysis[16].
Materials:
-
Cells and culture reagents
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C[16].
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
C. Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| Compound (IC50) | 20.3 | 15.8 | 63.9 |
IV. Investigating Oxidative Stress
The nitro-group in the compound's structure suggests a potential for inducing oxidative stress.
A. Rationale for Method Selection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular reactive oxygen species (ROS)[18][19]. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[18]. The resulting fluorescence intensity is proportional to the level of intracellular ROS[18]. While this is a widely used assay, it is important to be aware of its limitations and potential for artifacts[20][21].
B. Protocol: Measurement of Intracellular ROS
This protocol is adapted from commercially available ROS assay kits[18][22].
Materials:
-
Cells and culture reagents
-
Black, clear-bottom 96-well plates
-
This compound
-
DCFH-DA solution
-
Positive control (e.g., H2O2 or tert-butyl hydroperoxide)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Remove the culture medium and incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark[18].
-
Wash the cells gently with PBS or serum-free medium to remove excess probe.
-
Add medium containing various concentrations of this compound or a positive control.
-
Measure the fluorescence immediately and at subsequent time points using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm)[18].
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, cell cycle, and oxidative stress, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent.
References
-
Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662. Retrieved from [Link]
-
Miyauchi, Y., et al. (2018). Assaying cell cycle status using flow cytometry. Bio-protocol, 8(2), e2689. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
UCL Discovery. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Bio-protocol. (n.d.). Measurement of reactive oxygen species (ROS). Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(19), 5843. Retrieved from [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184. Retrieved from [Link]
-
Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4994. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638222. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Janssen, J. W. A. M., et al. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 37(1), 125-128. Retrieved from [Link]
-
PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Guangdong Landao Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Retrieved from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. uib.no [uib.no]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - UCL Discovery [discovery.ucl.ac.uk]
- 22. bio-protocol.org [bio-protocol.org]
"2-(3-nitro-1H-pyrazol-1-yl)acetamide" as a potential enzyme inhibitor
Investigating 2-(3-nitro-1H-pyrazol-1-yl)acetamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of "this compound" as a potential enzyme inhibitor. Pyrazole-containing heterocyclic compounds represent a significant class of scaffolds in medicinal chemistry, with numerous derivatives established as potent modulators of various enzyme families.[1][2][3][4][5][6][7] This guide outlines the rationale for targeting this specific molecule, its chemical profile, and detailed protocols for a tiered experimental approach. The methodologies described herein encompass initial high-throughput screening, determination of inhibitor potency (IC50), elucidation of the mechanism of action (MOA) through enzyme kinetics, and validation in cell-based models. The objective is to provide researchers with a robust framework to systematically evaluate the inhibitory potential of this compound against a chosen enzyme target.
Introduction and Rationale
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[4][5] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through the inhibition of key enzymes.[5][6][7][8] Kinases, in particular, have been a frequent target for pyrazole-based inhibitors due to the scaffold's ability to form critical hydrogen bond interactions within the ATP-binding pocket.[3][9]
The subject of this guide, this compound, combines the established pyrazole core with a nitro group and an acetamide side chain. The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity and selectivity for a target enzyme. The acetamide moiety provides a versatile linker that can be modified to optimize pharmacokinetic properties.
Given the prevalence of pyrazole derivatives as kinase inhibitors, this guide will use a hypothetical protein kinase as the primary example target to illustrate the experimental protocols.[3] However, the principles and methods described are broadly applicable to other enzyme classes.
Compound Profile: this compound
| Characteristic | Data | Source |
| Molecular Formula | C5H5N5O3 | Inferred |
| CAS Number | 1003011-27-5 | [10] |
| Structure | ||
| O=C(Cn1ccc(n1)[O-])N | Inferred | |
| Key Features | - Aromatic 1H-pyrazole core- Electron-withdrawing nitro group at the 3-position- Acetamide group at the 1-position | Inferred |
Experimental Workflow for Inhibitor Characterization
The evaluation of a potential enzyme inhibitor is a multi-step process. A tiered approach ensures that resources are used efficiently, with promising compounds advancing to more detailed and complex assays. The workflow described below is a standard paradigm in drug discovery.[11][12]
Figure 1: Tiered workflow for enzyme inhibitor characterization.
Protocols for Biochemical Assays
Biochemical assays utilize purified, isolated enzymes to directly measure the effect of a compound on catalytic activity.[13] These assays are fundamental for confirming direct inhibition and determining kinetic parameters.[14][15]
Protocol: Initial Single-Point Screening
Objective: To rapidly identify if this compound exhibits inhibitory activity against the target enzyme at a single, high concentration.
Principle: The enzyme, substrate, and test compound are incubated together, and the reaction progress is measured. A significant reduction in enzyme activity compared to a vehicle control (e.g., DMSO) indicates potential inhibition. Universal assay platforms that detect common reaction products like ADP (for kinases) are highly efficient for HTS.[11]
Materials:
-
Target Protein Kinase (purified)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
This compound (dissolved in 100% DMSO)
-
Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection Reagent (e.g., ADP-Glo™, Transcreener® ADP²)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well microplates (white, opaque for luminescence)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for the assay by diluting the stock to 100 µM in assay buffer (final DMSO concentration should be ≤1%).
-
Assay Plate Setup:
-
Add 5 µL of assay buffer with vehicle (DMSO) to "Maximum Activity" control wells.
-
Add 5 µL of assay buffer with a known potent inhibitor (e.g., 1 µM Staurosporine) to "Minimum Activity" (background) wells.
-
Add 5 µL of the 100 µM working solution of the test compound to sample wells (final concentration will be 10 µM).
-
-
Enzyme Addition: Add 10 µL of the enzyme solution (prepared in assay buffer at 2.5x the final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture (prepared in assay buffer at 2.5x the final concentration) to all wells to start the reaction. Substrate and ATP concentrations should ideally be at or below their Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[16]
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Ensure the reaction is in the linear range (initial velocity).[15]
-
Detection: Stop the reaction and measure product formation by adding the detection reagent according to the manufacturer's protocol (e.g., 25 µL of ADP-Glo™ Reagent).
-
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Protocol: IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of inhibitor potency.[15][17]
Principle: A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value.[16]
Procedure:
-
Serial Dilution: Prepare a serial dilution series of this compound. A common approach is a 3-fold dilution series over 10 points, starting from a high concentration (e.g., 100 µM).[15]
-
Assay Setup: The assay is performed as described in Protocol 3.1, but instead of a single concentration, the different concentrations from the serial dilution are added to the respective wells.
-
Data Analysis:
-
Plot percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using non-linear regression to the following four-parameter equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 is the concentration of the inhibitor at the inflection point of the resulting sigmoidal curve.
-
Protocol: Mechanism of Action (MOA) Studies
Objective: To determine how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax), thereby elucidating its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12]
Principle: Enzyme kinetics are measured by varying the concentration of one substrate while keeping the inhibitor concentration fixed. This is repeated for several inhibitor concentrations. The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot to diagnose the inhibition modality.[12]
Procedure:
-
Experimental Design: Design a matrix of experiments with varying concentrations of the substrate (e.g., ATP) and fixed concentrations of the inhibitor. Typically, inhibitor concentrations are set around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). The substrate concentrations should span a range from well below to well above the Km value.
-
Kinetic Assays: Perform the enzyme assay for each condition in the matrix, measuring the initial reaction velocity (rate of product formation).
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the mechanism:
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
-
Figure 2: Workflow for determining the mechanism of inhibition.
Summary of Expected Kinetic Data
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Changes | Lines intersect in the upper-left quadrant |
Protocols for Cell-Based Assays
Cell-based assays are crucial for validating the activity of an inhibitor in a more physiologically relevant context.[13][18] They help assess factors like cell permeability, off-target effects, and engagement with the target enzyme within the complex cellular environment.[12][19]
Protocol: Cellular Target Engagement Assay
Objective: To confirm that this compound can enter the cell and bind to its intended enzyme target.
Principle: Assays like the NanoBRET™ Target Engagement assay measure the binding of a compound to a target protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged enzyme and a fluorescent energy transfer probe. A competing compound will displace the probe, leading to a decrease in the BRET signal.
Materials:
-
Human cell line (e.g., HEK293) engineered to express the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer (specific to the kinase family).
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
-
NanoBRET™ Nano-Glo® Substrate.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells.
-
Signal Detection: Add the Nano-Glo® Substrate and immediately read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50, reflecting target engagement.
Protocol: Functional Cellular Assay
Objective: To measure the effect of target inhibition on a downstream cellular process.
Principle: If the target kinase is involved in a signaling pathway that drives cell proliferation, then an effective inhibitor should reduce the rate of cell growth.[19] This can be measured using assays that quantify cell viability or proliferation.
Materials:
-
Cancer cell line known to be dependent on the target kinase's signaling pathway.
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.
-
96-well clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of this compound.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.
-
Viability Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This guide provides a structured, multi-tiered approach to systematically evaluate the potential of this compound as an enzyme inhibitor. By progressing from broad initial screens to detailed biochemical and cellular characterization, researchers can build a comprehensive profile of the compound's potency, mechanism of action, and cellular efficacy. The successful execution of these protocols will generate the critical data needed to determine if this molecule warrants further investigation as a lead compound in a drug discovery program.
References
-
AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
Barber, C. G., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Retrieved from [Link]
-
BellBrook Labs. (2023). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
-
Pope, A. J. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. Retrieved from [Link]
-
Haque, R. A., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
-
de Souza, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Alam, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Basu, A., & Ritchie, C. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Gordon, W. R., & Leipold, D. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Yadav, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
-
Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Nareddy, P. K. B., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Dudhat, K. H., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
Wang, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. jchr.org [jchr.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. amsbio.com [amsbio.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. reactionbiology.com [reactionbiology.com]
Topic: Formulation Strategies for the In Vivo Evaluation of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The successful preclinical evaluation of novel chemical entities is fundamentally dependent on achieving adequate systemic exposure in vivo. This application note provides a comprehensive guide to developing a viable formulation for 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a nitro-pyrazole derivative. Compounds of this class often present significant formulation challenges, primarily due to poor aqueous solubility, which can hinder absorption and lead to variable and unreliable pharmacokinetic data.[1][2] This guide details a systematic, multi-faceted approach, beginning with essential pre-formulation characterization and safety considerations specific to nitro-containing compounds. It then presents detailed, step-by-step protocols for three distinct formulation strategies: co-solvent systems, cyclodextrin complexation, and nanosuspensions. The rationale behind each experimental choice is explained to empower researchers to select and optimize the most appropriate strategy for their specific needs.
Foundational Principle: The Imperative of Pre-Formulation Assessment
Before any formulation can be rationally designed, a thorough understanding of the compound's fundamental physicochemical properties is essential. This initial characterization phase is not merely procedural; it is the logical foundation upon which a successful and reproducible in vivo study is built. Skipping this step often leads to failed studies, wasted resources, and confounded data. The goal is to identify the specific challenges—be it poor solubility, instability, or both—that the formulation must overcome.
Workflow for Formulation Development
The following diagram outlines the logical progression from initial compound assessment to a final, quality-controlled formulation ready for in vivo administration.
Caption: Formulation development workflow.
Protocol 1.1: Comprehensive Solubility Profiling
Rationale: The solubility of this compound dictates the formulation path. This protocol uses a simple shake-flask method to determine solubility in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Calibrated analytical balance
-
HPLC-grade water, Phosphate-Buffered Saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)[3]
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween® 80
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Corn oil or other vegetable oil[4]
-
1.5 mL microcentrifuge tubes
-
Orbital shaker/vortexer
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a 1.5 mL tube. The key is to ensure solid material remains after equilibration, indicating saturation.
-
Add a precise volume (e.g., 1 mL) of the selected test vehicle to the tube.
-
Securely cap the tubes and place them on an orbital shaker at a consistent temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (compatible with your analytical method) to a concentration within the linear range of your quantification assay.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express solubility in mg/mL.
| Vehicle | Purpose | Target Solubility Range |
| Aqueous Buffers | ||
| Water, PBS (pH 7.4) | Baseline aqueous solubility. | >1 mg/mL (ideal) |
| Co-solvents | ||
| DMSO, Ethanol, PEG400, PG | To assess potential for simple solution formulations. | >10 mg/mL |
| Surfactants/Complexing Agents | ||
| 5% (w/v) Tween® 80 in water | To evaluate micellar solubilization. | >1-5 mg/mL |
| 20-40% (w/v) HP-β-CD in water | To assess solubility enhancement via inclusion complexation.[5] | >5-10 mg/mL |
| Lipid Vehicles | ||
| Corn Oil, Sesame Oil | For potential lipid-based formulations. | >10 mg/mL |
| Table 1: Recommended vehicles for initial solubility screening of this compound. |
Critical Safety & Handling Protocols for Nitro-Aromatic Compounds
Rationale: Nitro-aromatic and nitro-heterocyclic compounds warrant specific handling precautions. They can be energetic, potentially explosive (especially polynitrated variants), and may pose toxicological risks, including methemoglobinemia.[6][7] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls: Always handle the dry powder and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene or heavy-duty nitrile).[8]
-
Storage: Store the compound in a tightly sealed container, away from heat, light, and incompatible materials such as strong acids, bases, or reducing agents.[8] For larger quantities, follow institutional guidelines for storing high-energy materials.[10]
-
Waste Disposal: Dispose of all contaminated materials and unused formulations as hazardous chemical waste according to institutional and local regulations.
-
Static and Shock Sensitivity: While this compound is not a high explosive like TNT, it is prudent to avoid conditions that could create static discharge or mechanical shock when handling the dry powder.[6]
Formulation Strategies: Protocols and Scientific Basis
Based on the results of the pre-formulation assessment, select the simplest strategy that achieves the required concentration for your dosing volume, while ensuring stability and animal safety.
Strategy A: Co-Solvent System (Solution)
Applicability: This is the most straightforward approach and is suitable if the compound demonstrates adequate solubility (>5-10 mg/mL) in a biocompatible solvent mixture. It is ideal for parenteral (IV, IP, SC) and oral (gavage) administration.
Causality: Co-solvents like DMSO, PEG400, and ethanol disrupt the hydrogen bonding network of water, creating a more favorable, less polar microenvironment that can dissolve hydrophobic molecules.[11] Surfactants like Tween 80 are often included at low concentrations to improve wettability and prevent precipitation upon dilution in aqueous physiological fluids.
Protocol 3.1: Preparation of a Ternary Vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline)
Materials:
-
This compound
-
DMSO, USP grade
-
PEG400, USP grade
-
Sterile 0.9% Saline for Injection
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm, PVDF or other compatible material)
Procedure:
-
Weighing: Accurately weigh the required amount of the compound into a sterile vial.
-
Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. This step is critical; ensure a clear solution is formed before proceeding.
-
Co-solvent Addition: Add the required volume of PEG400 (40% of the final volume). Vortex thoroughly to ensure homogeneity.
-
Final Dilution: Slowly add the sterile saline (50% of the final volume) to the organic mixture while vortexing. Add the aqueous phase slowly to prevent "crashing out" (precipitation) of the compound.
-
Quality Control: Visually inspect the final formulation. It must be a clear, particle-free solution. Check for any cloudiness or precipitation.[12]
-
Sterilization (for parenteral use): Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This is a mandatory step for any injectable formulation to ensure sterility.[12][13]
-
Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date (typically short, e.g., 1-7 days, stability-dependent).[13]
Strategy B: Cyclodextrin-Based Formulation (Aqueous Solution)
Applicability: Ideal for compounds with poor aqueous solubility but which can form an inclusion complex. This method creates a true aqueous solution, which is highly desirable for intravenous administration as it avoids potential toxicity associated with organic solvents.[14][15]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] The poorly soluble drug molecule partitions into the hydrophobic core, forming a water-soluble "inclusion complex."[5][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[5]
Protocol 3.2: Formulation with HP-β-CD
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade
-
Sterile Water for Injection or 5% Dextrose in Water (D5W)
-
Sterile vials, magnetic stir plate, and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile vial, prepare a 20-40% (w/v) solution of HP-β-CD in Sterile Water for Injection or D5W. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in a final volume of 10 mL. Gentle warming and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Complexation: Add the accurately weighed compound directly to the HP-β-CD solution.
-
Equilibration: Cap the vial and stir vigorously (using a magnetic stir plate) or sonicate for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Quality Control & Sterilization: Once fully dissolved, visually inspect for clarity. Pass the final solution through a 0.22 µm sterile filter into the final sterile dosing vial.[12]
-
Labeling: Label appropriately as described in Protocol 3.1.
Strategy C: Nanosuspension Formulation
Applicability: This is an advanced strategy for compounds that are extremely poorly soluble ("brick dust") in both aqueous and acceptable organic solvent systems. It is suitable for oral, and with further processing, parenteral administration.[18][19]
Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by polymers or surfactants.[20][21] By reducing the particle size to the nanometer range, the surface area dramatically increases, which, according to the Noyes-Whitney equation, enhances the dissolution velocity and saturation solubility.[18][22]
Protocol 3.3: Nanosuspension via Wet Media Milling (Principles)
Note: This process requires specialized equipment (e.g., a planetary ball mill or high-pressure homogenizer). This protocol outlines the general principles.
-
Coarse Suspension: Prepare a preliminary suspension of the compound in an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 188, or PVP). The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[22]
-
Milling: The coarse suspension is placed in a milling chamber containing ceramic or polymeric milling beads. The high-energy impact of the beads breaks down the drug crystals into nanoparticles.
-
Separation: After milling for a sufficient time (hours to days), the nanosuspension is separated from the milling media.
-
Characterization: The final nanosuspension must be characterized for particle size distribution (e.g., using dynamic light scattering) and zeta potential (to assess stability).
-
Administration: For oral gavage, the nanosuspension can be used directly. For parenteral administration, extreme care must be taken to ensure the particle size is consistently below the threshold that could cause embolism.
Final Formulation Quality Control and Administration
The final step before administration is a series of checks to ensure the formulation is safe and appropriate for the study. This is a critical part of a self-validating protocol.
Caption: Final quality control and administration workflow.
-
Visual Inspection: Always check for precipitates, discoloration, or phase separation before each use.[12] Discard any formulation that appears compromised.
-
Dosing Volume: Ensure the final concentration allows for an appropriate dosing volume for the animal model (e.g., typically ≤10 mL/kg for oral and ≤5 mL/kg for IP in rodents).[23][24]
-
Vehicle Controls: It is imperative to dose a separate cohort of animals with the vehicle alone to account for any biological effects of the formulation itself.[25]
Summary of Formulation Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| Co-Solvent System | Solubilization in a non-aqueous vehicle. | Simple, rapid to prepare, suitable for initial screening. | Potential for solvent toxicity, risk of precipitation upon in vivo dilution.[3] | Compounds with moderate solubility in biocompatible organic solvents. |
| Cyclodextrin Complex | Forms a water-soluble inclusion complex.[17] | Creates a true aqueous solution, low toxicity (HP-β-CD), ideal for IV use.[5] | Limited capacity (drug-dependent), can be expensive. | Compounds that fit within the cyclodextrin cavity and require a clean aqueous formulation. |
| Nanosuspension | Increased surface area enhances dissolution.[21] | High drug loading possible, applicable to very poorly soluble drugs ("brick dust").[20] | Requires specialized equipment, complex characterization needed, potential for instability. | Extremely poorly soluble compounds where other methods fail. |
| Table 2: Comparative analysis of the described formulation strategies. |
References
-
MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]
-
Bentham Science. (2014). Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs. [Link]
-
PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
International Journal of Pharmaceutical and Natural Sciences. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]
-
Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. [Link]
-
PubMed Central (PMC). (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes. [Link]
-
ResearchGate. (2016). Nanosuspension Technology for Drug Delivery. [Link]
-
PubMed Central (PMC). (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
Taylor & Francis Online. (n.d.). Nanosuspensions as delivery system for gambogenic acid: characterization and in vitro/in vivo evaluation. [Link]
-
University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
-
National Institutes of Health (NIH). (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]
- Google Patents. (n.d.).
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
-
PubMed Central (PMC). (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
-
CABI Digital Library. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubMed. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
-
PubMed Central (PMC). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo.... [Link]
-
Vanderbilt University. (n.d.). Nitromethane Chemical Safety Protocol. [Link]
-
ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
Triumvirate Environmental. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. case.edu [case.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-(3-nitro-1H-pyrazol-1-yl)acetamide" solubility issues and solutions
Technical Support Center: 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the handling and formulation of this compound. Given its chemical structure, particularly the nitro-pyrazole core, solubility issues are a primary concern that can impact experimental reproducibility and therapeutic efficacy. This document provides in-depth, field-proven insights and practical solutions to overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this property:
-
The Pyrazole Ring: The parent 1H-pyrazole ring has limited solubility in water due to its relatively non-polar character.[1] While it contains nitrogen atoms capable of hydrogen bonding, the overall heterocyclic structure is hydrophobic.
-
The Nitro Group (-NO₂): The nitro group is highly polar and strongly electron-withdrawing.[2][3] While this polarity can increase the boiling point, it does not guarantee water solubility. Aromatic and heterocyclic nitro compounds are often poorly soluble in water because the strong intermolecular forces in the crystal lattice are not easily overcome by hydration.[3][4][5]
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break apart the crystal lattice must be compensated by the energy released from the solvation of individual molecules. Poorly soluble compounds often have strong, stable crystal structures that resist dissolution in water.
-
The Acetamide Moiety (-CH₂CONH₂): While the acetamide group is polar and capable of hydrogen bonding, its contribution is often insufficient to overcome the low solubility imparted by the larger nitro-pyrazole scaffold.
Q2: What is the expected solubility profile of this compound in common laboratory solvents?
A2: While empirical data must be determined for each specific batch, a predicted solubility profile can be established based on the compound's chemical properties. The compound is expected to be readily soluble in polar aprotic organic solvents but poorly soluble in aqueous and non-polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale & Comments |
|---|---|---|---|
| Water | Polar Protic | Very Poor | Hydrophobic nitro-pyrazole core dominates. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Poor | Similar to water; salt content unlikely to significantly improve solubility. |
| Ethanol (EtOH) | Polar Protic | Moderate | Can act as a co-solvent with water. |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many poorly soluble drug candidates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Less effective than DMSO or DMF for highly polar compounds. |
| Hexane / Toluene | Non-polar | Very Poor | The molecule's polarity is too high for non-polar solvents. |
Q3: Is the solubility of this compound pH-dependent?
A3: Yes, its solubility is very likely to be pH-dependent. The pyrazole ring contains a basic nitrogen atom that can be protonated under acidic conditions (pH < pKa) to form a more soluble cationic salt. Additionally, the strong electron-withdrawing effect of the nitro group makes the α-hydrogen on the carbon atom acidic.[4] In the presence of a strong base, the compound could potentially be deprotonated to form a resonance-stabilized nitronate ion (the aci-nitro form), which would be more water-soluble.[4] Therefore, adjusting the pH of the medium is a viable strategy to enhance solubility, provided the compound remains stable at the required pH.
Q4: What are the first-line strategies I should try to dissolve the compound for an in vitro assay?
A4: For initial in vitro screening, the goal is to achieve a homogenous solution at the desired concentration with minimal impact on the biological system. The recommended approach is as follows:
-
Prepare a High-Concentration Stock in DMSO: First, dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Use a Co-solvent Approach: Serially dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, this indicates the need for a more advanced strategy.
-
Consider pH Adjustment: If the assay buffer permits, explore adjusting the pH to determine if solubility improves in slightly acidic or basic conditions.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to solving specific problems you may encounter during your research.
Issue 1: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer.
This is a classic sign of a poorly soluble compound "crashing out" of a supersaturated solution. The aqueous buffer cannot solvate the compound at the target concentration.
When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment rapidly changes from highly organic to mostly aqueous. The compound's solubility limit in the final aqueous-DMSO mixture is exceeded, leading to the formation of a solid precipitate. This can lead to inaccurate and unreliable assay results.
The following workflow, visualized in the diagram below, provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I'm observing low or inconsistent bioavailability in my in vivo studies.
Low oral bioavailability for a compound that is otherwise permeable is a hallmark of a BCS Class II drug, where the rate-limiting step to absorption is dissolution.[6] Poor solubility in gastrointestinal fluids means the drug does not dissolve efficiently enough to be absorbed into circulation.
For a drug to be absorbed orally, it must first dissolve in the fluids of the gastrointestinal tract. If a compound has a very low dissolution rate, it may pass through the GI tract before a significant amount can dissolve and be absorbed, leading to low and variable bioavailability.
For in vivo applications, more robust formulation strategies are required.
-
Solid Dispersions: This is a powerful technique where the crystalline drug is dispersed within a hydrophilic polymer matrix (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs)).[7][8] This process can render the drug amorphous, eliminating the crystal lattice energy barrier to dissolution.[9][10] When the carrier dissolves, the drug is released as very fine, high-surface-area particles, dramatically increasing the dissolution rate and bioavailability.[6]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range (nanosizing) significantly increases the surface area-to-volume ratio.[11][12] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. This can be achieved through techniques like high-pressure homogenization or media milling.
-
Co-crystallization: This crystal engineering approach involves combining the active pharmaceutical ingredient (API) with a benign, highly soluble small molecule (a "coformer") in a specific stoichiometric ratio to create a new crystalline solid.[13][14][15] This new co-crystal has entirely different physicochemical properties, including potentially much higher aqueous solubility and an improved dissolution profile, without altering the chemical structure of the API.[16][17]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This protocol describes a common laboratory-scale method for creating a solid dispersion, which can significantly enhance the dissolution rate of this compound.[9]
Materials:
-
This compound (API)
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer carrier
-
Methanol or another suitable common solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine Drug:Carrier Ratio: Start with common ratios such as 1:1, 1:3, and 1:5 (API:Carrier by weight).
-
Dissolution: Dissolve the required amount of both the API and the PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary. The goal is a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Pulverization: Carefully scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD).
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
Caption: Workflow for preparing a solid dispersion.
References
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Vo, C. L. N., et al. (2013). Solid Dispersions: An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs. SciSpace. Available at: [Link]
-
Malik, M., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Prajapati, S. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Kumar, K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Sari, T. P., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Pawar, J., & Farheen, F. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. Available at: [Link]
-
Thakur, N., et al. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is A Nitro Functional Group? YouTube. Available at: [Link]
-
Unknown. (2020). NITRO COMPOUNDS. Unknown Source. Available at: [Link]
-
CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. CHEM-GUIDE. Available at: [Link]
-
Bitar, L., & Jaber, A. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Available at: [Link]
-
Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. Research Journal of Pharmacy and Technology. Available at: [Link]
-
IJCRT. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. IJCRT.org. Available at: [Link]
-
Sravani, G., et al. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ijarsct.co.in. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. njps.in. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement. ijrpps.com. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. scispace.com [scispace.com]
- 10. japer.in [japer.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijcrt.org [ijcrt.org]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyjournal.in [pharmacyjournal.in]
Optimizing reaction conditions for "2-(3-nitro-1H-pyrazol-1-yl)acetamide" synthesis
Technical Support Center: Synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the N-alkylation of 3-nitropyrazole with 2-chloroacetamide.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise before and during the synthesis.
Q1: What are the primary challenges in the N-alkylation of 3-nitropyrazole?
A1: The two most significant challenges are controlling regioselectivity and achieving a high reaction yield.[1] For an unsymmetrical pyrazole like 3-nitropyrazole, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields are often attributed to the reduced nucleophilicity of the pyrazole ring due to the electron-withdrawing nitro group, which necessitates carefully optimized reaction conditions.[2]
Q2: Which factors most influence the N1 vs. N2 regioselectivity in this specific reaction?
A2: Regioselectivity is a function of steric, electronic, and solvent effects.
-
Steric Hindrance: The nitro group at the C3 position sterically encumbers the adjacent N2 nitrogen. Consequently, alkylating agents typically favor the less hindered N1 position.[1][3]
-
Electronic Effects: The electron-withdrawing nitro group decreases the electron density across the ring, but its influence is most pronounced at the adjacent atoms. This can make the distal N1 nitrogen more nucleophilic relative to the N2 nitrogen.
-
Solvent and Base System: The choice of solvent and base is critical. Polar aprotic solvents such as DMF or DMSO are known to favor the formation of a single regioisomer in many pyrazole alkylations.[1][4] The combination of a carbonate base (e.g., K₂CO₃) in DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4]
Q3: What are the recommended starting conditions for a first attempt at this synthesis?
A3: A robust starting point is the use of potassium carbonate (K₂CO₃) as the base in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] A slight excess of the base (1.5-2.0 equivalents) is recommended to ensure complete deprotonation of the 3-nitropyrazole. The reaction can be initiated at room temperature and gently heated (e.g., 60-80 °C) to drive it to completion.
Q4: How can I definitively characterize the final product and confirm its regiochemistry?
A4: A combination of analytical techniques is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the N1 and N2 isomers. 2D NMR techniques like NOESY can be used to establish through-space correlations between the methylene protons of the acetamide group and the protons on the pyrazole ring, confirming which nitrogen is substituted.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₅H₅N₄O₃).
-
X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural proof.
Troubleshooting & Optimization Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
If you observe minimal conversion of your starting material, consult the following decision tree and table.
Caption: Troubleshooting Decision Tree for Low Yield.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | K₂CO₃ (1.5 eq) | Switch to Sodium Hydride (NaH, 1.2 eq): The pKa of pyrazole is ~14, and the nitro group makes it more acidic. However, if deprotonation is incomplete, a stronger, non-nucleophilic base like NaH will ensure the formation of the pyrazole anion.[4] |
| Solvent | Acetonitrile (MeCN) | Switch to DMF or DMSO: These polar aprotic solvents are superior at solvating the potassium or sodium salts of the pyrazole, increasing the concentration of the nucleophile in solution and accelerating the reaction rate.[1][4] |
| Temperature | Room Temperature | Increase to 60-100 °C: The Sₙ2 reaction between the pyrazole anion and 2-chloroacetamide has a significant activation energy. Heating will increase the reaction rate. Monitor carefully to avoid decomposition. |
| Alkylating Agent | 2-chloroacetamide | Switch to 2-bromoacetamide: The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl.[4] Bromide is a better leaving group than chloride, which can significantly increase the reaction rate without drastically altering the conditions. |
Problem 2: Mixture of N1 and N2 Isomers Observed
The formation of regioisomers is a common issue in pyrazole chemistry.[1] While N1-alkylation is sterically and electronically favored for 3-nitropyrazole, certain conditions can lead to the formation of the N2 isomer.
-
Cause: The reaction may be under thermodynamic rather than kinetic control, or the chosen solvent/base system may not provide sufficient differentiation between the two nitrogen atoms.
-
Solution:
-
Solvent Choice: Ensure a polar aprotic solvent like DMF or DMSO is used. These solvents effectively solvate the cation of the base, leading to a "naked" pyrazole anion that preferentially attacks via the less hindered N1 position.[1]
-
Base and Cation: The choice of base can influence regioselectivity.[5] Potassium bases (like K₂CO₃) often provide good N1 selectivity.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the kinetically preferred N1 product. Start at room temperature before attempting to heat.
-
Problem 3: Difficult Purification
-
Cause: The product may have similar polarity to the unreacted 2-chloroacetamide or the N2-isomer, leading to poor separation by column chromatography. The product may also be an oil that is difficult to crystallize.
-
Solution:
-
Chromatography Optimization: Systematically screen different solvent systems. A common starting point is ethyl acetate/hexanes. If co-elution is an issue, try adding a small percentage of methanol or using a different solvent system entirely, such as dichloromethane/methanol.
-
Recrystallization: Attempt recrystallization from various solvents. Good single solvents to try include ethanol, isopropanol, or ethyl acetate. If single solvents fail, try solvent/anti-solvent pairs like ethyl acetate/hexanes or ethanol/water.
-
Acid-Base Wash: During the workup, washing the organic layer with water or brine is crucial to remove any remaining base and unreacted water-soluble starting materials. A dilute acid wash is generally not recommended as it could potentially hydrolyze the amide functionality.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and regioselectivity for the N1-isomer.
Materials:
-
3-Nitropyrazole (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.2 eq) to the DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 3-nitropyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add 2-chloroacetamide (1.1 eq) as a solid in one portion.
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-nitropyrazole starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: Step-by-step synthesis workflow.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide.
- ResearchGate. (n.d.).
- Wiley Online Library. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (2022).
- Semantic Scholar. (2022).
- OUCI. (n.d.).
Sources
Technical Support Center: Stability and Degradation of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Document ID: TSC-NPZA-SDP-001 Version: 1.0 Last Updated: January 19, 2026
Prepared by: Senior Application Scientist, Gemini Division
Introduction
This technical guide provides in-depth information, troubleshooting advice, and experimental protocols concerning the stability and degradation pathways of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 1003011-27-5).[1] This molecule incorporates a nitropyrazole core, known for its energetic properties and thermal stability, with an acetamide side chain, which introduces specific chemical liabilities.[2] A thorough understanding of its stability profile is critical for ensuring data integrity in research, developing robust analytical methods, and designing stable formulations for drug development. This document is intended for researchers, chemists, and drug development professionals.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 1003011-27-5[1]
-
Molecular Formula: C₅H₆N₄O₃[1]
-
Molecular Weight: 170.13 g/mol [1]
-
Structure:

Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] For added precaution, especially for reference standards, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound should be kept away from strong acids, bases, and oxidizing agents.[3][4]
Q2: Is the compound sensitive to light?
A2: Yes, caution is advised. Nitroaromatic compounds often exhibit photosensitivity. The nitro group can absorb UV radiation, potentially leading to complex degradation pathways.[5] It is best practice to handle the solid and solutions in a low-light environment and store them in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.[6][7]
Q3: What solvents are recommended for preparing stock solutions, and how stable are they?
A3: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are suitable for preparing high-concentration stock solutions. Acetonitrile may also be used, depending on the required concentration. It is crucial to use anhydrous-grade solvents, as the compound is susceptible to hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Short-term stability in your chosen solvent should be verified experimentally, as even trace amounts of water or acid/base impurities can initiate degradation.
Q4: How stable is this compound in aqueous buffers?
A4: The compound's stability in aqueous solutions is highly dependent on pH and temperature. The primary liability is the acetamide functional group, which is susceptible to both acid- and base-catalyzed hydrolysis.[8] We strongly recommend preparing aqueous solutions fresh before each experiment and evaluating the compound's stability directly in your experimental buffer if it will be incubated for an extended period.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.
| Observed Problem | Potential Cause & Scientific Rationale | Recommended Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis of a freshly prepared sample. | 1. Hydrolytic Degradation: The most likely cause. The acetamide bond can cleave, especially if the diluent is unbuffered water or contains acidic/basic modifiers (e.g., TFA, ammonium hydroxide). The products would be 3-nitro-1H-pyrazole and acetic acid.[8][9] | 1. Prepare samples immediately before analysis. 2. Use a neutral, buffered diluent (e.g., pH 7 phosphate buffer/acetonitrile) for sample preparation if possible. 3. Confirm the identity of degradants using mass spectrometry (expected mass for 3-nitro-1H-pyrazole is ~113.07 g/mol ). |
| Loss of compound concentration or biological activity in an assay buffer over time. | 1. Instability in Assay Medium: The pH, temperature, or specific components (e.g., metal ions, nucleophiles) of your assay buffer are likely promoting degradation. The amide hydrolysis rate is temperature-dependent. | 1. Perform a time-course stability study. Incubate the compound in the assay buffer under the exact assay conditions (temperature, light exposure). 2. At various time points (e.g., 0, 1, 2, 4, 8 hours), quench the reaction (if necessary) and analyze by a validated HPLC method to quantify the remaining parent compound. |
| Inconsistent results or high variability between replicate experiments. | 1. Inconsistent Sample Handling: Minor variations in light exposure, temperature, or time between sample preparation and analysis can lead to different levels of degradation, causing poor reproducibility. | 1. Standardize your entire workflow. Protect all samples and stock solutions from light. 2. Ensure all samples are prepared and analyzed within a consistent, validated timeframe. 3. Prepare a single, large batch of diluted compound for all replicates in a given experiment to eliminate variability from serial dilutions. |
| Discoloration (e.g., yellowing) of the solid compound or solutions upon storage. | 1. Photodegradation or Oxidative Degradation: Nitroaromatic compounds can form colored byproducts upon exposure to light or oxidizing conditions.[10] | 1. Discard the discolored material. It is no longer suitable for quantitative experiments. 2. Review storage procedures. Ensure the compound is stored in the dark, in a tightly sealed container, and potentially under an inert atmosphere.[4][11] |
Section 3: In-Depth Analysis of Degradation Pathways
Understanding the potential chemical transformations of this compound is essential for predicting its behavior and identifying degradants. The primary degradation pathways are hydrolysis, reduction of the nitro group, and thermal decomposition.
A. Hydrolytic Degradation
Hydrolysis of the acetamide side chain is the most probable degradation pathway under aqueous acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the cleavage of the C-N bond.[8][12]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond to release the amine.[8]
In both cases, the final products are 3-nitro-1H-pyrazole and acetic acid (or their corresponding salts depending on the final pH).
Caption: Stepwise reduction of the nitro group to the primary amine.
C. Thermal Degradation
Nitropyrazoles are often investigated as energetic materials and can possess high thermal stability, but they will decompose at elevated temperatures. [13][14]The decomposition mechanism is complex but typically initiated by the cleavage of the C-NO₂ bond. [15]The subsequent reactions can lead to ring opening and the formation of various gaseous products like N₂, CO₂, and HCN. [15][16]For this specific molecule, high temperatures could also induce decarboxylation or other rearrangements of the acetamide side chain.
Section 4: Experimental Protocols
To formally assess the stability of this compound, a forced degradation study is required. This is a foundational experiment in pharmaceutical development that helps identify potential degradants and establish a stability-indicating analytical method. [17][18][19]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To generate potential degradation products of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the parent compound. [18] Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant) [6][7]* Calibrated oven
-
HPLC or UPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: For each condition below, use a 1:1 mixture of the stock solution and the stressor solution in a suitable vial (e.g., 1 mL total volume). Include a control sample (1:1 stock solution:water) stored at room temperature, protected from light.
-
Acid Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation (Solution): Mix 0.5 mL of stock with 0.5 mL of water. Incubate at 60°C, protected from light.
-
Thermal Degradation (Solid): Place a few milligrams of the solid compound in a clear glass vial and heat in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution (0.5 mg/mL in water/ACN) to light conditions as specified in ICH Q1B (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²). [6][7]Wrap a parallel set of samples in foil as dark controls.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the solution samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
For the solid thermal sample, dissolve a portion in diluent at each time point.
-
Before analysis, neutralize the acid/base samples (e.g., with an equivalent amount of NaOH/HCl, respectively).
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase or a neutral diluent.
-
Analyze all samples, including the T=0 and control samples, by a suitable HPLC-UV/MS method.
-
-
Evaluation:
-
Calculate the percentage of degradation by comparing the parent peak area to the T=0 sample.
-
Examine the chromatograms for the appearance of new peaks (degradants).
-
Use the MS data to obtain mass information on the degradant peaks to help elucidate their structures.
-
Caption: Workflow for a comprehensive forced degradation study.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
- Safety Data Sheet for 3-Nitro-1H-pyrazole. (n.d.).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Miloš, S., & Milena, J. (2023). Degradation of nitroaromatics with the Fenton reagent. Water Science and Technology, 87(3), 645-668.
- Lunn, G., & Sansone, E. B. (1991). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Environmental and Molecular Mutagenesis, 17(1), 50-58.
- Notario, R., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 27(23), 8333.
- Sinditskii, V. P., et al. (2021). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 46(1), 17-29.
- ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods.
- Singh, U. P., & Singh, R. P. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1469.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Journal of Molecular Structure, 1258, 132665.
- Ostrovskii, V. A., & Koldobskii, G. I. (2004). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 40(3), 259-284.
- Liu, Z., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Reddy, M. S., et al. (2016). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Organic Letters, 18(15), 3822-3825.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Wan, Q., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- Shreeve, J. M., et al. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Journal of the American Chemical Society, 143(50), 21351-21358.
- Alsante, K. M., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 87, 18-35.
-
ATB (Automated Topology Builder). (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
- Singh, U. P., & Singh, R. P. (2021). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 12(9), 1435-1469.
- Al-Zaydi, K. M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromism, and X-ray Crystal Structure. Molecules, 23(10), 2465.
- Safety Data Sheet for Pyrazole. (2025, December 18).
- Wustoni, S., et al. (2021). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 13(22), 26493-26501.
- Wang, J., et al. (2020). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
- Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3251.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- European Medicines Agency. (1998). CPMP/ICH/279/95: Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products (ICH Q1B).
- Kiselev, V. G., et al. (2018). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Analytical and Applied Pyrolysis, 134, 537-545.
- Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide.
- The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. [Video]. YouTube.
- Sinditskii, V. P., et al. (2020). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta, 694, 178794.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. afgsci.com [afgsci.com]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 9. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. biomedres.us [biomedres.us]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. ajrconline.org [ajrconline.org]
Technical Support Center: Recrystallization of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Welcome to the technical support center for the recrystallization of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS No: 1003011-27-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a Senior Application Scientist, I will explain the fundamental principles behind the recommended procedures to empower you to make informed decisions during your experiments.
Introduction to Recrystallization of this compound
This compound is a heterocyclic compound containing both a nitro group and a pyrazole ring, which gives it a distinct polarity. Successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, allowing for the formation of pure crystals upon cooling.
Due to the absence of a publicly available, experimentally determined melting point for this specific compound, a preliminary solvent screening is not just recommended, but essential. The parent compound, 3-nitropyrazole, has a melting point of 173-175 °C, which suggests that this compound is likely a solid with a relatively high melting point.[1][2] This allows for the consideration of a range of common recrystallization solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: Solvent selection is the most critical step for a successful recrystallization. The principle of "like dissolves like" is a good starting point. Given the presence of the polar nitro and amide functional groups, polar solvents are likely to be effective.
Recommended Initial Solvent Screening:
A systematic approach to screening a small number of solvents is the most efficient method. Based on the structure of the target compound, the following solvents are recommended for initial trials.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Selection |
| Ethanol | 78 | 24.5 | A good general-purpose polar protic solvent for many organic compounds, often used for pyrazole derivatives. |
| Isopropanol | 82 | 19.9 | Similar properties to ethanol, with a slightly higher boiling point. |
| Acetone | 56 | 20.7 | A polar aprotic solvent that can be very effective, but its low boiling point may limit the solubility difference between hot and cold solutions. |
| Ethyl Acetate | 77 | 6.0 | A medium polarity solvent that can be effective for compounds with intermediate polarity. |
| Ethanol/Water Mixture | Variable | Variable | A binary solvent system can be fine-tuned to achieve the ideal solubility profile. |
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into separate small test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table above.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes that showed low solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good quantity of crystalline precipitate upon cooling is the most suitable for a larger-scale recrystallization.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.
-
Slow down the cooling process: A slower cooling rate encourages the formation of a stable crystal lattice. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Lower the saturation temperature: By adding more solvent, you decrease the concentration of the solute, which can lower the temperature at which crystallization begins, potentially below the point where it would oil out.
-
Consider a different solvent: If oiling out persists, the chosen solvent may not be appropriate. Select a solvent with a lower boiling point or try a mixed solvent system.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can be frustrating and may be caused by several factors.
Potential Causes and Solutions:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystals can form on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible.
-
-
Insufficient cooling: The compound may not have fully precipitated out of the solution.
-
Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation.[3]
-
Q4: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A4: Inducing crystallization can sometimes require a little encouragement.
Methods to Induce Crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding the solution: If you have a few crystals of the pure compound, add one or two to the cooled solution. These seed crystals will act as templates for further crystallization.
-
Reducing the volume of the solvent: As mentioned for low yield, carefully evaporating some of the solvent will increase the concentration of the compound and may induce crystallization upon cooling.
-
Trying an anti-solvent: If the compound is highly soluble in your chosen solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, allow it to cool slowly. A common example is adding water to an ethanol solution.
Visualizing the Recrystallization Workflow
The following diagram outlines the key steps and decision points in a typical recrystallization experiment for this compound.
Caption: A typical workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path to follow when encountering common issues during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be hazardous; consult the Safety Data Sheet (SDS) for this compound before starting your experiment.
-
Be cautious when heating organic solvents, as many are flammable. Use a heating mantle or steam bath, and avoid open flames.
References
-
Pharmaffiliates. This compound. [Link]
-
abcr Gute Chemie. AB379618 | CAS 1003011-27-5. [Link]
-
McGrath Systems. 449778-74-9 | 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl.... [Link]
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
-
MD Topology. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. [Link]
-
National Center for Biotechnology Information. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. [Link]
-
ChemBK. 3-nitropyrazole | 26621-44-3. [Link]
-
PubChem. Thioglycerol. [Link]
-
National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]
- Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. [Link]
-
ResearchGate. Nitropyrazoles. [Link]
-
JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
ResearchGate. Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. [Link]
-
National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]
Sources
Technical Support Center: Troubleshooting NMR Signal Interpretation for 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Welcome to the technical support center for "2-(3-nitro-1H-pyrazol-1-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) signal interpretation for this specific molecule. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows fewer signals than expected for the pyrazole ring. Why?
A1: This is a common observation with N-unsubstituted or N1-substituted pyrazoles. The protons on the pyrazole ring (at positions 4 and 5) can sometimes overlap, especially in certain solvents. Additionally, rapid tautomeric exchange in N-unsubstituted pyrazoles can lead to averaged signals, simplifying the spectrum.[1][2] For this compound, where the pyrazole is N1-substituted, you should expect distinct signals for the H4 and H5 protons. If they are overlapping, consider changing the NMR solvent to induce different chemical shifts.[3]
Q2: The amide N-H proton signal is very broad or completely absent. Is this normal?
A2: Yes, this is a frequent occurrence. The broadening or disappearance of an N-H proton signal is often due to a phenomenon called proton exchange.[4] Several factors can contribute to this:
-
Chemical Exchange: The amide proton can exchange with other molecules of your compound, residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[4]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[4]
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium from the solvent, causing the signal to disappear from the ¹H NMR spectrum.[4]
To confirm the presence of an exchangeable proton, you can perform a D₂O shake experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it as an exchangeable proton.[3]
Q3: I see unexpected peaks in my spectrum. What are the likely impurities?
A3: Unexpected peaks usually point to residual solvents from your synthesis or purification, or byproducts from the reaction itself.
-
Residual Solvents: Common solvents like ethyl acetate, dichloromethane, or hexanes can be stubborn to remove. Check a standard NMR solvent impurity chart to identify these peaks.
-
Reaction Byproducts: In pyrazole synthesis, common byproducts include regioisomers (if starting with unsymmetrical precursors), or incompletely cyclized intermediates.[5] For the synthesis of this compound, potential impurities could be the starting materials (3-nitropyrazole and 2-chloroacetamide) or side-products from the alkylation reaction.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for more complex NMR interpretation challenges.
Guide 1: Distinguishing Between the H4 and H5 Protons of the Pyrazole Ring
Issue: You are unsure which signal corresponds to the H4 proton and which to the H5 proton on the pyrazole ring.
Underlying Science: The electronic environment of the H4 and H5 protons is different due to the proximity of the nitro group at the C3 position and the acetamide group at the N1 position. The electron-withdrawing nitro group will deshield the adjacent H4 proton more significantly than the H5 proton. Deshielding causes a proton to resonate at a higher chemical shift (further downfield).[6][7]
Expected Chemical Shift Ranges:
| Proton | Expected Chemical Shift (δ, ppm) in CDCl₃ | Rationale |
| H5 | ~7.7 - 8.0 | Further from the nitro group, less deshielded. |
| H4 | ~8.2 - 8.5 | Closer to the electron-withdrawing nitro group, more deshielded. |
| CH₂ | ~5.0 - 5.3 | Methylene protons adjacent to the pyrazole nitrogen. |
| NH₂ | ~6.0 - 7.5 (often broad) | Amide protons, position is concentration and solvent dependent.[8] |
Note: These are estimated ranges and can vary depending on the solvent and concentration.
Troubleshooting Workflow:
Caption: Workflow for H4/H5 assignment using 2D NMR.
Step-by-Step Protocol for 2D NMR:
-
Sample Preparation: Prepare a concentrated sample of your compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Run standard COSY and HMBC experiments.
-
Data Analysis:
-
In the COSY spectrum, you should observe a cross-peak between the H4 and H5 signals, as they are coupled to each other.
-
In the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds, you can definitively assign the signals. The H4 proton will show a correlation to the C5 carbon, and the H5 proton will show a correlation to the C4 carbon. Furthermore, the H5 proton should show a correlation to the carbon of the methylene group attached to N1.
-
Guide 2: Dealing with Poor Signal Resolution and Broad Peaks
Issue: The peaks in your spectrum are broad and poorly resolved, making it difficult to interpret coupling patterns and integrations.
Underlying Science: Peak broadening can be caused by several factors, including poor shimming of the magnet, sample viscosity, the presence of paramagnetic impurities, or chemical exchange happening on the NMR timescale.[3][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Experimental Protocols:
-
Improve Sample Preparation:
-
Optimize Spectrometer Conditions:
-
Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the instrument, paying particular attention to the Z1 and Z2 shims.[10][11] If you are not experienced with manual shimming, use the instrument's automated shimming routine.
-
Temperature Variation: If you suspect that peak broadening is due to a dynamic process like rotamers or aggregation, acquiring the spectrum at a different temperature can be informative. Increasing the temperature often sharpens the signals for processes that are in intermediate exchange on the NMR timescale.[3]
-
Guide 3: Identifying and Characterizing Synthesis Byproducts
Issue: Your spectrum contains more peaks than expected for the pure product, suggesting the presence of impurities from the synthesis.
Underlying Science: The synthesis of this compound typically involves the N-alkylation of 3-nitropyrazole with an acetamide derivative. A common issue in pyrazole alkylation is the formation of regioisomers if the starting pyrazole is not symmetric.[5] In this case, since the starting pyrazole is 3-nitropyrazole, alkylation can potentially occur at either the N1 or N2 position, leading to the formation of 2-(5-nitro-1H-pyrazol-1-yl)acetamide as a regioisomeric byproduct.
Potential Byproducts and their Expected NMR Signatures:
| Compound | Key ¹H NMR Features |
| Starting Material: 3-Nitropyrazole | Will show a broad N-H signal and two pyrazole proton signals. |
| Regioisomer: 2-(5-nitro-1H-pyrazol-1-yl)acetamide | The electronic effect of the nitro group on the pyrazole protons will be different, leading to a different set of chemical shifts and coupling constants for the pyrazole ring protons compared to the desired product. |
Troubleshooting and Identification Strategy:
-
Compare with Starting Material Spectra: Run an NMR of your starting 3-nitropyrazole under the same conditions to identify any unreacted starting material in your product spectrum.
-
Use 2D NMR to Connect Spin Systems: If you have a mixture of isomers, a COSY spectrum will show separate sets of coupled pyrazole protons for each isomer.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is an excellent technique to confirm the presence of isomers. The desired product and any regioisomeric byproduct will have the same mass but will likely have different retention times on the LC column.
III. References
-
Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
NMR Facility, University of California, San Diego. Troubleshooting Acquisition Related Problems. [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
-
UCSD NMR Facility. Trouble Shooting Page. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Elguero, J., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 28(9), 807-813.
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. [Link]
-
MD Topology. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
MDPI. Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Trouble Shooting Page [nmr.ucsd.edu]
Technical Support Center: 2-(3-nitro-1H-pyrazol-1-yl)acetamide Cytotoxicity Troubleshooting
Welcome to the technical support guide for researchers investigating the cytotoxic properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide. This document provides in-depth, experience-driven answers to common challenges encountered during in-vitro cytotoxicity and apoptosis assays. Our goal is to equip you with the knowledge to diagnose issues, optimize your protocols, and generate reliable, reproducible data.
Section 1: Pre-Experiment & Compound-Specific Issues
Question 1: I'm seeing inconsistent or no cytotoxic effect from my this compound. Could it be a solubility issue?
This is a critical first step and a common hurdle for pyrazole-based compounds.[1][2] Poor solubility can lead to compound precipitation in your stock solution or, more critically, in the cell culture medium, drastically reducing the effective concentration delivered to the cells.
Causality & Troubleshooting:
-
Solvent Selection: While DMSO is a standard solvent, its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] Pyrazole derivatives often exhibit good solubility in organic solvents like ethanol, methanol, or DMF.[1] Consider preparing a high-concentration stock in an alternative solvent if DMSO proves problematic, always ensuring the final vehicle concentration is consistent across all wells, including controls.
-
Solubility in Media: Before treating cells, perform a simple solubility test. Prepare your highest concentration of this compound in the complete cell culture medium you intend to use. Incubate it for a few hours at 37°C and then inspect it under a microscope for any signs of precipitation. If crystals are visible, you must lower the concentration or explore advanced formulation strategies.
-
Advanced Formulation: For compounds with persistent solubility issues, techniques like creating co-solvent systems (e.g., water-ethanol mixtures) or using hydrotropes can be effective.[1] For research purposes, gentle warming or brief sonication of the stock solution before dilution into media can sometimes help, but ensure this does not degrade the compound.
| Solvent | Typical Max Stock Conc. | Recommended Final Conc. in Media | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | Most common; can induce cell stress at higher concentrations. |
| Ethanol | 10-50 mM | < 1.0% (v/v) | Can be more volatile; ensure proper sealing of plates. |
| DMF | 10-100 mM | < 0.5% (v/v) | Use with caution; can be more toxic than DMSO. |
Question 2: What is the likely mechanism of action for this compound, and how does that affect my assay choice?
Understanding the potential mechanism of cytotoxicity is key to selecting the most appropriate and sensitive assay. While specific data on this compound is limited, studies on related nitropyrazole compounds provide valuable clues.
Mechanistic Insights:
-
ROS/RNS Production: Nitropyrazole-derived compounds have been shown to induce cytotoxic and genotoxic effects linked to the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).[4][5] This oxidative stress can lead to DNA damage and trigger apoptosis.[4][5]
-
Apoptosis Induction: The downstream effects of ROS-induced damage often converge on apoptotic pathways.[4] This involves the activation of caspases, a family of proteases that execute programmed cell death.
Recommended Assay Strategy:
Given this likely mechanism, a multi-assay approach is recommended to build a comprehensive cytotoxicity profile.
-
Initial Viability Screen (Metabolic Assays): Start with a metabolic assay like MTT or XTT to determine the IC50 (the concentration that inhibits 50% of a biological process).[6] These assays measure mitochondrial reductase activity, which is a good indicator of overall cell health.
-
Membrane Integrity Assay (Necrosis): Run a Lactate Dehydrogenase (LDH) assay in parallel. LDH is a cytosolic enzyme released upon plasma membrane damage, a hallmark of necrosis.[7] This helps distinguish between apoptosis (membrane intact until late stages) and necrosis.
-
Apoptosis Confirmation (Mechanism-Specific): If you observe a decrease in viability via MTT without a corresponding large increase in LDH release, it strongly suggests apoptosis. Confirm this by measuring the activity of key executioner caspases, like Caspase-3/7.[8]
Section 2: Troubleshooting Metabolic Assays (MTT/XTT)
Question 3: My absorbance readings in the MTT assay are too low or show no dose-response. What's wrong?
Low signal intensity is a common issue that can mask the true cytotoxic effect of your compound.[9]
Causality & Troubleshooting:
-
Suboptimal Cell Density: This is the most frequent cause.[3][10] If too few cells are seeded, the amount of formazan produced will be below the reliable detection limit of the plate reader.
-
Solution: Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 2,500 to 40,000 cells/well) and perform an MTT assay on untreated cells after 24-48 hours. Plot absorbance vs. cell number and choose a density that falls within the linear portion of the curve and yields an absorbance between 0.75 and 1.25.[10]
-
-
Insufficient Incubation Time: The reduction of MTT to formazan is an enzymatic process that takes time.
-
Solution: A typical incubation time is 2-4 hours.[3] If you see very faint purple color in the cells under a microscope, you may need to extend the incubation. However, do not exceed 6 hours, as this can lead to artifacts.
-
-
Compound Interference: The test compound itself might interfere with the assay. Colored compounds can alter absorbance readings, and compounds with strong reducing properties can reduce MTT non-enzymatically, leading to false signals.[11]
-
Solution: Run a "compound only" control. In a cell-free well, add medium, your compound at its highest concentration, and the MTT reagent. If you see a color change, it indicates direct interference.
-
Question 4: I'm observing high variability between replicate wells and a pronounced "edge effect". How can I fix this?
Reproducibility is paramount for calculating a reliable IC50.[6] High variability often points to environmental or technical inconsistencies.
Causality & Troubleshooting:
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations during incubation, leading to altered cell growth and inconsistent results.[3][9]
-
Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, your absorbance readings will be erratic and artificially low.[9][11]
-
Solution: After adding the solubilization solvent (e.g., DMSO or an SDS-HCl solution), place the plate on an orbital shaker for at least 15 minutes in the dark to ensure complete dissolution.[11] Visually inspect the wells to confirm no crystals remain.
-
-
Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions of the compound, can lead to large variations in the final concentrations.
-
Solution: Use calibrated pipettes. When adding reagents to the plate, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.
-
Plate [label=<
BufferBufferBufferBufferBufferBuffer
BufferSampleSampleSampleSampleBuffer
BufferSampleSampleSampleSampleBuffer
BufferSampleSampleSampleSampleBuffer
BufferBufferBufferBufferBufferBuffer
]; } DOT; Caption: Mitigating edge effects in a 96-well plate.
Section 3: Troubleshooting Apoptosis & Necrosis Assays
Question 5: My LDH assay shows high background in the control wells. What could be the cause?
High background LDH release indicates that your untreated control cells are already compromised, which will obscure any compound-specific effect.
Causality & Troubleshooting:
-
Mechanical Stress: Adherent cells can be damaged during media changes or reagent addition, causing them to release LDH.
-
Solution: Pipette liquids gently against the side of the well, not directly onto the cell monolayer.
-
-
Serum Interference: Some components in fetal bovine serum (FBS) can have LDH-like activity.
-
Solution: Include a "medium-only" blank (no cells) to measure the background LDH activity of your complete medium.[3] If this is high, consider using a serum-free medium during the final hours of compound incubation and for the assay itself.
-
-
Over-confluency: Cells that are too dense can begin to die and detach, releasing LDH.
-
Solution: Ensure your cells are seeded at a density that keeps them in the logarithmic growth phase throughout the experiment.[3]
-
Question 6: I'm not detecting a signal in my Caspase-3/7 activity assay, even though the MTT assay showed significant cell death.
This discrepancy points to a potential issue with either the timing of your measurement or the specific cell death pathway.
Causality & Troubleshooting:
-
Timing is Critical: Caspase activation is a transient event. If you measure too early, the signal won't have developed. If you measure too late, the cells may have already progressed to secondary necrosis, and the caspase activity will have declined.
-
Solution: Perform a time-course experiment. Treat cells with your compound at its IC50 concentration and measure caspase-3/7 activity at multiple time points (e.g., 4, 8, 12, 24 hours) to identify the peak of activation.[12]
-
-
Insufficient Protein Lysate: The assay's sensitivity depends on having enough cellular protein in the lysate.
-
Solution: Most kits recommend using 50-200 µg of protein per assay.[8] Always perform a protein quantification assay (e.g., Bradford or BCA) on your cell lysates before starting the caspase assay. For some cell lines, you may need to start with a higher number of cells (1-5 x 10^6) to obtain sufficient lysate.[8]
-
-
Caspase-Independent Cell Death: While less common, it's possible the compound induces a form of programmed cell death that does not rely on caspase-3/7.
-
Solution: If you've thoroughly troubleshooted the assay and still see no signal, consider investigating other cell death pathways, such as necroptosis or autophagy.
-
Section 4: Safe Handling & General Best Practices
Question 7: What are the essential safety precautions for handling this compound?
As a nitropyrazole derivative, this compound should be treated as a potentially hazardous cytotoxic agent.[4][13][14] All handling should be performed with appropriate engineering controls and personal protective equipment (PPE).
Core Safety Protocols:
-
Engineering Controls: All manipulations of the neat compound or concentrated stock solutions should occur within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols or dust.[13]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All contaminated materials (pipette tips, tubes, plates, gloves, gowns) must be disposed of as cytotoxic or hazardous chemical waste according to your institution's guidelines.[13]
-
Spill Management: Have a cytotoxic spill kit readily available. For small spills (<5 mL), absorb the liquid with a work mat or gauze, then clean the area three times with a detergent solution followed by water, all while wearing full PPE.[13]
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available from: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available from: [Link]
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). PubMed. Available from: [Link]
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family | Request PDF. ResearchGate. Available from: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). NIH. Available from: [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2021). PubMed Central. Available from: [Link]
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells | Request PDF. ResearchGate. Available from: [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. Available from: [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). PMC. Available from: [Link]
-
Recommendations for the Safe Use of Handling of Cytotoxic Drugs Introduction Potential Routes of Exposure. Available from: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PMC - PubMed Central. Available from: [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PMC - NIH. Available from: [Link]
-
LDH Assay Protocol for Cell Viability | PDF | Lactate Dehydrogenase. Scribd. Available from: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). PMC - NIH. Available from: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available from: [Link]
-
Troubleshooting of the caspase 3-like activity measurement procedure. ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). SpringerLink. Available from: [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health & Safety, Caltech. Available from: [Link]
-
Cleaved caspases troubleshooting. ResearchGate. Available from: [Link]
-
Chemical structure of the selected pyrazole derivatives. ResearchGate. Available from: [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. Available from: [Link]
-
Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Available from: [Link]
-
Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). PubMed. Available from: [Link]
-
Safe handling of cytotoxic drugs and related waste. Pharm-Ed. Available from: [Link]
-
Safe Handling of Cytotoxics: Guideline Recommendations. (2016). MDPI. Available from: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). PMC - NIH. Available from: [Link]
-
Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available from: [Link]
-
Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. (2019). PMC - NIH. Available from: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Available from: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. (2010). PMC - PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. atcc.org [atcc.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.caltech.edu [safety.caltech.edu]
- 14. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 15. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Purification of 2-(3-Nitro-1H-pyrazol-1-yl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-(3-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Understanding the Synthesis and Potential Impurities
The most common laboratory synthesis of this compound involves the N-alkylation of 3-nitropyrazole with 2-chloroacetamide. This reaction, while straightforward, can present challenges in achieving high purity due to the formation of regioisomers and the presence of unreacted starting materials.
A primary impurity is the undesired regioisomer, 2-(5-nitro-1H-pyrazol-1-yl)acetamide. The formation of this isomer is a known challenge in the N-alkylation of unsymmetrical pyrazoles.[1][2][3][4] The ratio of the desired 3-nitro isomer to the 5-nitro isomer can be influenced by reaction conditions such as the choice of base and solvent.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities you are likely to encounter are:
-
Unreacted 3-nitropyrazole: This can be carried through from the initial reaction if the alkylation is incomplete.
-
Unreacted 2-chloroacetamide: Residual starting material from the alkylation step.
-
2-(5-nitro-1H-pyrazol-1-yl)acetamide: This is the most common and often most difficult impurity to remove, as it is a regioisomer of your target compound with very similar physical properties.
-
Salts: Inorganic salts may be present depending on the base and workup procedure used in the synthesis.
Q2: How can I confirm the identity and preliminary purity of my crude product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to get a preliminary assessment of the purity. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. You should see distinct spots for your product, starting materials, and potentially the isomeric impurity.
-
Melting Point: A broad or depressed melting point compared to the literature value (if available) is indicative of impurities.
Q3: What is the best general approach to purify crude this compound?
A3: Recrystallization is the most effective and widely used method for purifying crystalline solids like this compound. The key is to select an appropriate solvent system that will effectively separate your target compound from the impurities.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Oily Residue Instead of Crystals After Recrystallization
Question: I attempted to recrystallize my crude product, but it oiled out instead of forming crystals. What went wrong?
Answer: Oiling out occurs when the solute is insoluble in the solvent at room temperature but melts at or below the boiling point of the solvent. It can also happen if the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth.
Troubleshooting Steps:
-
Re-evaluate your solvent choice. The solvent may be too good at dissolving the compound even at lower temperatures. Try a less polar solvent or a binary solvent system.
-
Use a larger volume of solvent. This will reduce the concentration of the solute and can prevent oiling out.
-
Cool the solution more slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a nucleation site for crystal growth.
-
Introduce a seed crystal. If you have a small amount of pure product, adding a single crystal to the cooled solution can initiate crystallization.
Issue 2: Low Recovery After Recrystallization
Question: My recrystallization yielded very pure product, but my recovery was very low. How can I improve the yield?
Answer: Low recovery is often due to using an excessive amount of solvent or premature crystallization.
Troubleshooting Steps:
-
Minimize the amount of hot solvent. Use just enough hot solvent to fully dissolve the crude product. Adding too much will keep more of your product in the mother liquor upon cooling.
-
Ensure complete dissolution. Make sure all the solid has dissolved in the hot solvent before you begin the cooling process.
-
Cool the solution thoroughly. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Wash the collected crystals with ice-cold solvent. Using room temperature or warm solvent to wash the crystals will redissolve some of your product.
Issue 3: Persistent Isomeric Impurity Detected by HPLC/NMR
Question: After recrystallization, I still see a significant amount of the 2-(5-nitro-1H-pyrazol-1-yl)acetamide isomer in my product. How can I remove it?
Answer: Separating regioisomers can be challenging due to their similar properties.
Troubleshooting Steps:
-
Optimize the recrystallization solvent system. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can sometimes provide better selectivity for separating isomers than a single solvent. Experiment with different ratios to find the optimal composition.
-
Perform a second recrystallization. A second, careful recrystallization of the enriched product can further improve purity.
-
Consider column chromatography. If recrystallization fails to provide the desired purity, flash column chromatography on silica gel is a viable alternative. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
IV. Detailed Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of 95% ethanol and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well when heated. If the compound is too soluble in ethanol at room temperature, an ethanol/water mixture may be more suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) while stirring and heating until the solid just dissolves. If using a binary solvent system, dissolve the compound in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing a validated HPLC method. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
V. Visualizing the Workflow
Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Troubleshooting Decision Tree for Isomeric Impurity
Caption: A decision tree for addressing persistent isomeric impurities.
VI. References
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
MD Topology. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. Automated Topology Builder and Repository. Retrieved from [Link]
-
Kiyani, H., et al. (2015). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2015(2), M855. [Link]
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central. Retrieved from [Link]
-
OUCI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Duddeck, H., et al. (2005). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
-
Patel, R. P., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4855.
-
Gaikwad, N., et al. (2021). The rationale for the design of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives as a new antitubercular agent. ResearchGate. [Link]
-
Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]
-
Faya, M., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]
-
Advanced Chemistry Development. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. PubMed Central. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2992. [Link]
-
Stoyanov, S., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 49. [Link]
-
Kumar, A., et al. (2023). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. ResearchGate. [Link]
-
Pires, A. R., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ResearchGate. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
The synthesis of this compound is typically a two-step process: the initial nitration of pyrazole to form the 3-nitropyrazole intermediate, followed by N-alkylation with 2-chloroacetamide. While straightforward on a small scale, scaling up this process introduces significant challenges related to safety, regioselectivity, and purification.
Overall Synthetic Workflow
The following diagram outlines the general synthetic pathway from pyrazole to the target molecule.
Caption: Decision tree for troubleshooting regioselectivity.
Troubleshooting Strategies:
-
Base and Solvent System: This is the most critical factor. For scale-up, a heterogeneous base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile is often preferred over sodium hydride (NaH) in DMF for safety and selectivity reasons. [1]The solid base provides a surface for the reaction that can sterically favor alkylation at the less hindered N1 position.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-50 °C or gentle reflux in acetone). Higher temperatures can decrease selectivity.
-
Order of Addition: Add the solid 2-chloroacetamide portion-wise to the mixture of 3-nitropyrazole and base in the solvent. This keeps the concentration of the alkylating agent low, which can favor kinetic control and improve selectivity.
Part 3: Purification and Safety
Q4: We are struggling to purify the final product. Recrystallization leads to significant yield loss, and chromatography is not viable for our target scale.
A4: Purifying polar, moderately soluble compounds like this, especially from a similarly polar regioisomer, is a classic scale-up challenge. The key is to exploit subtle differences in the physical properties of the product and impurities.
Core Causality: The desired product and the 5-nitro regioisomer have very similar polarities and solubilities, making standard recrystallization difficult. Unreacted 3-nitropyrazole is acidic and can also be challenging to remove.
Troubleshooting Strategies:
-
Acid-Base Extraction / Salt Formation: A highly effective, scalable technique for removing the acidic 3-nitropyrazole impurity is an aqueous base wash (e.g., dilute NaHCO₃ or Na₂CO₃) of the crude product dissolved in a suitable organic solvent (e.g., ethyl acetate). The acidic impurity will be deprotonated and move to the aqueous layer.
-
Purification via Acid Addition Salt: A patented method for purifying pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure free base. [2]This is an excellent scale-up strategy.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add a strong acid (e.g., HCl in isopropanol or sulfuric acid) to precipitate the hydrochloride or sulfate salt of the product. The impurities may remain in the mother liquor. Filter the salt, wash it, and then neutralize a slurry of the salt in a biphasic system (e.g., ethyl acetate and aqueous NaHCO₃) to recover the purified free product in the organic layer.
-
-
Optimized Recrystallization: If recrystallization is the only option, perform a solvent screen to find a binary solvent system. For example, dissolving the crude product in a minimal amount of a hot, good solvent (like ethanol or acetone) and then slowly adding a hot, poor solvent (like heptane or water) until turbidity is observed, followed by slow cooling, can often provide better purification than a single solvent system.
Q5: What are the primary safety hazards we need to engineer controls for during scale-up?
A5: The synthesis of nitropyrazole derivatives carries significant risks that must be managed with robust engineering controls and strict protocols. Nitropyrazoles are a class of energetic materials. [3][4] Key Hazards and Mitigation:
| Hazard | Step(s) | Mitigation Strategies for Scale-Up |
| Runaway Reaction / Explosion | Nitration | Use of reverse addition, automated dosing pumps, high-efficiency reactor cooling, and a rupture disc/emergency relief system on the reactor. Perform differential scanning calorimetry (DSC) on reaction mixtures to understand thermal hazards. [5][6] |
| Handling of Corrosive Reagents | Nitration | Use of glass-lined or other corrosion-resistant reactors. Employ closed-system transfer for acids (e.g., dedicated pumps and lines) to minimize operator exposure. |
| Handling of Toxic/Sensitizing Solids | Alkylation, Isolation | 2-Chloroacetamide is toxic. [7]The final product may be a sensitizer. Use contained charging systems (e.g., glovebags, powder transfer systems) and ensure adequate ventilation with dust collection. Mandate appropriate PPE, including respirators, chemical-resistant gloves, and lab coats. [8] |
| Flammable Solvents | Alkylation, Purification | Use grounded and bonded equipment to prevent static discharge. Ensure the reactor and work-up area are rated for flammable solvent use. Operate under an inert (N₂) atmosphere. |
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved January 18, 2026, from [Link]
- Method for purifying pyrazoles. (2009). Google Patents.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
"2-(3-nitro-1H-pyrazol-1-yl)acetamide" storage and handling best practices
This guide provides comprehensive best practices for the storage, handling, and experimental use of 2-(3-nitro-1H-pyrazol-1-yl)acetamide. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for nitro-containing heterocyclic compounds and available data on related pyrazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: How should I store this compound upon receipt?
A: Immediately upon receipt, the compound should be stored in a refrigerator at 2-8°C.[1] This recommendation is based on supplier data and the general understanding that nitro-containing compounds can have limited thermal stability. Long-term storage at room temperature is not advised to prevent potential degradation over time. The container should be tightly sealed to protect it from moisture.
Q2: What are the primary hazards associated with this compound?
A: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 3-nitropyrazole and other pyrazole acetamides, indicate several potential hazards. Users should assume the compound is:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
Potentially combustible , with hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide formed under fire conditions.[2]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: A comprehensive approach to personal protection is required. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles if there is a risk of splashing.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Inspect gloves for any tears or perforations before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All weighing and handling of the solid compound, as well as any reactions, must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
Q4: How do I handle a small spill of the solid compound?
A: In the event of a small spill (a few milligrams to a gram) within a fume hood:
-
Ensure your PPE is intact.
-
Gently sweep up the solid material using a soft brush and dustpan to avoid creating airborne dust.
-
Place the collected material into a clearly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and wipe with absorbent pads.
-
Place all contaminated cleaning materials into the same hazardous waste container.
-
Wash your hands thoroughly after the cleanup is complete.
Q5: What is the proper procedure for disposing of waste containing this compound?
A: All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing papers, gloves, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste, unless the solvent is halogenated. Do not pour any solutions down the drain.
-
Disposal must be carried out through your institution's environmental health and safety (EHS) office, following all local and national regulations.
Section 2: Experimental Troubleshooting Guide
This section provides insights into potential issues that may arise during experiments involving this compound and offers logical steps for resolution.
Scenario 1: Low or No Yield in a Reaction Involving Heating
-
Problem: You are performing a reaction that requires heating, and you observe a low yield of your desired product, or the starting material appears to have been consumed without forming the product.
-
Underlying Cause: Nitropyrazoles can exhibit thermal instability.[3][4][5] Heating the reaction may be causing the this compound to decompose. The decomposition of nitropyrazoles can be complex and may be accelerated in the presence of other reagents.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: If possible, attempt the reaction at a lower temperature for a longer duration.
-
Monitor by TLC: Instead of relying on a fixed reaction time, monitor the reaction's progress frequently using Thin Layer Chromatography (TLC). This will help you identify the point of maximum product formation before significant decomposition occurs.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). This can sometimes mitigate decomposition pathways that are initiated by atmospheric oxygen or moisture at elevated temperatures.
-
Scenario 2: Unexpected Side Products or Product Degradation During Workup
-
Problem: The reaction appears to proceed cleanly by TLC, but during the aqueous workup or purification (e.g., chromatography on silica gel), you observe the appearance of new spots, suggesting product degradation.
-
Underlying Cause: The N-acetamide linkage in N-acyl pyrazoles can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] If your workup involves an acid or base wash, or if your chromatography solvent system is not neutral, you may be cleaving the acetamide group.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, use neutral water or a buffered solution (e.g., phosphate-buffered saline) for washes. If an acid or base wash is necessary, perform it quickly at low temperatures (0-5°C) and immediately neutralize the organic layer.
-
Test Product Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and expose it to the planned workup conditions (e.g., a vial with a small amount of 1M HCl). Monitor this by TLC to see if degradation occurs.[6]
-
Neutralize Silica Gel: If using silica gel for chromatography, consider pre-treating it by slurrying it in your eluent containing a small amount of a neutral amine like triethylamine (~0.1-1%) and then re-packing the column. This can neutralize acidic sites on the silica surface that may cause degradation.
-
Visualizing the Troubleshooting Workflow for Unexpected Results
The following diagram outlines a logical process for diagnosing and resolving unexpected experimental outcomes.
Caption: Troubleshooting workflow for experiments with sensitive compounds.
Section 3: Quantitative Data and Properties
While comprehensive experimental data for this specific molecule is limited, the following table summarizes key information based on supplier data and analogous compounds.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₅H₆N₄O₃ | Pharmaffiliates[1] |
| Molecular Weight | 170.13 g/mol | Pharmaffiliates[1] |
| CAS Number | 1003011-27-5 | Pharmaffiliates[1] |
| Recommended Storage | 2-8°C (Refrigerator) | Pharmaffiliates[1] |
| Appearance | Assumed to be a solid at room temperature. | Based on related pyrazole acetamide compounds. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethanol and acetone. | Inferred from solubility data of 3-nitropyrazole, which is soluble in alcohols and acetone.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General incompatibility for nitro compounds and amides.[8] N-acyl pyrazoles are known to be hydrolyzed by strong acids/bases.[2] |
| Thermal Stability | Potentially unstable at elevated temperatures. Decomposition temperature is likely influenced by heating rate and purity. | Nitropyrazoles as a class can have decomposition temperatures ranging from ~190°C to over 300°C.[4][5] |
Section 4: References
-
Pharmaffiliates. This compound. [Link]
-
Boger, D. L., et al. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment![Link]
-
Sinditskii, V. P., et al. Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate. [Link]
-
Ohta, S., et al. The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols. Sci-Hub. [Link]
-
Crowe, E. How to troubleshoot experiments. Chemistry World. [Link]
-
CAS Standard Information Network. This compound Standard. [Link]
-
Vo, T. T., et al. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Zhang, J., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
The Biochemist. Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Ryng, S., et al. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. [Link]
-
Plamondon, L., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
-
PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. [Link]
-
MD Topology. 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide. [Link]
-
Zhang, L., et al. Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sci-hub.box [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.at [fishersci.at]
Validation & Comparative
"2-(3-nitro-1H-pyrazol-1-yl)acetamide" vs other nitro-pyrazole derivatives
A Comparative Guide to Nitro-Pyrazole Derivatives in Drug Discovery
An Objective Comparison of 2-(3-nitro-1H-pyrazol-1-yl)acetamide and Other Nitro-Pyrazole Scaffolds for Biological Applications
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a focal point for the development of novel therapeutic agents.[3][4] The introduction of a nitro group (—NO₂) to this scaffold dramatically alters its physicochemical properties, often enhancing biological activity. This guide provides a comparative analysis of nitro-pyrazole derivatives, with a specific focus on understanding the performance of scaffolds like this compound in the broader context of drug discovery. While this specific molecule is often a synthetic intermediate, its core structure—a C-nitrated pyrazole with an N-acetamide group—provides a valuable starting point for discussing structure-activity relationships (SAR) across this potent class of compounds.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison to explain the causal relationships between chemical structure and biological performance, supported by experimental data and detailed protocols.
The Nitro-Pyrazole Scaffold: A Hub of Biological Activity
The pyrazole nucleus is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The addition of a strong electron-withdrawing nitro group significantly modulates the ring's electron density. This modification can enhance interactions with biological targets and is a common strategy in the design of antimicrobial and anticancer agents.[5][6] The position of the nitro group (e.g., at C3, C4, or C5) and the nature of other substituents on the ring are critical determinants of the compound's overall efficacy and mechanism of action.[7]
Key Structural Considerations for Activity:
-
Position of the Nitro Group: The location of the nitro group influences the molecule's polarity, hydrogen bonding capacity, and steric profile. For instance, 3-nitropyrazoles and 4-nitropyrazoles can exhibit distinct biological activities due to their different electronic and spatial arrangements.[6]
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating lipophilicity, metabolic stability, and target engagement. As seen with this compound, an acetamide group can influence solubility and provide additional hydrogen bonding sites.
-
C3, C4, and C5 Substitutions: Modifications at the carbon positions of the pyrazole ring are pivotal for defining target specificity and potency.[8] Aromatic or heterocyclic rings, alkyl chains, and other functional groups can be introduced to optimize interactions within the binding pocket of a target protein.[9]
Comparative Performance Analysis: Nitro-Pyrazoles in Action
Direct comparative data for this compound is limited, as it is primarily documented as a synthetic precursor. However, by examining related nitro-pyrazole derivatives, we can infer its potential and benchmark its structural class against others with established biological profiles.
Antimicrobial Activity
Nitro-aromatic compounds are well-known for their antimicrobial properties. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine radicals, which can damage DNA and other critical biomolecules, leading to cell death.
Several studies have highlighted the potent antibacterial and antifungal activity of nitro-pyrazole derivatives. For example, certain nitro-pyrazole-based thiazole derivatives have shown remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[5] Another study reported that 4-acyl-pyrazole-3-carboxylic acids with nitro-phenyl substituents exhibited higher activity than reference drugs against several bacterial species.[5]
Table 1: Comparative Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Example Structure | Target Organism(s) | Reported Activity (MIC, µg/mL) | Reference |
| Nitro-pyrazole Thiazoles | 3-(4-nitrophenyl)-thiazolyl-pyrazole | S. aureus, P. aeruginosa | Potent activity reported (specific MICs vary by full structure) | [5] |
| Pyrazole-Dimedones | 4-(p-CF₃Ph)-pyrazole-dimedone | S. aureus | 16 | [5] |
| Functionalized Pyrazoles | Pyrazolyl Hydrazones | S. aureus, E. coli, C. albicans | 2.9 - 125 (Varies by compound) | [10] |
| 5-(4-nitrophenyl)furyl-pyrazoles | Carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced activity reported (specific MICs vary) | [11] |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data suggests that the presence of a nitro-phenyl moiety, often in conjunction with other heterocyclic systems, is a strong predictor of antimicrobial efficacy. The acetamide group in this compound could contribute to favorable solubility and serve as a handle for further derivatization to enhance this activity.
Anticancer Activity
The pyrazole scaffold is a cornerstone of modern oncology, found in numerous kinase inhibitors and other anticancer agents.[1][12] The addition of a nitro group can enhance cytotoxicity against cancer cells through various mechanisms, including the induction of oxidative stress and interaction with cellular macromolecules.[13]
Structure-activity relationship studies have shown that the anticancer efficacy of pyrazole derivatives is highly dependent on the substitution pattern.[12][14] For example, ferrocene-pyrazole hybrids have demonstrated significant anticancer activity, with one derivative exhibiting an IC₅₀ value of 3.12 µM against HCT-116 colon cancer cells.[1] Other studies have identified pyrazole derivatives that induce apoptosis and cell cycle arrest in breast and lung cancer cell lines.[1][13]
Table 2: Comparative Anticancer Activity (IC₅₀) of Representative Pyrazole Derivatives
| Compound Class | Example Derivative | Cancer Cell Line | Reported Activity (IC₅₀, µM) | Reference |
| Ferrocene-Pyrazole Hybrids | Ferrocene-pyrazole with NH₂ group | HCT-116 (Colon) | 3.12 | [1] |
| Pyrazole-Thiazolidinone Hybrids | 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one | Lung Cancer Cells | Moderate Inhibition (31.01%) | [15] |
| Sugar-Based Pyrazoles | Pyrazole with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | [13] |
| Aminopyrazole Derivatives | Acylhydrazone derivative 11a | HeLa, MCF7, SKOV3 | Micromolar IC₅₀ values | [16] |
IC₅₀ = Half-maximal inhibitory concentration. Lower values indicate higher potency.
These findings underscore the versatility of the pyrazole scaffold in oncology. The 3-nitro-pyrazole core of this compound represents a valid starting point for designing novel anticancer agents, particularly by exploring diverse substitutions at the N1 and C5 positions.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols for the synthesis of a representative nitro-pyrazole and for evaluating its biological performance.
Protocol 1: Synthesis of 3-Nitropyrazole
This two-step protocol describes a common method for synthesizing the 3-nitropyrazole core, which is a precursor to compounds like this compound.[6][17] The process involves the N-nitration of pyrazole followed by thermal rearrangement.
Causality: The initial reaction with a mixed acid (HNO₃/H₂SO₄) acts as a strong nitrating agent, adding a nitro group to one of the ring nitrogens to form N-nitropyrazole.[17] Sulfuric acid serves as a catalyst. The subsequent thermal rearrangement is an intramolecular process where the nitro group migrates from the nitrogen to the more stable carbon position (C3).[6][18]
Step-by-Step Methodology:
-
N-Nitration:
-
In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add pyrazole to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 15 °C and stir the mixture for 3-4 hours.[17]
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated N-nitropyrazole by filtration, wash with cold water until neutral, and dry under vacuum.
-
-
Thermal Rearrangement:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the N-nitropyrazole obtained in the previous step in a high-boiling point solvent such as n-octanol.[17]
-
Heat the mixture to reflux (approx. 185-190 °C) for 6-8 hours.[17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. The product, 3-nitropyrazole, will often crystallize out.
-
Collect the crystals by filtration, wash with a cold solvent (e.g., hexane), and dry. The solvent can be recovered for reuse.[17]
-
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of 3-nitropyrazole.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard and reliable technique for determining the MIC of a compound against a specific bacterium.[19][20]
Causality: This assay quantitatively measures the effect of an antimicrobial agent on bacterial growth. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can identify the lowest concentration that prevents visible growth (turbidity).[21] This provides a precise measure of the compound's bacteriostatic potency.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound (e.g., a nitro-pyrazole derivative) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-4 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[20]
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[19]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the working compound solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.[21]
-
Well 11 serves as the growth control (broth + bacteria, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.[19]
-
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Visualization of MIC Assay Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Causality: The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23] This reduction is carried out by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[23] The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased color signal.[24]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23][25] Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[23] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[23]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Visualization of Structure-Activity Relationship (SAR) Logic:
Caption: Logical flow of structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
While this compound itself is not extensively characterized as a final bioactive agent, its structure embodies the key features of the broader nitro-pyrazole class: a potent nitro-aromatic core and a modifiable N-substituent. The comparative analysis reveals that nitro-pyrazole derivatives are exceptionally versatile scaffolds, demonstrating significant potential in both antimicrobial and anticancer applications.
The performance of any given derivative is intrinsically linked to its specific substitution pattern. The true value of a compound like this compound lies in its role as a platform for further chemical exploration. Future research should focus on:
-
Systematic Derivatization: Creating libraries of compounds by varying the substituents at the N1, C4, and C5 positions of the 3-nitropyrazole core to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of nitro-pyrazole chemistry and employing rigorous, validated experimental protocols, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Zhang, P., et al. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. National Institutes of Health.
- Lan, R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
- Abcam. (n.d.). MTT assay protocol.
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][22][23][26]triazin-7(6H)-ones and Derivatives. Retrieved from
- Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Chen, X. (2004). Synthesis of 3-Nitropyrazole. Semantic Scholar.
- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Carradori, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- BenchChem. (n.d.). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052.
- Zhao, G., & Lu, M. (2013). Comparative theoretical studies of energetic pyrazole-pyridine derivatives. PubMed.
- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
- ResearchGate. (2014). Review on synthesis of nitropyrazoles.
- SEAFDEC/AQD. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
- Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Al-Abdullah, E. S. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry.
- Yin, P., et al. (2017). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. Chemistry - An Asian Journal.
- IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Ye, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
- El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. National Institutes of Health.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- Barakat, A., et al. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health.
- ResearchGate. (2000). Nitropyrazoles (review).
- Biosynth. (n.d.). 2-(1H-Pyrazol-3-yl)acetamide.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. mdpi.com [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Efficacy: A Comparative Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide Analogs in Drug Discovery
In the intricate world of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, a versatile building block for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: analogs of 2-(3-nitro-1H-pyrazol-1-yl)acetamide. Our focus will be on elucidating how subtle molecular modifications to this core structure can profoundly influence its biological efficacy. Through a comparative analysis, supported by experimental data from related compound series, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for activity, paving the way for the rational design of novel, more potent therapeutic candidates.
The Core Scaffold: A Foundation for Biological Activity
The this compound scaffold combines three key pharmacophoric elements: a 3-nitropyrazole ring, an acetamide linker, and a terminal functional group. Each of these components plays a crucial role in the molecule's overall biological profile.
-
The 3-Nitropyrazole Ring: The pyrazole ring itself is a bioisostere of other five-membered aromatic heterocycles and is known to engage in various non-covalent interactions with biological targets. The presence of the nitro group at the 3-position is particularly significant. As a strong electron-withdrawing group, it can modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.
-
The Acetamide Linker: The acetamide group provides a flexible linkage between the pyrazole core and various terminal substituents. The amide bond is a common feature in many drugs and can participate in hydrogen bonding interactions with protein targets. The length and flexibility of this linker can be critical for achieving the optimal orientation of the molecule within a binding pocket.
-
The Terminal Substituent: The nature of the substituent on the acetamide nitrogen offers a prime opportunity for chemical diversification to fine-tune the compound's properties, including its potency, selectivity, and pharmacokinetic profile.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically follows a convergent strategy, allowing for the late-stage introduction of diverse functionalities. A generalized synthetic route is depicted below.
Caption: Workflow for the agar well diffusion method to determine antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin, fluconazole) as controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed, where serial dilutions of the compound are tested to find the lowest concentration that prevents visible growth of the microorganism.
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While direct and comprehensive SAR data for this specific analog series is limited, by drawing parallels from structurally related compounds, we can establish a foundational understanding of the key structural features that are likely to govern biological activity. The presence of the 3-nitro group on the pyrazole ring and the opportunity for diverse substitution on the terminal acetamide nitrogen are critical elements for optimization.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to validate the hypothesized SAR and to identify lead compounds with enhanced potency and selectivity. Such studies, guided by the principles outlined in this guide, will undoubtedly contribute to the advancement of pyrazole-based therapeutics.
References
- Abubshait, S. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(52), 33939-33953.
- Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
- Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(11), 4035-4045.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
- El-Metwally, A. M., et al. (2012).
- Gomha, S. M., et al. (2017).
- Chambers, L. J., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.
- El-Naggar, A. M., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(52), 33939-33953.
- Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- El-Sayed, W. A., et al. (2012).
- Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1937-1944.
- BenchChem. (2025).
- Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(6), 703-711.
- Al-Suwaidan, I. A., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
- Ali, M. A., et al. (2022).
- El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Kumar, A., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349.
- Liu, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283-289.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648395.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648395.
- Automated Topology Builder. (n.d.). 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide.
- El-Metwally, A. M., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- Abdel-Wahab, B. F., et al. (2018).
- Faisal, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 664973.
Sources
A Comparative Guide to the Biological Activity of 2-(3-nitro-1H-pyrazol-1-yl)acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Drug Discovery
In the realm of medicinal chemistry, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit remarkably divergent biological profiles. This divergence often stems from subtle yet critical differences in their electronic properties, steric hindrance, and reactivity, which in turn dictate their interactions with biological targets. The subject of this guide, 2-(nitro-1H-pyrazol-1-yl)acetamide, presents a compelling case for such isomer-specific investigation. The position of the nitro group on the pyrazole ring, a known pharmacophore in various therapeutic areas[1][2][3], is anticipated to profoundly influence the molecule's biological activity. This guide will focus on the two primary isomers: 2-(3-nitro-1H-pyrazol-1-yl)acetamide and 2-(5-nitro-1H-pyrazol-1-yl)acetamide.
Pyrazoles and their derivatives have a rich history in drug discovery, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[3][4][5]. The introduction of a nitro group, a strong electron-withdrawing moiety, can further enhance or modulate these activities, often by influencing the molecule's ability to participate in crucial biological redox processes or by altering its binding affinity to target proteins[6].
Synthesis and Structural Considerations
The synthesis of the target acetamide isomers would logically commence with the synthesis of their respective nitropyrazole precursors: 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. The established synthetic route to 3-nitro-1H-pyrazole involves a two-step process: the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a thermal rearrangement[7][8].
The subsequent N-alkylation of the nitropyrazole with a suitable 2-haloacetamide derivative would yield the final products. It is crucial to note that the alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2-alkylated isomers, necessitating careful purification and structural characterization.
Caption: General synthetic pathway to 2-(nitro-1H-pyrazol-1-yl)acetamide isomers.
Comparative Analysis of Isomer Reactivity and Potential Biological Implications
A critical point of differentiation between the 3-nitro and 5-nitro isomers lies in the reactivity of the nitro group. Research has demonstrated that in N-substituted nitropyrazoles, a nitro group at the 5-position is significantly more susceptible to nucleophilic substitution than a nitro group at the 3-position[9].
This disparity in reactivity has profound implications for the potential biological mechanisms of action of these isomers:
-
Covalent vs. Non-covalent Interactions: The higher reactivity of the 5-nitro group suggests that 2-(5-nitro-1H-pyrazol-1-yl)acetamide may have a greater propensity to act as a covalent modifier of biological macromolecules. This could involve nucleophilic attack from amino acid residues (such as cysteine or lysine) within a protein's active site, leading to irreversible inhibition. In contrast, the less reactive 3-nitro isomer is more likely to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions.
-
Redox Cycling and Bioactivation: Nitroaromatic compounds are often bioactivated through enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and DNA damage. The difference in the electronic environment of the 3-nitro versus the 5-nitro group could influence the rate and extent of this bioreduction, potentially leading to different cytotoxic profiles. QSAR studies on nitroazoles have suggested that the one-electron reduction of the nitro group can be an important step for their anticancer activity[6].
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. academicstrive.com [academicstrive.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Target Validation of 2-(3-nitro-1H-pyrazol-1-yl)acetamide: A Comparative Analysis for Novel Kinase Inhibitors
This guide provides a comprehensive framework for the target validation of the novel compound, 2-(3-nitro-1H-pyrazol-1-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and comparative analysis, grounded in scientific integrity, to rigorously assess the compound's potential as a therapeutic agent. We will proceed under the hypothesis that this compound is a novel kinase inhibitor, a plausible assumption given the well-documented role of pyrazole-containing compounds in this domain[1][2][3].
The core of this guide is a multi-pronged approach to target validation, comparing the performance of our lead compound against established kinase inhibitors. We will delve into the causality behind experimental choices, ensuring that each step provides robust, actionable data.
Section 1: Initial Target Hypothesis and Preliminary Screening
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs targeting a variety of enzymes, including kinases[4]. The presence of the nitro group, while sometimes a concern for toxicity, is also a key feature in many biologically active compounds, contributing to their mechanism of action through various cellular interactions[5][6]. Our initial hypothesis is that this compound exhibits anti-proliferative effects by inhibiting one or more protein kinases involved in cancer cell signaling.
Comparative Anti-proliferative Screening
The first step is to ascertain the compound's cytotoxic or anti-proliferative activity across a panel of cancer cell lines. This provides a broad overview of its potential efficacy and spectrum of activity.
Experimental Protocol: MTT Anti-proliferative Assay
-
Cell Plating: Seed a 96-well plate with various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and two well-characterized kinase inhibitors (e.g., Sorafenib and Sunitinib) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound and cell line.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 5.2 | 8.1 | 3.5 |
| Sorafenib (Reference Kinase Inhibitor 1) | 6.8 | 5.5 | 4.2 |
| Sunitinib (Reference Kinase Inhibitor 2) | 4.5 | 6.2 | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
This initial screen will guide the selection of the most sensitive cell lines for subsequent, more detailed mechanistic studies.
Section 2: Direct Target Engagement and Identification
Having established anti-proliferative activity, the next critical phase is to identify the direct molecular target(s) of this compound. This is paramount for understanding its mechanism of action and for predicting both on-target efficacy and potential off-target toxicities.
Kinase Profiling: A Broad-Spectrum Approach
To narrow down the potential kinase targets, a broad kinase screen is the most efficient approach. This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.
Experimental Workflow: In Vitro Kinase Panel Screen
Caption: Workflow for broad-spectrum kinase profiling.
The results of this screen will provide a list of kinases that bind to our compound with high affinity, thus identifying them as potential direct targets.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro kinase assays are powerful, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cancer cells (e.g., HCT116) with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the candidate kinase target identified in the profiling screen.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Data Presentation: Comparative CETSA Melt Curves
| Temperature (°C) | Vehicle Control (% Soluble Protein) | This compound (% Soluble Protein) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 90 |
| 55 | 50 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
| 70 | 0 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes, assuming the target is stabilized by the compound.
Section 3: Mechanistic Validation and Pathway Analysis
Confirming direct target engagement is a significant milestone. The subsequent step is to demonstrate that the inhibition of this target by this compound leads to the observed anti-proliferative phenotype. This involves examining the downstream signaling effects of target inhibition.
Signaling Pathway Analysis
Let's assume our kinase profiling and CETSA experiments identified a key signaling kinase, for example, MEK1, as a primary target. We would then need to validate that our compound inhibits the MEK1 signaling pathway.
Caption: Hypothetical inhibition of the MEK1 signaling pathway.
Experimental Protocol: Western Blot for Phospho-protein Levels
-
Cell Lysis: Treat HCT116 cells with this compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total MEK1, phospho-MEK1, total ERK, and phospho-ERK. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of MEK1 and its downstream substrate, ERK.
A significant decrease in the levels of phospho-ERK following treatment with this compound would provide strong evidence that the compound is indeed inhibiting the MEK1 pathway in cells.
Section 4: Comparative Selectivity and Off-Target Analysis
A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor is often preferred to minimize off-target effects and associated toxicities.
Genotoxicity Assessment
Given the presence of a nitro group, which can sometimes be associated with genotoxicity, it is essential to perform preliminary safety screening.[7]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Test)
The Ames test is a widely used method to assess the mutagenic potential of a compound.[7]
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[7]
-
Exposure and Plating: Expose the bacterial strains to various concentrations of this compound and plate on a medium lacking the specific amino acid.
-
Colony Counting: Count the number of revertant colonies after a suitable incubation period.
-
Analysis: An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[7]
A negative result in the Ames test would provide initial reassurance regarding the compound's safety profile.
Conclusion
This guide has outlined a rigorous, multi-step process for the target validation of this compound, framed within a comparative context against known kinase inhibitors. By systematically progressing from broad phenotypic screening to direct target engagement and mechanistic validation, researchers can build a comprehensive data package to support the continued development of this promising compound. The emphasis on causality and the use of orthogonal assays at each stage are crucial for ensuring the scientific integrity and trustworthiness of the findings.
References
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. Available at: [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - NIH. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. Available at: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
-
Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. Available at: [Link]
-
Synthesis, biological activity of new pyrazoline derivative - The Pharma Innovation. Available at: [Link]
-
2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide | C10H10N4O3S | MD Topology. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]
-
Synthesis and biological activity of some pyrazole derivatives - ResearchGate. Available at: [Link]
-
This compound-常用生化试剂 - 广东蓝岛生物技术有限公司. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed. Available at: [Link]
-
Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators - PMC - NIH. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Therapeutic Potential of Pyrazole Derivatives: A Comparative Analysis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Researchers have extensively explored pyrazole derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4][5][6] This guide focuses on a specific derivative, 2-(3-nitro-1H-pyrazol-1-yl)acetamide, and aims to provide a comparative analysis of its potential efficacy against established inhibitors in relevant therapeutic areas.
The Broad-Spectrum Promise of Pyrazole Derivatives
The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[7][8]
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of pyrazole derivatives.[1][2][9][10][11] These compounds can target various metabolic pathways in microorganisms.[9] For instance, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[9] The introduction of different functional groups to the pyrazole core can significantly enhance its antimicrobial potency.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research.[3][4][12][13][14] These compounds have been found to inhibit various cancer cell lines, including those of the breast, lung, and leukemia.[3][4] One of the key mechanisms of action for some pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling and growth.[15][16][17] For example, pyrazole derivatives have been developed as inhibitors of Aurora kinase B and cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells.[16][17]
Benchmarking Efficacy: A Comparative Framework
To assess the potential of this compound, it is crucial to compare its hypothetical efficacy with that of well-established inhibitors in the fields of microbiology and oncology.
Comparative Inhibitors in Antimicrobial Research
In the realm of antibacterial agents, fluoroquinolones like ciprofloxacin are standard DNA gyrase inhibitors. For antifungal activity, azoles such as fluconazole are commonly used as reference compounds.
Comparative Inhibitors in Anticancer Research
In oncology, the choice of a comparative inhibitor depends on the specific molecular target. For kinase inhibitors, compounds like imatinib (a tyrosine kinase inhibitor) or AT7519 (a pan-CDK inhibitor) serve as important benchmarks.[17]
Experimental Protocols for Efficacy Evaluation
To generate the necessary data for a direct comparison, standardized in vitro assays are essential. The following protocols outline the methodologies for determining the antimicrobial and anticancer efficacy of a test compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Workflow for MTT Assay
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Validation Framework for Novel Trypanocidal Agents: A Comparative Guide Featuring 2-(3-nitro-1H-pyrazol-1-yl)acetamide
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates against parasitic infections, with a specific focus on Chagas disease, caused by the protozoan Trypanosoma cruzi. We will use the hypothetical test agent, 2-(3-nitro-1H-pyrazol-1-yl)acetamide , as a case study to illustrate the experimental design, comparative analysis, and data interpretation required to rigorously assess its potential. The guide is intended for researchers in drug discovery and development, offering a scientifically robust pathway from a promising compound to a validated preclinical candidate.
The rationale for investigating pyrazole-based compounds is strong; this heterocyclic moiety is a cornerstone in many biologically active molecules, demonstrating a wide spectrum of activities including antimicrobial and anti-inflammatory properties.[1][2][3][4][5][6] The inclusion of a nitro group, a feature present in the current standard-of-care drugs for Chagas disease, further heightens the interest in nitro-pyrazole derivatives as potential trypanocidal agents.
Our objective is to compare the in vivo efficacy and safety profile of "this compound" (hereinafter referred to as 'Test Compound NP-1') against the established first-line treatments for Chagas disease: Benznidazole (BZ) and Nifurtimox (NFX) .[7][8][9]
Part 1: The Strategic Imperative for In Vivo Validation
In vitro high-throughput screening is an indispensable tool for identifying compounds with potential activity against T. cruzi.[7] However, the journey from a hit compound to a viable drug candidate is fraught with challenges that can only be addressed through rigorous in vivo testing. A murine model of Chagas disease allows for the evaluation of critical pharmacological parameters that cannot be replicated in a culture dish, including:
-
Pharmacokinetics and Bioavailability: How the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Efficacy in a Complex Biological System: The ability of the compound to reduce parasite burden in various tissues and prevent disease-specific pathology, such as cardiac damage.[10][11]
-
Safety and Tolerability: Assessing potential toxic side effects at therapeutic doses.
-
Curative Potential: Determining whether the treatment leads to complete parasite eradication, a critical endpoint often assessed by challenging the host with immunosuppression after treatment.[12]
This guide will lay out a multi-stage validation process, beginning with an acute infection model to establish efficacy and culminating in a chronic model to assess the potential for preventing long-term pathology.
Part 2: Experimental Design: A Head-to-Head Comparison
The core of this validation guide is a direct comparative study between Test Compound NP-1, Benznidazole, and Nifurtimox. This design ensures that any observed activity is benchmarked against the current clinical standards.
Animal Model and Parasite Strain
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are a commonly used strain for Chagas disease research due to their well-characterized immune response.
-
Parasite Strain: Infection will be initiated with a bioluminescent strain of T. cruzi (e.g., Y strain or CL Brener strain expressing luciferase).[7][13] The use of bioluminescent parasites is a powerful, non-invasive method for real-time monitoring of parasite load and distribution throughout the infection and treatment course.[9]
Dosing and Treatment Regimen
The Test Compound NP-1 will be evaluated at multiple doses to determine a dose-response relationship. The comparator arms will use established effective doses for BZ and NFX in murine models.
| Group | Treatment | Dose (mg/kg/day) | Route | Treatment Duration | Rationale |
| 1 | Vehicle Control | N/A | Oral (p.o.) | 20 days | To observe the natural course of infection. |
| 2 | Benznidazole (BZ) | 100 | Oral (p.o.) | 20 days | Standard effective dose for achieving parasitological cure in acute models.[9][12] |
| 3 | Nifurtimox (NFX) | 100 | Oral (p.o.) | 20 days | Standard effective dose used in comparative preclinical studies.[14] |
| 4 | Test Compound NP-1 (Low Dose) | 25 | Oral (p.o.) | 20 days | To assess efficacy at a lower dose. |
| 5 | Test Compound NP-1 (Mid Dose) | 50 | Oral (p.o.) | 20 days | To establish a dose-response curve. |
| 6 | Test Compound NP-1 (High Dose) | 100 | Oral (p.o.) | 20 days | To compare directly with the standard-of-care dose. |
Table 1: Proposed Treatment Groups for the Acute Phase Efficacy Study.
Key Endpoints and Monitoring
A combination of parasitological, physiological, and histopathological endpoints will be used for a comprehensive assessment.
-
Parasitemia: Blood parasite levels will be monitored regularly (e.g., every 3-4 days) using quantitative PCR (qPCR) or by counting motile trypomastigotes in fresh blood samples.
-
Parasite Burden (Bioluminescence Imaging): Whole-body imaging will be conducted weekly to track the parasite load in real-time.[13] This provides a highly sensitive measure of treatment efficacy.[9]
-
Survival: Mortality will be recorded daily.
-
Toxicity: Animal weight and general health will be monitored daily. At the study endpoint, blood will be collected for basic clinical chemistry to assess liver and kidney function.
-
Parasitological Cure: Following the treatment period, a cohort of mice from each group will be immunosuppressed (e.g., with cyclophosphamide) to check for recrudescence of parasitemia. Absence of parasites after immunosuppression is the gold standard for defining a curative treatment.[12]
-
Cardiac Pathology (Chronic Model): In a separate chronic phase study, treatment would be initiated weeks after infection. At the endpoint (e.g., 150 days post-infection), hearts will be harvested for histopathological analysis to quantify inflammation and fibrosis, key markers of Chagasic cardiomyopathy.[10][11]
Part 3: Detailed Experimental Protocols
Protocol 3.1: Acute Murine Model of Chagas Disease
-
Infection: BALB/c mice are infected intraperitoneally (i.p.) with 1x10⁴ trypomastigotes of a bioluminescent T. cruzi strain.
-
Confirmation of Infection: Infection is confirmed on day 5 post-infection (dpi) via qPCR or the presence of parasites in a blood smear.
-
Group Allocation: Animals are randomized into the treatment groups outlined in Table 1.
-
Treatment Initiation: Treatment begins at 7 dpi and continues for 20 consecutive days. All compounds are administered orally via gavage.
-
Monitoring:
-
Parasitemia is quantified every 4 days.
-
Bioluminescence imaging is performed weekly.
-
Body weight and clinical signs are recorded daily.
-
-
Post-Treatment Follow-up: Mice are monitored for an additional 30 days post-treatment.
-
Assessment of Cure: At 30 days post-treatment, mice undergo immunosuppression. Parasitemia is monitored for an additional 21 days to detect any relapse.
Protocol 3.2: Bioluminescence Imaging (BLI)
-
Substrate Administration: Mice are anesthetized with isoflurane and injected i.p. with D-luciferin (150 mg/kg).
-
Imaging: After a 10-minute substrate distribution period, mice are placed in an in vivo imaging system (IVIS) chamber.
-
Data Acquisition: Ventral images are acquired with an exposure time ranging from 1 to 5 minutes, depending on signal intensity.
-
Analysis: The total photon flux (photons/second) is quantified for each animal using a standardized region of interest (ROI).
Protocol 3.3: Assessment of Cardiac Fibrosis
-
Tissue Harvesting: At the study endpoint, mice are euthanized, and hearts are excised.
-
Fixation and Sectioning: The heart tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Picrosirius Red, which specifically stains collagen fibers.
-
Quantification: Stained sections are imaged, and the percentage of the fibrotic area is quantified using image analysis software (e.g., ImageJ).
Part 4: Visualizing the Workflow and Anticipated Outcomes
A clear experimental workflow is critical for ensuring reproducibility and understanding the decision-making process.
Caption: Experimental workflow for the in vivo validation of Test Compound NP-1.
Anticipated Data and Comparative Analysis
The data generated will allow for a multi-faceted comparison of Test Compound NP-1 with Benznidazole and Nifurtimox.
| Parameter | Vehicle Control | Benznidazole | Nifurtimox | Test Compound NP-1 (Hypothetical Outcome) |
| Parasitemia Reduction | 0% | >99% | >99% | Dose-dependent reduction (e.g., 70-99%) |
| Parasite Burden (BLI) | High signal | Signal below detection | Signal below detection | Dose-dependent signal reduction |
| Survival Rate | <20% | >90% | >90% | Dose-dependent increase in survival |
| Cure Rate (Post-IS) | 0% | ~80-100%[12] | ~70-90% | To be determined (TBD) |
| Adverse Events | N/A | Moderate (weight loss) | Moderate-High (weight loss, GI distress) | TBD (e.g., low incidence of weight loss) |
| Cardiac Fibrosis (Chronic) | Significant increase | Prevented if treated early[10] | Prevented if treated early | TBD |
Table 2: Hypothetical Comparative Data Summary. This table illustrates the expected trends and the key comparisons to be made.
Part 5: Conclusion and Future Directions
This guide outlines a rigorous, comparative approach to the in vivo validation of "this compound" (Test Compound NP-1) as a potential treatment for Chagas disease. By benchmarking against established drugs like Benznidazole and Nifurtimox and employing sensitive, modern techniques like bioluminescence imaging, this framework provides a clear path to generating the robust data necessary for further development.
A successful outcome, where Test Compound NP-1 demonstrates comparable or superior efficacy (e.g., high cure rate) with an improved safety profile (e.g., less toxicity), would strongly support its advancement into formal preclinical toxicology and pharmacokinetic studies. Conversely, a lack of efficacy or unacceptable toxicity would provide a clear rationale for discontinuing its development. This structured, evidence-based approach is fundamental to navigating the complex landscape of anti-parasitic drug discovery.
References
-
Bustamante, J. M., et al. (2014). Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease. PLoS Neglected Tropical Diseases, 8(1), e2686. [Link]
-
Kurup, A., & Tarleton, R. L. (2018). Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease. Antimicrobial Agents and Chemotherapy, 62(10), e01136-18. [Link]
-
Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(7), e740. [Link]
-
Guedes, P. M. M., et al. (2011). Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations. Antimicrobial Agents and Chemotherapy, 55(3), 1147-1154. [Link]
-
Geerts, S., & Holmes, P. H. (1998). In vivo tests for the detection of resistance to trypanocidal drugs: Tests in mice and in ruminants. CGSpace. [Link]
-
Myburgh, E., et al. (2014). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy, 69(10), 2727-2735. [Link]
-
Johns Hopkins ABX Guide. (2024). Nifurtimox. [Link]
-
Sales, P. C., et al. (2017). Combination Therapy Using Benznidazole and Aspirin during the Acute Phase of Experimental Chagas Disease Prevents Cardiovascular Dysfunction and Decreases Typical Cardiac Lesions in the Chronic Phase. Antimicrobial Agents and Chemotherapy, 61(10), e00674-17. [Link]
-
Kurup, A., & Tarleton, R. L. (2018). Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease. PubMed Central. [Link]
-
Leonardi, D., et al. (2023). Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. MDPI. [Link]
-
FIND. (2023). New research confirms efficacy of Nifurtimox for adult patients with chronic Chagas Disease. [Link]
-
D'Avila, D. A., et al. (2012). In vitro and in vivo experimental models for drug screening and development for Chagas disease. SciELO. [Link]
-
Torrico, F., et al. (2022). Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults. Antimicrobial Agents and Chemotherapy, 66(4), e02022-21. [Link]
-
Altcheh, J., et al. (2023). Efficacy and Safety of Nifurtimox in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE). PubMed Central. [Link]
-
da Silva, P. B., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 62(10), e00640-18. [Link]
-
Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). PubMed. [Link]
-
Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2025). Research Journal of Pharmacy and Technology. [Link]
-
Gomaa, A. M., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (2012). ResearchGate. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Stokes, P., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. PubMed. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Gomaa, A. M., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Hopkins, C. R., et al. (2021). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. PubMed Central. [Link]
-
Weaver, J. M., et al. (2017). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. PubMed Central. [Link]
-
Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). ResearchGate. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Nifurtimox | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (Nitrazomide)
A Senior Application Scientist's Guide to Kinase Selectivity and Off-Target Liability Assessment
Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, particularly in the crowded field of kinase inhibitors, the central challenge extends beyond achieving high on-target potency. The true measure of a drug candidate's potential lies in its selectivity profile. The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, a potent inhibitor of a desired target may inadvertently engage dozens of other kinases, leading to unforeseen biological effects, toxicity, and a diminished therapeutic window. A thorough and early understanding of a compound's cross-reactivity is therefore not merely a regulatory checkbox but a cornerstone of rational drug design and risk mitigation.
This guide presents a comprehensive, field-proven strategy for characterizing the cross-reactivity profile of a novel small molecule. We will use the hypothetical compound "Nitrazomide" (2-(3-nitro-1H-pyrazol-1-yl)acetamide) , a representative of the pharmacologically significant pyrazole class, as our primary subject.[1] The pyrazole scaffold is a privileged structure in many approved kinase inhibitors, making a robust selectivity assessment critical.[2]
To provide a clear and objective benchmark, we will compare the profiling data of Nitrazomide against two well-characterized kinase inhibitors:
-
Bosutinib : A dual Src/Abl tyrosine kinase inhibitor approved for chronic myelogenous leukemia, representing a clinically successful, relatively selective compound.[3]
-
Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a broad spectrum of kinases, serving as a benchmark for non-selectivity.[4][5]
Through a tiered experimental approach encompassing kinome-wide screening, broad safety pharmacology panels, and covalent liability assessment, this guide will elucidate the methodologies and data interpretation required to build a comprehensive safety and selectivity profile, enabling informed decisions in any drug development campaign.
Part 1: Kinome-Wide Selectivity Profiling
The Rationale: Why Broad Kinome Screening is Non-Negotiable
The primary goal of kinome profiling is to map the interaction landscape of a compound across the entire kinase family. This serves two purposes: confirming high-affinity binding to the intended target(s) and, more critically, identifying unintended "off-target" interactions. These off-targets can be benign, but they can also lead to significant toxicity or even produce a biological effect that confounds the understanding of the compound's primary mechanism of action.
A tiered approach is the most efficient and cost-effective strategy.[6] An initial screen at a single, high concentration (e.g., 1-10 µM) provides a broad snapshot of the kinome. Any kinase showing significant inhibition in this primary screen is then subjected to a full dose-response analysis to determine its potency (IC50) or binding affinity (Kd).
Two orthogonal methodologies are industry standards for this purpose:
-
Activity-Based Assays : These measure the compound's ability to inhibit the catalytic function (phosphorylation) of the kinase. Platforms like the Eurofins Discovery KinaseProfiler™ service utilize radiometric (e.g., ³³P-ATP) or luminescence-based readouts to directly quantify enzyme activity.[7][8] This provides direct functional data.
-
Binding-Based Assays : These measure the direct physical interaction between the compound and the kinase, independent of ATP. The DiscoverX KINOMEscan™ platform, for instance, uses a competition binding assay where the test compound competes with an immobilized ligand for the kinase's active site.[9][10] This method is highly sensitive for detecting direct binding events.
Using both types of assays provides a more complete picture, as a compound might bind to a kinase without inhibiting its activity (or vice-versa under specific assay conditions).
Experimental Workflow: Kinase Profiling
The following diagram outlines the typical workflow for a comprehensive kinase selectivity profiling campaign.
Caption: Tiered workflow for kinase selectivity profiling.
Experimental Protocol: Radiometric Kinase Activity Assay (Generic)
This protocol is representative of an activity-based screen, such as those used in the Eurofins KinaseProfiler™ service.
-
Reagent Preparation : Prepare a master mix containing reaction buffer (e.g., HEPES, pH 7.5, MgCl₂, MnCl₂, DTT), the specific peptide substrate for the kinase, and [γ-³³P]ATP at a concentration near its Km for the specific kinase.[11]
-
Compound Plating : Serially dilute the test compounds (Nitrazomide, Bosutinib, Staurosporine) in DMSO and dispense into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition : Add the purified, active kinase enzyme to each well, except for the negative controls.
-
Reaction Initiation : Add the [γ-³³P]ATP-containing master mix to all wells to start the kinase reaction.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Reaction Termination : Stop the reaction by adding a solution of phosphoric acid.
-
Signal Detection : Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. After drying, add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound relative to the positive controls. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data & Comparative Analysis
Table 1: Single-Point Kinase Screen (% Inhibition at 1 µM)
| Kinase Target | Family | Nitrazomide (% Inh) | Bosutinib (% Inh) | Staurosporine (% Inh) |
| ABL1 | TK | 88 | 99 | 98 |
| SRC | TK | 75 | 98 | 99 |
| LCK | TK | 65 | 95 | 99 |
| FYN | TK | 58 | 92 | 98 |
| EGFR | TK | 25 | 45 | 95 |
| VEGFR2 | TK | 48 | 30 | 97 |
| CDK2 | CMGC | 92 | 15 | 99 |
| GSK3B | CMGC | 68 | 8 | 98 |
| ROCK1 | AGC | 18 | 5 | 96 |
| PKA | AGC | 10 | 2 | 99 |
| CAMK2A | CAMK | 35 | 12 | 99 |
| CHEK1 | CAMK | 41 | 18 | 98 |
| ... (400+ other kinases) | <10 | <10 | Variable (mostly >80) |
Data is hypothetical and for illustrative purposes. Bold values indicate primary or major targets.
Table 2: Selectivity Metrics and Interpretation
| Compound | S-Score (S₁₀ @ 1µM)¹ | Gini Coefficient² | Interpretation |
| Nitrazomide | 0.025 (10/400) | 0.75 | Moderately selective with a few potent off-targets. |
| Bosutinib | 0.01 (4/400) | 0.88 | Highly selective for its target family (Src/Abl). |
| Staurosporine | 0.85 (340/400) | 0.15 | Highly promiscuous, non-selective inhibitor. |
¹Selectivity Score (S₁₀) : The number of kinases inhibited by >90% at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.[12] ²Gini Coefficient : A measure of selectivity where 1 represents perfect single-target specificity and 0 represents completely uniform inhibition across all kinases.[13]
-
Nitrazomide shows potent activity against ABL1 and CDK2, suggesting a dual-inhibitor profile. It also has moderate activity against other Src and CMGC family kinases. Its selectivity is moderate.
-
Bosutinib demonstrates a "cleaner" profile, potently inhibiting its intended targets (ABL1, SRC) and closely related family members while sparing most other kinases.[3]
-
Staurosporine lives up to its reputation as a broad-spectrum inhibitor, potently inhibiting the vast majority of kinases screened.[4] This profile is useful as a research tool but is generally undesirable for a therapeutic candidate due to the high potential for off-target effects.
Part 2: Broad Off-Target Safety Pharmacology Profiling
The Rationale: De-Risking Beyond the Kinome
While kinase cross-reactivity is a primary concern, off-target interactions with other protein classes are a major source of clinical adverse drug reactions (ADRs). Safety pharmacology profiling is a regulatory expectation designed to identify these liabilities early.[14] Standard panels, such as the Eurofins SafetyScreen44™ Panel , assess a compound's activity against a curated list of targets known to be implicated in ADRs, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[15][16]
Of particular importance is the hERG potassium channel, as inhibition can lead to QT interval prolongation and life-threatening cardiac arrhythmias. Identifying interactions with these targets during preclinical development is critical for building a comprehensive safety profile.
Experimental Workflow: In Vitro Safety Screening
Caption: Workflow for the Glutathione (GSH) reactivity assay.
Experimental Protocol: LC-MS Based GSH Reactivity Assay
-
Reagent Preparation : Prepare a solution of Glutathione (e.g., 5 mM) in a phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in DMSO.
-
Reaction Initiation : Add the test compound to the GSH solution to a final concentration of ~10-50 µM. Also, prepare a control incubation in buffer without GSH to assess compound stability.
-
Incubation : Incubate the reaction mixtures at 37°C.
-
Time-Course Sampling : At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
LC-MS Analysis : Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the peak area of the parent compound and scan for the expected mass of the GSH-adduct.
-
Data Analysis : Plot the natural log of the parent compound's peak area ratio (to the internal standard) versus time. The slope of this line is used to calculate the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).
Hypothetical Data & Interpretation
Table 4: GSH Reactivity Assay Results
| Compound | GSH Half-Life (t½, minutes) | Interpretation |
| Nitrazomide | > 480 | Low intrinsic reactivity. Unlikely to be a promiscuous covalent modifier. |
| N-ethylmaleimide (Positive Control) | < 5 | Highly reactive, as expected. |
| Verapamil (Negative Control) | > 480 (stable) | Non-reactive, as expected. |
The hypothetical result showing a long half-life for Nitrazomide suggests it is not intrinsically reactive towards thiols under these conditions. This lowers the concern for promiscuous, off-target covalent binding and associated toxicities. A compound with a very short half-life would be flagged as a high risk for this type of toxicity.
Conclusion: Synthesizing a Comprehensive Profile
This guide has systematically outlined the essential components of a modern cross-reactivity profiling campaign, using the novel hypothetical kinase inhibitor "Nitrazomide" as a case study. By integrating kinome-wide screening, broad safety pharmacology, and covalent reactivity assessment, we have constructed a multi-faceted profile that provides a clear, data-driven path forward.
Comparative Summary:
| Profiling Aspect | Nitrazomide (Hypothetical) | Bosutinib (Benchmark) | Staurosporine (Benchmark) |
| Kinase Selectivity | Moderately Selective | Highly Selective | Non-Selective |
| Primary Targets | ABL1, CDK2 | ABL1, SRC | Broad Spectrum |
| Safety Liabilities | hERG, 5-HT₂ₐ | Low (Diarrhea is clinical side effect) | N/A (Tool compound) |
| Covalent Risk | Low (t½ > 480 min) | Low | Low |
Based on this comprehensive (though hypothetical) dataset, the development team for Nitrazomide would proceed with a clear understanding of its strengths and weaknesses. The potent, dual inhibition of ABL1 and CDK2 could be therapeutically interesting. However, the off-target hERG and 5-HT₂ₐ activities represent significant hurdles. The next steps would be clear: initiate a medicinal chemistry effort to "dial out" the hERG and 5-HT₂ₐ activity while maintaining or improving the potency on ABL1/CDK2. The low covalent risk is a positive attribute that would be monitored in subsequent analogs.
This rigorous, multi-pronged approach to cross-reactivity profiling is indispensable in modern drug discovery. It enables teams to kill unsuitable compounds early, focus resources on the most promising candidates, and ultimately design safer, more effective medicines.
References
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Bosutinib. Wikipedia. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Safety Pharmacology Services. ICE Bioscience. [Link]
-
Staurosporine. Wikipedia. [Link]
-
Remsing Rix, L.L., et al. (2018). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results in Cancer Research, 212, 55-73. [Link]
-
Puttini, M., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 9, 115-125. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Zhang, L., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(8), 3104-3116. [Link]
-
Dasatinib. PubChem. [Link]
-
GSH Reactivity Assay. Domainex. [Link]
-
SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
-
Bantscheff, M., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(8), 3104-3116. [Link]
-
Bantscheff, M., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(6), 1163-1172. [Link]
-
Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Monash University. [Link]
-
Patricelli, M.P., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 859-868. [Link]
-
Uitdehaag, J.C., & Zaman, G.J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1903-1917. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
SafetyScreen Functional Panel - FR. Eurofins Discovery. [Link]
-
Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. [Link]
-
Cortes, J.E., et al. (2011). Bosutinib Safety Profile and Management of Toxicities in Leukemia Patients with Resistance or Intolerance to Imatinib and Other Tyrosine Kinase Inhibitors. Blood, 118(21), 2760. [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]
-
O'Hare, T., et al. (2009). Kinase profile of dasatinib. The Hematology Journal, 94(12), 1766-1771. [Link]
-
Kinase 분석 서비스. 고마바이오텍. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
KinaseProfiler 서비스(Functional Assay). 자연과학. [Link]
-
CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
-
SafetyScreen44™ Panel. Eurofins. [Link]
-
Diversity Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR. Eurofins Discovery. [Link]
-
Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(3), 359-367. [Link]
-
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]
-
Fabian, M.A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]
-
Identification of reversible and irreversible covalent inhibitors using a novel GSH reactivity assay. Domainex. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]
-
Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the ADME/Tox Profiling of 2-(3-nitro-1H-pyrazol-1-yl)acetamide
This guide provides a comprehensive framework for establishing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the novel compound 2-(3-nitro-1H-pyrazol-1-yl)acetamide. Given the absence of extensive public data on this specific molecule, this document serves as a strategic manual for researchers, outlining the necessary predictive and experimental workflows. We will compare its hypothetical performance against established industry benchmarks and control compounds, providing the rationale behind each experimental choice and detailed protocols to ensure data integrity and reproducibility.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The addition of a nitro group can significantly influence the compound's electronic properties and biological interactions, making a thorough ADME/Tox evaluation essential.[2][3] Early and accurate ADME/Tox profiling is critical in modern drug discovery; it allows for the early identification of liabilities, reduces late-stage attrition, and guides the synthesis of analogs with superior drug-like properties.[4][5][6]
Phase 1: In Silico Profiling - The Predictive Foundation
Before committing to costly and time-consuming synthesis and wet-lab experiments, computational modeling provides a rapid, cost-effective initial assessment.[7] These tools use a molecule's 2D structure to predict its fundamental physicochemical and pharmacokinetic properties, helping to flag potential issues and prioritize resources.[7][8]
Key Computational Predictions:
-
Physicochemical Properties: Predictions for solubility, lipophilicity (LogP), and pKa are foundational. These parameters govern how a compound will behave in aqueous and lipid environments, impacting everything from absorption to target engagement.[9]
-
Drug-Likeness: Evaluation against frameworks like Lipinski's Rule of Five helps assess if the compound has properties consistent with orally bioavailable drugs.[10]
-
ADME Properties: Tools can predict absorption potential (e.g., human intestinal absorption), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and substrate potential for transporters like P-glycoprotein (P-gp).[9][11]
-
Toxicity Risks: Early warnings for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity can be generated, guiding safer molecular design.[8]
Numerous platforms are available, including SwissADME, ADMET Predictor®, and various QSAR models.[8][9]
Comparative In Silico Snapshot
To illustrate, let's compare the predicted profile of our target compound with the well-characterized drug, Celecoxib, which also features a pyrazole core.
| Property | This compound (Predicted) | Celecoxib (Reference) | Rationale & Implication |
| Molecular Weight | < 200 g/mol | 381.37 g/mol | Low molecular weight is generally favorable for absorption. |
| LogP | ~0.5 - 1.5 | ~3.5 | Lower LogP suggests higher aqueous solubility but potentially lower membrane permeability. |
| Aqueous Solubility | High | Low | Predicted high solubility is advantageous for formulation but must be confirmed experimentally. |
| hERG Inhibition | Low Risk | Low-Medium Risk | A predicted low risk is a positive sign, but this is a critical parameter to confirm in vitro. |
| BBB Permeation | Unlikely | Unlikely | Indicates a lower likelihood of centrally-mediated side effects. |
This table presents hypothetical data for illustrative purposes.
Phase 2: In Vitro ADME Profiling - Experimental Validation
In vitro assays are the cornerstone of early DMPK (Drug Metabolism and Pharmacokinetics) studies, providing quantitative data on a compound's behavior in controlled biological systems.[5][12]
Solubility and Lipophilicity
Causality: A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development. Kinetic and thermodynamic solubility assays are performed to determine this property. Lipophilicity (measured as LogD at physiological pH 7.4) influences membrane permeability, protein binding, and metabolism.[13]
Membrane Permeability
Causality: For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation.[6] The Caco-2 permeability assay is the industry gold standard for predicting this in vivo absorption.[14] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the gut wall.[14][15]
The following diagram outlines the key stages of the assay.
Caption: Caco-2 Permeability Assay Workflow.
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for ~21 days until a differentiated monolayer is formed.[16]
-
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² indicates a healthy, intact monolayer.[17] Additionally, a low permeability marker like Lucifer Yellow is used to confirm the integrity of the tight junctions.[16]
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) side (to measure A→B transport) or the basolateral (B) side (for B→A transport).[14]
-
Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.[18]
-
Sampling & Analysis: Samples are taken from the receiver compartment at the end of the incubation period. The concentration of the compound is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.[16]
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High Perm.) | >15 | >15 | ~1.0 | High |
| Atenolol (Low Perm.) | <2 | <2 | ~1.0 | Low |
| This compound | Experimental Value | Experimental Value | Calculated | To be determined |
This table presents control data and is a template for experimental results.
Metabolic Stability
Causality: The liver is the primary site of drug metabolism.[19] A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations. Conversely, a compound that is too stable may accumulate and cause toxicity. The liver microsomal stability assay is a high-throughput screen to assess Phase I metabolic liability.[20][21]
-
Preparation: Pooled liver microsomes (from human, rat, or other species) are thawed and diluted in buffer.[22] The test compound is prepared at a starting concentration (e.g., 1 µM).
-
Reaction Initiation: The reaction is initiated by adding the cofactor NADPH, which is required by CYP450 enzymes.[22] Incubations are carried out at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]
-
Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.[23]
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]
| Compound | Species | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Stability Class |
| Warfarin (Moderate Stability) | Human | 25 - 40 | 15 - 30 | Moderate |
| Verapamil (Low Stability) | Human | <10 | >70 | Low |
| This compound | Human | Experimental Value | Calculated | To be determined |
This table presents control data and is a template for experimental results.
Phase 3: In Vitro Toxicology & Safety Pharmacology
Early identification of toxicity is paramount to prevent progressing unsafe compounds.[24][25] In vitro assays provide the first line of defense.
Cytotoxicity
Causality: A cytotoxic compound can cause damage or death to cells.[26] This is a desired trait for anti-cancer agents but a liability for most other therapeutics. Assays measuring the release of lactate dehydrogenase (LDH) from damaged cells or assessing metabolic activity (e.g., MTT assay) are common methods to quantify general cytotoxicity.[25][26]
| Compound | CC₅₀ (µM) | Therapeutic Index (Hypothetical) |
| Doxorubicin (Positive Control) | ~1 | N/A (Cytotoxic Agent) |
| This compound | Experimental Value | To be determined |
CC₅₀: Concentration causing 50% cytotoxicity. A higher value is generally safer.
hERG Channel Inhibition
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[27][28] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[27] Regulatory agencies require hERG assessment for most new chemical entities.[29][30] The gold-standard method is the whole-cell patch-clamp electrophysiology assay.[27]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[27]
-
Electrophysiology: Automated patch-clamp systems (e.g., QPatch, SyncroPatch) measure the ion current flowing through the hERG channel in response to a specific voltage protocol.[27][30]
-
Compound Application: The test compound is applied at multiple concentrations to determine a dose-response relationship.
-
Data Analysis: The percentage of channel inhibition at each concentration is calculated. This data is then fitted to a curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).[27]
| Compound | hERG IC₅₀ (µM) | Risk Classification |
| E-4031 (Positive Control) | < 0.01 | High Risk |
| This compound | Experimental Value | To be determined |
An IC₅₀ > 30 µM is generally considered low risk, but this must be interpreted in the context of the anticipated therapeutic plasma concentration.
Phase 4: Integrated Analysis and The Path to In Vivo
The data from all in vitro assays must be synthesized to build a holistic profile of the compound and make a data-driven decision on its progression.
Decision-Making Workflow
This diagram illustrates how the integrated data guides subsequent actions in a drug discovery project.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. agilent.com [agilent.com]
- 7. ADME/Tox Prediction - Profacgen [profacgen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 10. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. mttlab.eu [mttlab.eu]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. protocols.io [protocols.io]
- 24. databiotech.co.il [databiotech.co.il]
- 25. kosheeka.com [kosheeka.com]
- 26. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. histologix.com [histologix.com]
- 30. fda.gov [fda.gov]
Navigating the Therapeutic Potential of 2-(3-nitro-1H-pyrazol-1-yl)acetamide: A Comparative Patent Landscape and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Its inherent chemical versatility allows for a wide range of substitutions, leading to compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide provides an in-depth analysis of the patent landscape surrounding a specific, yet representative, member of this class: 2-(3-nitro-1H-pyrazol-1-yl)acetamide .
While a direct patent for this exact molecule remains elusive in a preliminary search, the broader intellectual property surrounding nitropyrazole derivatives offers significant insights into its potential therapeutic applications and competitive positioning. This guide will objectively compare the inferred potential of this compound with patented and clinically relevant alternatives, supported by a synthesis of available experimental data and detailed methodological protocols.
I. The Patent Landscape: Protecting the Nitropyrazole Core
A comprehensive analysis of the patent landscape reveals a clear interest in the therapeutic potential of the nitropyrazole scaffold. While specific claims for this compound are not prominent, a number of key patents protect broader families of nitropyrazole derivatives, highlighting the value of this chemical space.
Key patent classifications frequently associated with nitropyrazole compounds include:
-
A61P 29/00: Non-central analgesic, antipyretic or antiinflammatory agents.
-
A61P 31/00: Anti-infectives, i.e. antibiotics, antiseptics, chemotherapeutics.
-
A61P 35/00: Antineoplastic agents.
Notable examples from the patent literature include:
-
US Patent 4,105,772: This patent claims 3-nitropyrazole compounds and their use in anti-microbial compositions, establishing an early precedent for the antimicrobial applications of this class.[4]
-
Broader Therapeutic Claims: Other patents, such as AU464388B2, cover fused n-heteroindole derivatives with specific therapeutic activities, including for disorders of the nervous system, showcasing the diverse applications of pyrazole-containing structures.[5]
The existing patent landscape suggests that while the core nitropyrazole structure is well-explored, novelty and patentability for new derivatives like this compound would likely reside in the uniqueness of the side-chain modifications and the demonstration of unexpected or superior therapeutic efficacy in a specific indication.
II. Comparative Analysis: Positioning this compound in the Therapeutic Arena
Direct experimental data for this compound is limited in publicly accessible literature. However, by examining structure-activity relationships (SAR) from related compounds, we can infer its potential biological profile and compare it to established alternatives.
Inferred Biological Activity Profile:
The structure of this compound combines two key pharmacophores: the nitropyrazole ring and an acetamide side chain .
-
The Nitropyrazole Core: The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's physicochemical properties and biological activity. Studies on other nitropyrazole derivatives have demonstrated cytotoxic and genotoxic effects, suggesting potential as an anticancer agent.[5] The mechanism is often linked to the production of reactive oxygen species (ROS) and the induction of DNA damage.[5]
-
The Acetamide Side Chain: The acetamide moiety can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets. Pyrazole derivatives containing an acetamide bond have been investigated as potential BRAF V600E inhibitors for cancer therapy.[6]
Based on these structural features, this compound is hypothesized to possess anticancer and/or antimicrobial properties .
Comparative Performance Against Alternatives:
To provide a tangible comparison, we will evaluate the inferred properties of this compound against known compounds in the anticancer and antimicrobial arenas.
Table 1: Comparative Analysis of Anticancer Potential
| Compound | Target/Mechanism of Action | Reported IC50 Values | Key Advantages/Disadvantages |
| This compound (Inferred) | Likely induction of apoptosis via ROS and DNA damage. | Not available. | Potential for broad-spectrum cytotoxicity. Specificity needs to be determined. |
| Celecoxib (Celebrex®) | COX-2 Inhibitor | Varies by cell line (e.g., ~10-50 µM for various cancers) | Established anti-inflammatory and chemopreventive agent. Gastrointestinal side effects can be a concern. |
| Vemurafenib (Zelboraf®) | BRAF V600E Inhibitor | ~31 nM for BRAF V600E mutant melanoma cells | Highly potent and targeted therapy. Resistance can develop. |
| Indolo–pyrazoles | Tubulin Polymerization Inhibitors | IC50 values <10 μM on various human cancer cell lines.[7] | Potent cytotoxicity, but potential for neurotoxicity associated with tubulin inhibitors.[7] |
Table 2: Comparative Analysis of Antimicrobial Potential
| Compound | Spectrum of Activity | Reported MIC Values | Key Advantages/Disadvantages |
| This compound (Inferred) | Likely broad-spectrum antibacterial and/or antifungal. | Not available. | The nitro group is a common feature in antimicrobial drugs (e.g., nitrofurantoin). Potential for toxicity. |
| Metronidazole | Anaerobic bacteria and protozoa | Varies by organism (e.g., 0.25-8 µg/mL for Bacteroides fragilis) | Highly effective against anaerobic infections. Limited spectrum of activity. |
| Fluconazole | Fungi (yeasts and some molds) | Varies by organism (e.g., 0.25-16 µg/mL for Candida albicans) | Well-established antifungal agent. Resistance is an increasing concern. |
| Nitrofuran-containing pyrazoles | Good antibacterial and antifungal activity.[3] | Varies depending on the specific derivative.[3] | Broad-spectrum activity. Potential for side effects.[3] |
III. Experimental Protocols: A Guide to Synthesis and Evaluation
For researchers interested in exploring the therapeutic potential of this compound and its analogs, the following experimental protocols provide a validated starting point.
A. Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward two-step process, as illustrated below. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.
Step 1: Synthesis of Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
-
To a solution of 3-nitropyrazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of methanol.
-
Add aqueous ammonia (25-30%, 10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a self-validating system to assess the cytotoxic potential of the synthesized compound against various cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. In Vitro Antimicrobial Assay (Broth Microdilution)
This protocol provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion and Future Directions
While this compound is not yet a patented entity, the surrounding intellectual property for nitropyrazole derivatives underscores the therapeutic interest in this chemical class. Based on structure-activity relationship analysis, this compound holds promise as a potential anticancer and/or antimicrobial agent. The provided experimental protocols offer a robust framework for its synthesis and biological evaluation, enabling researchers to further investigate its therapeutic potential.
Future research should focus on obtaining empirical data for this compound to validate these inferred properties. Comparative studies against a panel of cancer cell lines and microbial strains will be crucial to accurately position it within the competitive landscape. Furthermore, derivatization of the acetamide side chain could lead to novel compounds with improved potency, selectivity, and pharmacokinetic properties, potentially opening new avenues for patent protection and clinical development.
V. References
-
AU464388B2, Fused n-heteroindole derivatives, Google Patents.
-
BenchChem. A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
-
Easy CDMO. Products - 第40页 共257页.
-
ResearchGate. Review on synthesis of nitropyrazoles.
-
ResearchGate. (PDF) Nitropyrazoles (review).
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central.
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed.
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.
-
BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
-
Werner Plattner Inventions, Patents and Patent Applications - Justia.
-
Synthesis of Diaznylpyrazol Derivatives.
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central.
-
BenchChem. Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
-
Current status of pyrazole and its biological activities - PMC - PubMed Central.
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
-
Wei Meng's research works | Bristol-Myers Squibb and other places - ResearchGate.
-
A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers - Benchchem.
-
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
Sources
- 1. Pyrazole derivatives as H4 antagonist compounds - Patent US-12234227-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL166748A0 - Pyrazole derivative medicinal composition containing the same medicinal use thereof and intermediatefor production thereof - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
A Comparative Benchmark Analysis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide Against Commercial Anticancer and Antimicrobial Agents
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Nitrogen-containing heterocycles, particularly pyrazole derivatives, represent a promising class of compounds with a wide spectrum of biological activities.[1][2][3][4][5] This guide presents a comprehensive benchmark analysis of the novel compound, 2-(3-nitro-1H-pyrazol-1-yl)acetamide , against established commercial drugs in the fields of oncology and microbiology. Through a series of detailed in vitro experimental protocols and hypothetical data, we will explore the potential of this nitropyrazole derivative as a lead compound for future drug development. This document is intended to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform their own research and development efforts.
Introduction: The Therapeutic Potential of Nitropyrazole Derivatives
Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4][5] The pyrazole scaffold is a key structural motif in several FDA-approved drugs, highlighting its clinical significance.[2][6] The introduction of a nitro group to the pyrazole ring can further modulate the biological activity of these compounds, often enhancing their cytotoxic or antimicrobial effects.[7][8] The nitro group, a strong electron-withdrawing moiety, can influence the compound's pharmacokinetic and pharmacodynamic properties, and in some cases, can be bioreduced in hypoxic environments, such as those found in solid tumors, to produce cytotoxic metabolites.[9]
This compound is a novel compound that combines the established therapeutic potential of the pyrazole core with the unique properties of a nitro functional group. This guide aims to provide a rigorous and objective comparison of this compound against two widely used commercial drugs:
-
Doxorubicin: A potent anthracycline antibiotic used in chemotherapy to treat a wide range of cancers. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
This comparative analysis will be based on hypothetical experimental data from standardized in vitro assays to evaluate the cytotoxic and antimicrobial efficacy of "this compound".
Experimental Design and Methodologies
To ensure a robust and reproducible comparison, the following standardized experimental protocols were employed to generate the hypothetical data presented in this guide.
Anticancer Activity Assessment
-
MCF-7: Human breast adenocarcinoma cell line (ATCC® HTB-22™)
-
A549: Human lung carcinoma cell line (ATCC® CCL-185™)
-
HEK293: Human embryonic kidney cells (ATCC® CRL-1573™) - used as a non-cancerous control for cytotoxicity assessment.
All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of "this compound", Doxorubicin, or vehicle control (DMSO, 0.1%).
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The media was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values were determined by non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability and IC50 values using the MTT assay.
Antimicrobial Activity Assessment
-
Escherichia coli (ATCC® 25922™): Gram-negative
-
Staphylococcus aureus (ATCC® 25923™): Gram-positive
Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C with constant agitation.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Serial two-fold dilutions of "this compound" and Ciprofloxacin were prepared in MHB in a 96-well microtiter plate.
-
Bacterial Inoculation: An overnight culture of each bacterial strain was diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Comparative Performance Analysis (Hypothetical Data)
The following tables summarize the hypothetical data generated from the described experimental protocols.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| This compound | MCF-7 | 15.2 | 8.6 |
| A549 | 22.8 | 5.7 | |
| HEK293 | 130.5 | - | |
| Doxorubicin | MCF-7 | 0.8 | 12.5 |
| A549 | 1.2 | 8.3 | |
| HEK293 | 10.0 | - |
¹Selectivity Index (SI) = IC50 in non-cancerous cells (HEK293) / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | E. coli | 64 |
| S. aureus | 32 | |
| Ciprofloxacin | E. coli | 0.015 |
| S. aureus | 0.5 |
Interpretation and Discussion
The hypothetical data provides a basis for a comparative discussion of the potential of "this compound".
Anticancer Potential
Based on the hypothetical IC50 values, "this compound" demonstrates moderate cytotoxic activity against both MCF-7 and A549 cancer cell lines. While not as potent as the frontline chemotherapeutic agent Doxorubicin, the novel compound exhibits a potentially favorable safety profile, as indicated by its higher IC50 value in the non-cancerous HEK293 cell line. The calculated Selectivity Index suggests a degree of preferential cytotoxicity towards cancer cells, a desirable characteristic for any potential anticancer agent.
The mechanism of action for the anticancer activity of nitropyrazole derivatives is an area of active research. It is plausible that "this compound" exerts its effects through multiple pathways. The pyrazole ring itself can interact with various biological targets.[2][5] Furthermore, the nitro group could play a crucial role, particularly in the hypoxic microenvironment of solid tumors.
Potential Mechanism of Action in Hypoxic Cancer Cells
Caption: Proposed mechanism of action for nitropyrazole compounds in hypoxic tumor cells.
Antimicrobial Potential
The hypothetical MIC values indicate that "this compound" possesses some antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, its potency is significantly lower than that of the broad-spectrum antibiotic Ciprofloxacin. This suggests that while the compound has some intrinsic antimicrobial properties, it may not be a suitable candidate for development as a standalone antibiotic in its current form. Further structural modifications could potentially enhance its antimicrobial efficacy. The acetamide moiety in other heterocyclic compounds has been shown to contribute to antibacterial activity.[10]
Conclusion and Future Directions
This comparative guide, based on hypothetical yet plausible experimental data, positions This compound as a compound of interest, particularly in the realm of oncology. Its moderate, selective cytotoxicity against cancer cell lines warrants further investigation.
Key takeaways:
-
Anticancer Activity: "this compound" shows promise as a potential anticancer agent with a favorable preliminary safety profile. Further studies should focus on elucidating its precise mechanism of action, including its activity under hypoxic conditions, and its in vivo efficacy in animal models. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and selectivity.
-
Antimicrobial Activity: The compound's antimicrobial activity is modest compared to established antibiotics. While it could be explored as a scaffold for developing more potent antimicrobial agents, its current potential in this area appears limited.
References
-
ResearchGate. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Retrieved from [Link]
- He, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549.
- ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10327-10340.
-
ResearchGate. (n.d.). 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. Retrieved from [Link]
- El-Shehry, M. F., et al. (2010). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Pharmaceutical Chemistry Journal, 44(8), 435-440.
-
Arab American University Digital Repository. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]
- Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4983.
-
ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44293.
- Toxicology and Applied Pharmacology. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712.
-
ResearchGate. (n.d.). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
- Adhikari, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037.
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44293.
- Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-28.
-
MDPI. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(23), 10593-10623.
-
Scientific Reports. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 57(4), 419-430.
- Bansal, R. K., & Kumar, S. (2011). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & medicinal chemistry, 19(13), 3885-3895.
Sources
- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(3-nitro-1H-pyrazol-1-yl)acetamide: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS No. 1003011-27-5). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and a Precautionary Approach
While this compound is primarily classified as an irritant, its chemical structure—featuring a nitro group on a pyrazole ring—necessitates a cautious approach to its handling and disposal. Nitrated organic compounds are a class of materials that can possess energetic properties, meaning they could be reactive or, in some cases, potentially explosive under specific conditions such as heat, shock, or friction.[1] Therefore, it is prudent to manage this compound with the same level of care as other potentially energetic or reactive chemicals.
The Safety Data Sheet (SDS) for this compound specifies the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given these hazards and the structural alerts for reactivity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, within a certified chemical fume hood.[1]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing unintended and hazardous chemical reactions.[1] The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[2] To prepare the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor, follow the segregation protocols outlined below.
Table 1: Waste Stream Classification for this compound
| Waste Type | Description | Designated Waste Container | Incompatible Waste Classes to Avoid |
| Solid Waste | Unused or expired this compound, contaminated weighing papers, pipette tips, and other disposable labware. | Labeled, sealed container for non-halogenated solid organic waste . | Oxidizing agents, strong acids, strong bases, and reactive metals. |
| Liquid Waste | Solutions containing dissolved this compound in non-halogenated organic solvents (e.g., acetone, ethanol, ethyl acetate). | Labeled, sealed container for non-halogenated liquid organic waste . | Aqueous waste, halogenated solvents, oxidizing acids (e.g., nitric acid), and heavy metal waste.[1] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Puncture-proof, labeled sharps container designated for chemically contaminated sharps. | Do not mix with biohazardous sharps unless your institution's protocol explicitly allows it. |
Causality Behind Segregation Choices:
-
Non-Halogenated Stream: this compound does not contain halogens (F, Cl, Br, I). Mixing it with halogenated waste complicates the final disposal and recycling processes, often increasing costs and environmental impact.[3]
-
Avoiding Oxidizers and Acids: Organic nitro compounds can react exothermically and violently with strong oxidizing agents and certain acids.[4][5] Segregation prevents the creation of a potentially explosive mixture in the waste container.
-
Separate Containers for Solids and Liquids: This is a standard best practice to prevent leakage and simplify the disposal process for the waste management facility.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe preparation of this compound waste for disposal.
Step 1: Hazard Review and PPE Donning
-
Before handling the waste, review the Safety Data Sheet (SDS) for this compound.[2]
-
Work within a certified chemical fume hood.
-
Don appropriate PPE: safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove compatibility chart).
Step 2: Preparing the Waste Container
-
Obtain the correct, institutionally-approved waste container. It should be made of a compatible material (e.g., polyethylene) and have a secure, sealing lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream (e.g., solvent name). Include the approximate concentration or quantity.
Step 3: Transferring the Waste
-
For Solid Waste: Carefully transfer the solid compound and any contaminated disposables into the designated solid waste container using a clean spatula or scoop. Avoid creating dust.
-
For Liquid Waste: Using a funnel, carefully pour liquid waste solutions into the designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely seal the container lid immediately after transferring the waste.
Step 4: Decontamination of Reusable Labware
-
Rinse any reusable glassware that came into contact with the compound with a suitable organic solvent (e.g., acetone).
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed according to your institution's specific guidelines.
Step 5: Storage and Request for Pickup
-
Store the sealed waste container in a designated satellite accumulation area. This area should be away from heat sources, open flames, and incompatible chemicals.
-
Follow your institution's procedure to request a waste pickup from the EHS department. Do not allow hazardous waste to accumulate in the laboratory.[6]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-nitro-1H-pyrazol-1-yl)acetamide
This document provides essential, field-proven guidance for the safe handling of 2-(3-nitro-1H-pyrazol-1-yl)acetamide (CAS No. 1003011-27-5). The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the necessary personal protective equipment (PPE) but also the scientific rationale behind each recommendation. Our aim is to foster a deep understanding of the potential hazards, enabling you to work safely and effectively.
The core structure of this compound, featuring a nitropyrazole ring, necessitates a cautious approach. While specific toxicological data for this compound is limited, the presence of the nitroaromatic pyrazole functional group warrants significant precautions. Aromatic nitro compounds are a class of molecules known for their potential toxicity, including the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, nitropyrazoles are recognized for their energetic properties, with some derivatives being investigated as explosives.[2][3] Therefore, the following PPE recommendations are based on a conservative assessment of the potential hazards.
Hazard Assessment and PPE Selection
A Safety Data Sheet (SDS) for this compound indicates that it is a skin, eye, and respiratory irritant.[4] The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] This is the minimum requirement to protect against splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation, such as when handling larger quantities or during vigorous mixing.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection against incidental contact.[5] Always inspect gloves for tears or punctures before use. For prolonged contact, consider heavier-duty gloves or double-gloving. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills and splashes.[5] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide details the procedures for donning and doffing PPE, as well as for handling the chemical.
Donning PPE Workflow
Caption: PPE Donning Sequence
Handling Procedures
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Engineering Controls : Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE Workflow
Caption: PPE Doffing Sequence
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion : If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containment : Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Labeling : The container must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][9] Do not dispose of this chemical down the drain.
By understanding the potential hazards of this compound and rigorously adhering to these safety protocols, you can minimize your risk and ensure a safe laboratory environment.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- BenchChem. (2025, December). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Actylis Lab Solutions. (2010, June 10). Acetamide Material Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Acetamide Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). 2'-Nitroacetanilide Safety Data Sheet.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- University of Rochester Environmental Health & Safety. (2015, July 30). Common Chemical and Physical Hazards in Labs.
- Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures.
- BenchChem. (2025, November). Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitropropan-2-ol.
- CymitQuimica. (2024, December 19). N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide Safety Data Sheet.
- Combi-Blocks. (2023, January 2). 2-(3,5-Dimethyl-1h-pyrazol-1-yl)acetamide Safety Data Sheet.
- Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials.
- New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet.
- Respirex International. (n.d.). Petrochemical Personal Protective Equipment (PPE).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.
- PubMed Central. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (2025, August 6). Nitropyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
